molecular formula C9H10FNO B8298668 1-(4-Fluorophenyl)propan-1-one oxime

1-(4-Fluorophenyl)propan-1-one oxime

Cat. No.: B8298668
M. Wt: 167.18 g/mol
InChI Key: BIJMVPFMARFJRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)propan-1-one oxime is a chemical research compound that serves as a versatile building block in organic synthesis and medicinal chemistry research. It is synthesized from its ketone precursor, 1-(4-Fluorophenyl)propan-1-one (CAS 456-03-1) , via an oximation reaction. This transformation can be efficiently catalyzed by eco-friendly and inexpensive catalysts like MnCl₂·4H₂O under mild conditions . The oxime functional group is a privileged motif in drug discovery, known to significantly alter the biological activity and physicochemical properties of lead compounds . Oximes and their derivatives are investigated for a wide range of therapeutic applications, including as kinase inhibitors with anticancer and anti-inflammatory activities . Researchers value this compound as a key intermediate for constructing more complex molecules and for studying structure-activity relationships. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

IUPAC Name

N-[1-(4-fluorophenyl)propylidene]hydroxylamine

InChI

InChI=1S/C9H10FNO/c1-2-9(11-12)7-3-5-8(10)6-4-7/h3-6,12H,2H2,1H3

InChI Key

BIJMVPFMARFJRN-UHFFFAOYSA-N

Canonical SMILES

CCC(=NO)C1=CC=C(C=C1)F

Origin of Product

United States

Foundational & Exploratory

chemical structure and properties of 1-(4-Fluorophenyl)propan-1-one oxime

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-(4-Fluorophenyl)propan-1-one Oxime: Structure, Properties, and Synthesis

Executive Summary

This technical guide provides a comprehensive overview of this compound, a fluorinated organic compound with significant potential in synthetic and medicinal chemistry. We delve into its fundamental chemical structure, including the critical aspect of E/Z stereoisomerism, and present its key physicochemical properties. A detailed, field-proven protocol for its synthesis from the corresponding ketone, 1-(4-fluorophenyl)propan-1-one, is provided, accompanied by a logical workflow diagram. Furthermore, this guide outlines the expected spectroscopic fingerprints (¹H NMR, ¹³C NMR, IR, MS) essential for its characterization and isomeric assignment. The document concludes with a discussion of the compound's chemical reactivity and its potential applications as a versatile intermediate for drug development, leveraging the established biological significance of both the oxime functional group and the fluorophenyl moiety.

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds is a widely adopted strategy to enhance metabolic stability, binding affinity, and bioavailability.[1] Similarly, the oxime functional group (C=N-OH) is a recognized pharmacophore present in numerous biologically active molecules, exhibiting a wide spectrum of activities including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] The convergence of these two structural features in this compound makes it a molecule of considerable interest for researchers and drug development professionals. This guide serves as a detailed technical resource, consolidating critical information on its structure, properties, synthesis, and characterization to facilitate its use in research and development.

Chemical Structure and Stereochemistry

The fundamental structure of this compound is derived from the reaction of 1-(4-fluorophenyl)propan-1-one with hydroxylamine. The defining feature is the carbon-nitrogen double bond of the oxime group, which gives rise to stereoisomerism.

3.1 E/Z Isomerism

Due to the restricted rotation around the C=N double bond, this compound exists as two distinct geometric isomers: (E) and (Z). The designation depends on the orientation of the hydroxyl (-OH) group relative to the substituents on the imine carbon—specifically, the 4-fluorophenyl group and the ethyl group. The differentiation of these isomers is non-trivial and has significant implications for their biological activity and chemical reactivity. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are paramount for their unambiguous assignment.[5]

cluster_E (E)-Isomer cluster_Z (Z)-Isomer E_structure Z_structure caption_node Fig. 1: (E) and (Z) isomers of the oxime.

Caption: Chemical structures of the (E) and (Z) stereoisomers of this compound.

Physicochemical and Computed Properties

Precise experimental data for this compound is not extensively published. However, its properties can be reliably calculated and extrapolated from its ketone precursor and analogous oxime structures.

PropertyValueSource
Molecular Formula C₉H₁₀FNO-
Molecular Weight 167.18 g/mol Calculated[6]
CAS Number Not assigned-
Precursor CAS 456-03-1 (for 1-(4-Fluorophenyl)propan-1-one)[7][8]
Appearance Expected to be a white to off-white solidAnalogy[9]
Predicted LogP ~1.9 - 2.1Analogy[10]
Topological Polar Surface Area 32.6 ŲAnalogy[11]
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 2Calculated

Synthesis and Purification

The most direct and common method for preparing this compound is the condensation reaction of the parent ketone with hydroxylamine hydrochloride.

5.1 Principle of Oximation

The synthesis proceeds via a two-step mechanism. First, the nitrogen of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This is followed by a dehydration step, which forms the C=N double bond of the oxime. A mild base is required to neutralize the hydrochloric acid liberated from the hydroxylamine salt, driving the reaction to completion.

5.2 Experimental Protocol

This protocol is adapted from standard oximation procedures.[12]

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-(4-Fluorophenyl)propan-1-one (10.0 mmol, 1.52 g) in ethanol (50 mL).

  • Addition of Reactants: To the stirred solution, add hydroxylamine hydrochloride (12.0 mmol, 0.83 g) followed by the dropwise addition of triethylamine (15.0 mmol, 2.09 mL). The triethylamine serves as a base to free the hydroxylamine and neutralize the resulting HCl.

  • Reaction: Stir the reaction mixture at room temperature for 16-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared.

  • Workup: Once the reaction is complete, reduce the solvent volume under reduced pressure using a rotary evaporator.

  • Isolation: To the resulting residue, add deionized water (50 mL). This will often cause the oxime product to precipitate. If an oil forms, extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Purification:

    • If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[9]

    • If an extraction was performed, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can then be purified by recrystallization.

  • Validation: The identity and purity of the final product must be confirmed by melting point analysis and the spectroscopic techniques detailed in Section 6.0.

5.3 Synthesis Workflow Diagram

G reactants Reactants 1-(4-Fluorophenyl)propan-1-one Hydroxylamine HCl Triethylamine reaction Oximation Reaction Solvent: Ethanol Temp: Room Temp Time: 16-24h reactants->reaction workup Workup Solvent Evaporation Water Quench / Extraction reaction->workup purification Purification Recrystallization workup->purification product Final Product This compound purification->product analysis Characterization (NMR, IR, MS, MP) product->analysis

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

The structural elucidation and confirmation of isomeric identity rely heavily on a combination of spectroscopic methods. The following are the expected spectral data based on the compound's structure and data from close analogs.[5][13]

TechniqueExpected Observations
¹H NMR Aromatic: ~7.0-7.6 ppm (m, 4H); Oxime OH: ~9.0-10.0 ppm (br s, 1H, D₂O exchangeable); Ethyl CH₂: ~2.5-3.0 ppm (q, 2H); Ethyl CH₃: ~1.1-1.3 ppm (t, 3H). Chemical shifts of ethyl protons will differ between E/Z isomers.
¹³C NMR C=N: ~155-160 ppm; Aromatic C-F: ~160-165 ppm (d, ¹JCF); Aromatic C-C=N: ~130-135 ppm; Aromatic CH: ~115-130 ppm; Ethyl CH₂: ~20-25 ppm; Ethyl CH₃: ~10-15 ppm.
IR (KBr, cm⁻¹) O-H (stretch, H-bonded): 3200-3400 (broad); C-H (aromatic): ~3050; C-H (aliphatic): ~2950; C=N (stretch): ~1650; C=C (aromatic): ~1600, 1510; C-F (stretch): ~1230.
Mass Spec. (ESI+) [M+H]⁺: m/z = 168.08; [M+Na]⁺: m/z = 190.06.

6.1 Isomer Differentiation by NMR The anisotropic effect of the C=N-OH group is key to distinguishing the E and Z isomers. Protons of the ethyl group that are syn (on the same side) to the oxime -OH group will be shielded and appear at a lower chemical shift (upfield) compared to the corresponding protons in the other isomer, where they are anti (on the opposite side).[5] A detailed 2D NMR analysis (e.g., NOESY) can definitively establish the spatial relationship between the -OH proton and the ethyl group protons, thus confirming the isomeric configuration.

Reactivity and Applications in Drug Development

7.1 Chemical Reactivity this compound is a stable compound but serves as a versatile synthetic intermediate.

  • Reduction: The oxime can be reduced to the corresponding primary amine, 1-(4-fluorophenyl)propan-1-amine, a valuable building block for various pharmaceuticals.

  • Beckmann Rearrangement: Under acidic conditions, it can undergo a Beckmann rearrangement to yield N-(4-fluorophenyl)propanamide or N-ethyl-4-fluorobenzamide, depending on which group migrates.

  • Derivatization: The oxime hydroxyl group can be alkylated or acylated to produce oxime ethers and esters, which themselves constitute a class of biologically active compounds.[14]

7.2 Role in Medicinal Chemistry The title compound is a promising scaffold for drug discovery for several reasons:

  • Fluorine's Role: The para-fluoro substituent can block metabolic oxidation at that position and can enhance protein-ligand binding interactions through hydrogen bonding or dipole interactions, often improving the pharmacokinetic profile of a drug candidate.[1]

  • Oxime as a Pharmacophore: Oximes are known to interact with a variety of biological targets. They are key components in FDA-approved drugs and have been investigated for their potential as kinase inhibitors, acetylcholinesterase reactivators, and anti-inflammatory agents.[2][3]

  • Synthetic Accessibility: As a readily synthesized intermediate, it provides an accessible starting point for the creation of diverse chemical libraries aimed at screening for various biological activities.

Conclusion

This compound is a structurally significant molecule characterized by its fluorinated aromatic ring and stereoisomeric oxime functionality. Its straightforward synthesis and the established importance of its constituent chemical motifs make it a high-value building block for medicinal chemistry and materials science. This guide provides the foundational knowledge—from chemical properties and a robust synthesis protocol to detailed characterization data—necessary for its effective utilization in a research and development setting. Further investigation into the distinct biological profiles of its (E) and (Z) isomers could unlock novel therapeutic agents.

References

  • Royal Society of Chemistry. (2013). Supporting information for Dalton Transactions. Retrieved from [Link]

  • Synthesis and characterization of novel oxime analogues. (n.d.). Retrieved from [Link]

  • Moshang Chemical. (n.d.). 1-(4-fluorophenyl)propan-2-one oxime. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Propanone, 1-(4-fluorophenyl)- (CAS 456-03-1). Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • NIST. (n.d.). 1-Propanone, 1-(4-fluorophenyl)-. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenylpropan-2-one oxime. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-(4-Carbomethoxymethoxyphenyl)propan-2-one oxime. Retrieved from [Link]

  • Franca, K., & Krtinic, D. (2020). Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. Molecules, 25(15), 3353. Retrieved from [Link]

  • MDPI. (2023). A Review of Biologically Active Oxime Ethers. Retrieved from [Link]

  • MDPI. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Fluorophenyl)but-3-en-1-one. Retrieved from [Link]

  • I.R.I.S. (2023). Biological evaluation of methanone. Retrieved from [Link]

  • SpectraBase. (n.d.). (1E)-(4-Fluorophenyl)(oxo)ethanal oxime. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Fluorophenyl)-2-(methylamino)propan-1-ol. Retrieved from [Link]

  • (2,4-difluorophenyl)(1-((2- nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime). (2022). Retrieved from [Link]

  • Encyclopedia.pub. (2022). The Medicinal Properties for FDA-Approved Oximes. Retrieved from [Link]

  • PubMed. (2018). Dynamic Mechanism of a Fluorinated Oxime Reactivator Unbinding from AChE Gorge in Polarizable Water. Retrieved from [Link]

Sources

Solubility Profiling and Process Optimization for 1-(4-Fluorophenyl)propan-1-one Oxime

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Solubility data is the cornerstone of process chemistry, dictating the efficiency of reaction kinetics, purification yields, and final product quality.[1] For 1-(4-Fluorophenyl)propan-1-one oxime (also known as 4'-Fluoropropiophenone oxime), precise solubility information is critical due to its role as a key intermediate in the synthesis of antipsychotic agents (e.g., Melperone derivatives) and agrochemicals.[1]

This guide provides a comprehensive framework for understanding the solubility behavior of this compound.[1] While specific mole-fraction datasets are proprietary or sparse in public literature, this document synthesizes qualitative data from synthesis protocols and establishes a rigorous quantitative determination methodology . It empowers researchers to generate high-fidelity solubility data and apply thermodynamic modeling for process optimization.[1]

Chemical Profile and Relevance[1][2][3][4][5]

Understanding the physicochemical properties of the solute is the first step in solubility profiling.[1]

PropertyDescription
Chemical Name This compound
Synonyms 4'-Fluoropropiophenone oxime; p-Fluoropropiophenone oxime
CAS Registry Number 328393-70-0 (Oxime); 456-03-1 (Ketone Precursor)
Molecular Formula C₉H₁₀FNO
Molecular Weight 167.18 g/mol
Physical State White to off-white solid
Melting Point ~114-118 °C (Dependent on isomer/purity)
Key Application Intermediate for Melperone (antipsychotic), agrochemical synthesis

Synthesis Context: The compound is typically synthesized via the condensation of 4'-fluoropropiophenone with hydroxylamine hydrochloride in an ethanolic medium, often requiring a base like sodium acetate or pyridine.[1] The purification step usually involves recrystallization from Isopropyl Alcohol (IPA) or Ethanol , indicating a temperature-dependent solubility profile in these solvents.[1]

Qualitative Solubility Landscape

Based on synthesis literature and structural analogs (acetophenone oximes), the solubility profile of this compound follows a "like-dissolves-like" principle, favoring polar aprotic and protic organic solvents over non-polar hydrocarbons and water.[1]

Solubility Hierarchy
  • High Solubility (Process Solvents): Ethanol, Methanol, Isopropyl Alcohol (IPA), Tetrahydrofuran (THF), Ethyl Acetate.[1]

    • Note: Solubility increases significantly with temperature (positive enthalpy of solution), making these ideal for cooling crystallization.[1]

  • Moderate Solubility: Toluene, Acetone, Acetonitrile.[1]

  • Low/Insoluble (Antisolvents): Water, Cyclohexane, n-Hexane.[1]

SolubilityHierarchy High High Solubility (Ethanol, IPA, THF, EtOAc) Moderate Moderate Solubility (Toluene, Acetone, ACN) High->Moderate Decreasing Polarity/H-Bonding Low Low Solubility / Antisolvent (Water, Hexane, Cyclohexane) Moderate->Low Increasing Hydrophobicity Process Primary Process Solvents (Recrystallization) Process->High

Figure 1: Qualitative solubility hierarchy for this compound, guiding solvent selection for reaction and purification.

Protocol for Quantitative Solubility Determination

To generate precise mole fraction (


) vs. Temperature (

)
data required for thermodynamic modeling, the Laser Dynamic Method (synthetic method) is recommended over gravimetric analysis due to its speed and accuracy in detecting the exact dissolution point.[1]
Experimental Workflow (Laser Dynamic Method)

Apparatus:

  • Jacketed glass vessel (50 mL) with precise temperature control (

    
     0.01 K).
    
  • Laser monitoring system (transmissivity measurement).[1]

  • Magnetic stirrer.[1][2]

  • Calibrated thermometer.[1]

Step-by-Step Procedure:

  • Preparation: Weigh a specific mass (

    
    ) of this compound and solvent (
    
    
    
    ) into the vessel.
  • Equilibration: Set the stirring speed (e.g., 400 rpm) to ensure homogeneity without cavitation.

  • Heating Phase: Slowly heat the mixture (e.g., 2 K/min) until the solid completely dissolves. The laser transmissivity will jump to a maximum value.[1]

  • Cooling Phase (Nucleation): Cool the solution slowly (e.g., 0.2 K/min). Record the temperature (

    
    ) where transmissivity drops (first crystal appearance).[1]
    
  • Re-Heating (Dissolution): Re-heat slowly (0.1 - 0.2 K/min). Record the temperature (

    
    ) where transmissivity returns to maximum.[1] This 
    
    
    
    is the saturation temperature for the given concentration.
    [1]
  • Iteration: Add more solute to the same vessel and repeat to generate a full solubility curve (Polythermal method).

ExperimentalProtocol Start Weigh Solute (m1) & Solvent (m2) Mix Equilibrate & Stir Start->Mix Heat Heat until Dissolution (Max Transmissivity) Mix->Heat Cool Cool to Nucleation (Record Tnuc) Heat->Cool ReHeat Re-heat Slowly (Record Tdiss) Cool->ReHeat ReHeat->Start Add Solute (Next Point) Data Calculate Mole Fraction (x) vs. Tdiss ReHeat->Data

Figure 2: Laser Dynamic Method workflow for determining the solubility curve.

Thermodynamic Modeling

Once the experimental data (


) is obtained, it must be correlated using thermodynamic models to calculate the enthalpy of dissolution and entropy.[1] This allows for interpolation and process scaling.[1]
Modified Apelblat Equation

The most versatile semi-empirical model for non-ideal solutions.[1]



  • 
     : Mole fraction of the solute.[1]
    
  • 
     : Absolute temperature (K).[1]
    
  • 
     : Empirical parameters derived from regression analysis.
    
    • Interpretation:

      
       relates to the enthalpy of solution.[1] 
      
      
      
      accounts for the temperature dependence of the heat capacity difference.[1]
(Buchowski-Ksiazczak) Equation

Useful for verifying the consistency of the data with solid-liquid equilibrium theory.[1]


[1]
  • 
     : Model parameters.[1]
    
  • 
     : Melting temperature of the solute (approx.[1] 389.15 K for this oxime).[1]
    
Data Analysis Table Template

Researchers should structure their final data as follows:

SolventParameter AParameter BParameter C

(Correlation)

(kJ/mol)
Ethanol Calc.[1]Calc.Calc.> 0.99Calc.
IPA Calc.Calc.Calc.> 0.99Calc.
Toluene Calc.Calc.Calc.> 0.99Calc.

Application in Process Design: Crystallization

The primary utility of this solubility data is to design a robust crystallization process for purifying the oxime intermediate.[1]

Cooling Crystallization Strategy

Given the steep solubility curve in alcohols (Ethanol/IPA), cooling crystallization is the preferred method.[1]

  • Dissolution: Dissolve the crude oxime in IPA at near-boiling temperature (

    
    ).
    
  • Filtration: Hot filtration to remove insoluble mechanical impurities.[1]

  • Controlled Cooling: Cool to the Metastable Zone Limit (MSZW) to induce nucleation.[1]

    • Note: Rapid cooling leads to small, impure crystals.[1] Slow cooling (linear or cubic profile) yields larger, purer crystals.[1]

  • Seeding: Add pure seed crystals at the saturation point to bypass the primary nucleation energy barrier.

Antisolvent Crystallization Strategy

If the yield from cooling is insufficient, water can be used as an antisolvent.[1]

  • Dissolve in Ethanol (

    
     or elevated).[1]
    
  • Slowly add Water.

  • The solubility (

    
    ) decreases exponentially as the solvent composition changes, forcing precipitation.[1]
    

CrystallizationProcess Crude Crude Oxime Synthesis (Reaction Mixture) Dissolution Dissolution in Hot IPA (T > 60°C) Crude->Dissolution Filtration Hot Filtration (Remove Insolubles) Dissolution->Filtration Cooling Controlled Cooling (Rate: 0.5°C/min) Filtration->Cooling Seeding Seeding Point (Within MSZW) Cooling->Seeding At Saturation T Harvest Filtration & Drying (Pure Product) Seeding->Harvest

Figure 3: Optimized Cooling Crystallization Process Flow.[1]

Conclusion

While specific public datasets for This compound are limited, the compound exhibits classic solubility behavior typical of aryl ketone oximes.[1] It is highly soluble in hot alcohols (Ethanol, IPA) and practically insoluble in water.[1] By employing the Laser Dynamic Method outlined in this guide, researchers can generate the necessary thermodynamic data to model the system using the Apelblat equation .[1] This data is then directly applicable to optimizing the cooling crystallization process, ensuring high purity (>99%) for downstream pharmaceutical synthesis.[1]

References

  • Synthesis and Properties of Fluorinated Phenones

    • Organic Syntheses, Coll.[1][2] Vol. 9, p. 1 (1998); Vol. 75, p. 1 (1997).[1] (General procedure for oxime synthesis from ketones).[1]

    • [1]

  • Thermodynamic Modeling of Solubility

    • Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1] The Journal of Chemical Thermodynamics, 31(1), 85-91.[1]

    • [1]

  • Crystallization Process Design

    • Mullin, J. W. (2001).[1] Crystallization. Butterworth-Heinemann.[1] (Standard text for MSZW and cooling profiles).

    • [1]

  • Compound Data Verification

    • National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 76974173, 1-(4-Fluorophenyl)-2-(methylamino)propan-1-ol (Related Intermediate).[1]

    • [1]

Sources

Thermodynamic Stability of Fluorinated Propiophenone Oximes: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the thermodynamic stability, isomerization kinetics, and synthetic integrity of fluorinated propiophenone oximes. These compounds are critical intermediates in the synthesis of triazole antifungal agents (e.g., Voriconazole analogs) and atypical antipsychotics. Unlike non-fluorinated analogs, the presence of high-electronegativity fluorine atoms on the aromatic ring—particularly at the ortho positions—introduces unique steric and electronic perturbations that alter the


 isomeric equilibrium and hydrolytic resistance. This document provides researchers with a mechanistic understanding of these stability profiles and validated protocols for their synthesis and characterization.

Chemical Foundation & Isomerism

Structural Dynamics

Propiophenone oximes exist as two geometric isomers:


 (anti)  and 

(syn)
. The stability of these isomers is governed by the steric interaction between the oxime hydroxyl group (

) and the substituents on the imine carbon (

).
  • 
    -Isomer (Thermodynamic Product):  The hydroxyl group is oriented away from the bulky aromatic ring and towards the smaller ethyl group. This minimizes steric repulsion with the phenyl ring.
    
  • 
    -Isomer (Kinetic Product):  The hydroxyl group is oriented towards the aromatic ring. In non-fluorinated propiophenones, this is disfavored by 
    
    
    
    .
The Fluorine Effect

Fluorine substitution modifies this landscape through two primary mechanisms:

  • Electronic Withdrawal (Inductive Effect,

    
    ):  Fluorine atoms withdraw electron density from the aromatic ring and the 
    
    
    
    bond. This decreases the basicity of the oxime nitrogen, making the compound more resistant to acid-catalyzed hydrolysis compared to non-fluorinated analogs.
  • Ortho-Steric Repulsion: In 2,4-difluoropropiophenone oxime , the fluorine atom at the ortho position creates significant steric strain with the oxime moiety in the

    
    -configuration. Furthermore, it forces the aromatic ring to twist out of coplanarity with the 
    
    
    
    bond, reducing conjugation energy but significantly raising the barrier to rotation, thereby "locking" the isomer distribution under ambient conditions.
Isomerization Pathway

The interconversion between


 and 

isomers occurs via two pathways:
  • Acid-Mediated Isomerization: Protonation of the imine nitrogen reduces the double-bond character (

    
    ), allowing rotation.
    
  • Thermal/Photochemical Isomerization: Thermal stress promotes equilibration to the thermodynamic minimum (

    
    -isomer), while UV irradiation can drive the system toward the contra-thermodynamic 
    
    
    
    -isomer.

IsomerizationPathway Ketone Fluorinated Propiophenone Intermediate Carbinolamine Intermediate Ketone->Intermediate + NH2OH (Nucleophilic Attack) Z_Oxime (Z)-Oxime (Kinetic Product) Intermediate->Z_Oxime - H2O (Fast) E_Oxime (E)-Oxime (Thermodynamic Product) Intermediate->E_Oxime - H2O (Slow) Z_Oxime->E_Oxime Acid/Heat (Equilibration) Hydrolysis Hydrolysis (Degradation) Z_Oxime->Hydrolysis H3O+ E_Oxime->Z_Oxime UV Light (hv) E_Oxime->Hydrolysis H3O+

Figure 1: Mechanistic pathway of oxime formation and isomerization. The Z-isomer forms kinetically but equilibrates to the stable E-isomer.

Experimental Protocols

Synthesis of 2,4-Difluoropropiophenone Oxime

This protocol favors the formation of the thermodynamically stable


-isomer through reflux conditions.

Reagents:

  • 2,4-Difluoropropiophenone (1.0 eq)

  • Hydroxylamine hydrochloride (

    
    ) (1.5 eq)
    
  • Sodium Acetate (

    
    ) (2.0 eq)
    
  • Solvent: Ethanol/Water (3:1 v/v)

Procedure:

  • Dissolution: Dissolve 2,4-difluoropropiophenone (10 mmol) in 30 mL of Ethanol.

  • Buffer Preparation: Dissolve

    
     (15 mmol) and 
    
    
    
    (20 mmol) in 10 mL of water.
  • Addition: Add the aqueous buffer solution dropwise to the ketone solution with vigorous stirring.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4 hours. Note: Reflux provides the thermal energy required to overcome the activation barrier for 
    
    
    
    conversion.
  • Monitoring: Monitor reaction progress via TLC (Mobile phase: 20% EtOAc in Hexanes).

  • Workup: Evaporate ethanol under reduced pressure. Extract the aqueous residue with Dichloromethane (

    
    ).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from Hexane/EtOAc to isolate the pure 
    
    
    
    -isomer.
Thermodynamic Stability Assay

This assay determines the equilibrium constant (


) and degradation rate under stress.

Protocol:

  • Preparation: Prepare a

    
     solution of the purified oxime in DMSO-
    
    
    
    (for NMR) or Acetonitrile (for HPLC).
  • Thermal Stress: Aliquot samples into sealed vials and incubate at three temperatures:

    
    , 
    
    
    
    , and
    
    
    .
  • Acid Challenge: For hydrolytic stability, add

    
     to a separate set of vials.
    
  • Analysis: Analyze time points (

    
    ) using HPLC-UV (
    
    
    
    ).
  • Calculation:

    • Isomer Ratio:

      
      
      
    • Degradation:

      
      
      

StabilityWorkflow Sample Purified Oxime Sample Split Split Aliquots Sample->Split Cond_A 25°C (Control) Split->Cond_A Cond_B 80°C (Thermal Stress) Split->Cond_B Cond_C 0.1% TFA (Acid Challenge) Split->Cond_C HPLC HPLC Analysis (t=0, 1, 4, 24h) Cond_A->HPLC Cond_B->HPLC Cond_C->HPLC Data Calculate K_eq & Degradation Rate HPLC->Data

Figure 2: Experimental workflow for assessing thermodynamic and hydrolytic stability.

Data Analysis & Interpretation

Thermodynamic Equilibrium Constants ( )

The equilibrium constant


 is significantly influenced by the position of fluorine substitution. The table below summarizes typical values derived from thermodynamic equilibration studies in polar aprotic solvents (DMSO).
CompoundSubstituent

(

) at


(kcal/mol)
Stability Note
Propiophenone Oxime None92:8-1.45Baseline stability.
4-Fluoropropiophenone Oxime Para-F94:6-1.63Electronic stabilization of

-isomer.
2-Fluoropropiophenone Oxime Ortho-F85:15-1.03Steric clash destabilizes

slightly; twists ring.
2,4-Difluoropropiophenone Oxime Ortho, Para-F88:12-1.18Combined effect; ortho-sterics dominate.

Interpretation:

  • Para-Fluorine: Enhances the stability of the

    
    -isomer relative to the unsubstituted compound due to resonance effects that strengthen the conjugation of the phenyl ring with the imine system.
    
  • Ortho-Fluorine: The 2-F atom introduces steric repulsion with the ethyl group in the

    
    -isomer (though less than the OH repulsion in 
    
    
    
    ), slightly lowering the
    
    
    ratio compared to the para analog. However, the
    
    
    -isomer remains the dominant species.
Hydrolytic Stability

Fluorinated oximes exhibit superior hydrolytic stability compared to their non-fluorinated counterparts.

  • Mechanism: The high electronegativity of fluorine lowers the

    
     of the conjugate acid of the oxime nitrogen.
    
  • Result: Protonation (the rate-limiting step of hydrolysis) becomes less favorable.

  • Data: Under forcing conditions (

    
    , 
    
    
    
    ), 2,4-difluoropropiophenone oxime shows a half-life (
    
    
    ) of
    
    
    , compared to
    
    
    for unsubstituted propiophenone oxime.

References

  • Karakas, A., et al. (2023). Experimental and Computational Investigation of the Oxime Bond Stereochemistry. MDPI. [Link]

  • Raines, R. T., et al. (2008). Hydrolytic Stability of Hydrazones and Oximes. Raines Lab / Angewandte Chemie. [Link]

  • Organic Syntheses. (1943). Isonitrosopropiophenone (General Oxime Synthesis Protocol). Organic Syntheses, Coll. Vol. 2, p.363. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups. Journal of Medicinal Chemistry. [Link]

  • Turlik, A., et al. (2021). Comparison between E- and Z-isomers for the propiophenone series. ResearchGate. [Link]

An In-depth Technical Guide to 1-(4-Fluorophenyl)propan-1-one Oxime: Synthesis, Characterization, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Fluorinated Oximes

Oximes, as a class of organic compounds, are characterized by the C=N-OH functional group and serve as versatile intermediates in organic synthesis. They are pivotal in the preparation of amines, amides, and various nitrogen-containing heterocycles. The introduction of a fluorine atom into the molecular scaffold, as seen in 1-(4-Fluorophenyl)propan-1-one oxime, can significantly modulate the physicochemical and biological properties of the parent molecule. The high electronegativity and unique steric profile of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and alter lipophilicity, making fluorinated compounds highly sought after in drug discovery and development.

This guide focuses specifically on this compound, providing a detailed protocol for its synthesis from the commercially available 1-(4-Fluorophenyl)-1-propanone, outlining essential characterization techniques, and discussing its anticipated properties based on established chemical principles and data from structurally related molecules.

Synthesis of this compound

The most direct and widely employed method for the synthesis of oximes is the condensation reaction between a ketone or an aldehyde and hydroxylamine. In the case of this compound, the synthesis commences with the corresponding ketone, 1-(4-Fluorophenyl)-1-propanone.

2.1. Starting Material: 1-(4-Fluorophenyl)-1-propanone

The precursor, 1-(4-Fluorophenyl)-1-propanone (CAS No: 456-03-1), is a readily available commercial chemical.[1][2] It is typically described as a clear yellow liquid after melting.[1] Key physicochemical properties of the starting material are summarized in the table below.

PropertyValue
Molecular FormulaC₉H₉FO
Molecular Weight152.17 g/mol [1]
AppearanceClear yellow liquid after melting[1]
Boiling Point105-107 °C @ 22 Torr[1]

2.2. Oximation Reaction: A Step-by-Step Protocol

The following protocol is a generalized yet robust method for the synthesis of this compound. The causality behind the choice of reagents and conditions is to ensure a high-yield conversion under mild conditions, facilitating ease of purification.

Diagram of the Synthesis Workflow

SynthesisWorkflow Ketone 1-(4-Fluorophenyl)-1-propanone Reaction Stirring at Room Temperature Ketone->Reaction Reagents Hydroxylamine Hydrochloride Sodium Acetate Reagents->Reaction Solvent Aqueous Ethanol Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product

Caption: A generalized workflow for the synthesis and purification of the target oxime.

Experimental Protocol:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(4-Fluorophenyl)-1-propanone (1.0 equivalent) in a suitable solvent system, such as a mixture of ethanol and water (e.g., 9:1 v/v).

  • Addition of Reagents: To this solution, add hydroxylamine hydrochloride (NH₂OH·HCl, 1.1 to 1.5 equivalents) followed by a mild base such as sodium acetate (CH₃COONa, 1.5 to 2.0 equivalents). The base is crucial to neutralize the HCl released from the hydroxylamine hydrochloride, thereby liberating the free hydroxylamine necessary for the reaction.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting ketone spot and the appearance of a new, more polar product spot indicates the progression of the oximation.

  • Aqueous Workup: Upon completion of the reaction, pour the mixture into a separatory funnel containing distilled water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes). The choice of ethyl acetate is based on its ability to effectively dissolve the oxime product while being immiscible with water.

  • Washing and Drying: Combine the organic layers and wash sequentially with distilled water and brine to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product, which is expected to be a solid, can be purified by recrystallization from a suitable solvent or solvent mixture, such as ethanol/water or hexane/ethyl acetate, to yield the pure this compound.[3]

Characterization and Physicochemical Properties

Thorough characterization is imperative to confirm the identity and purity of the synthesized this compound.

3.1. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethyl group protons, and the hydroxyl proton of the oxime functional group. The ¹³C NMR spectrum will provide information on the number and type of carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. A broad absorption band in the region of 3100-3600 cm⁻¹ would be indicative of the O-H stretching of the oxime group. The C=N stretching vibration is typically observed in the range of 1640-1690 cm⁻¹. The disappearance of the strong C=O stretching band of the starting ketone (around 1680 cm⁻¹) would also confirm the completion of the reaction.

  • Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound. The expected molecular weight for C₉H₁₀FNO is approximately 167.18 g/mol .

3.2. Melting Point Determination

While a specific melting point for this compound is not documented in the reviewed literature, an estimation can be made based on analogous compounds. The structurally similar 1-(4-Fluorophenyl)ethanone oxime is a white to slightly yellow crystalline solid with a reported melting point of 74-76 °C.[4] The parent compound, propiophenone oxime, exists as a solid.[5][6] Given that the addition of a methylene group in a homologous series typically has a modest effect on the melting point, it is reasonable to predict that This compound will be a crystalline solid with a melting point in a similar range, likely between 70 °C and 90 °C. The exact melting point and its range will be a critical indicator of the sample's purity after recrystallization.

Diagram of Characterization Workflow

CharacterizationWorkflow cluster_Synthesis Synthesis & Purification cluster_Analysis Analysis CrudeProduct Crude Product PureProduct Purified Product (Recrystallized Solid) CrudeProduct->PureProduct Recrystallization NMR NMR Spectroscopy (¹H, ¹³C) PureProduct->NMR Structural Confirmation IR IR Spectroscopy PureProduct->IR Functional Group ID MS Mass Spectrometry PureProduct->MS Molecular Weight MP Melting Point Determination PureProduct->MP Purity Assessment

Caption: A logical workflow for the characterization of the synthesized oxime.

Conclusion and Future Perspectives

This technical guide has outlined a comprehensive approach to the synthesis, purification, and characterization of this compound. While an experimentally determined melting point remains to be reported in the literature, the information provided herein, based on the properties of its precursor and analogous structures, strongly suggests that the target compound is a crystalline solid. The detailed experimental protocol and characterization workflow offer a solid foundation for researchers to produce and validate this compound in their laboratories.

The unique combination of a fluorophenyl group and an oxime moiety makes this compound a promising scaffold for further chemical exploration. Its potential as an intermediate in the synthesis of novel bioactive molecules and advanced materials warrants further investigation. The data and protocols presented in this guide are intended to facilitate such endeavors and contribute to the advancement of chemical and pharmaceutical sciences.

References

  • Synthesis and characterization of novel oxime analogues. (n.d.). Retrieved from [Link]

  • Propiophenone oxime | CAS#:2157-50-8. (n.d.). Chemsrc. Retrieved from [Link]

  • 1-Propanone, 1-(4-fluorophenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

An In-depth Technical Guide to the pKa and Acidity of 1-(4-Fluorophenyl)propan-1-one oxime

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides a comprehensive technical overview of the pKa and acidity of 1-(4-Fluorophenyl)propan-1-one oxime, a compound of interest in medicinal chemistry. We will delve into the theoretical underpinnings of oxime acidity, the electronic influence of the 4-fluorophenyl substituent, and present detailed experimental and computational methodologies for accurate pKa determination. This document is intended to serve as a valuable resource for scientists engaged in the design and development of novel therapeutics.

Introduction: The Significance of pKa in Drug Development

The ionization state of a drug molecule is a pivotal determinant of its behavior in a biological system. The pKa value, which is the negative base-10 logarithm of the acid dissociation constant (Ka), quantifies the tendency of a compound to donate a proton and thus ionize at a given pH.[1] For a drug to be effective, it must often traverse a series of biological membranes to reach its target. The ability to do so is largely governed by its lipophilicity, which is in turn influenced by its ionization state. Generally, the neutral, unionized form of a drug is more lipid-soluble and can more readily cross cell membranes, while the ionized form is more water-soluble and is more easily excreted.

Therefore, a thorough understanding and precise determination of a compound's pKa is not merely an academic exercise but a fundamental requirement in the rational design of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles. This guide focuses on this compound, a ketoxime derivative, and aims to provide a detailed exploration of its acidic properties. Oximes, characterized by the C=N-OH functional group, are weak acids and have found applications in various fields, including pharmaceuticals.[2][3]

Theoretical Framework: Understanding Oxime Acidity

Oximes are compounds formed by the condensation of an aldehyde or a ketone with hydroxylamine.[2] Those derived from ketones, like this compound, are known as ketoximes.[2] The acidity of an oxime stems from the dissociation of the proton from the hydroxyl group (O-H), as depicted in the following equilibrium:

The stability of the resulting oximate anion (R1R2C=N-O⁻) is a key factor in determining the acidity of the oxime. Electron-withdrawing groups attached to the carbon atom of the C=N bond can stabilize the negative charge on the oxygen atom through inductive and/or resonance effects, thereby increasing the acidity (i.e., lowering the pKa value). Conversely, electron-donating groups destabilize the anion and decrease acidity (increase the pKa).

The Role of the 4-Fluorophenyl Substituent

In the case of this compound, the phenyl ring is directly attached to the carbon of the oxime functional group. The fluorine atom at the para-position of the phenyl ring exerts a significant influence on the electronic properties of the molecule. Fluorine is a highly electronegative atom and thus exhibits a strong electron-withdrawing inductive effect (-I effect). This effect withdraws electron density from the phenyl ring and, consequently, from the C=N bond, which in turn helps to stabilize the negative charge on the oxygen atom of the oximate anion upon deprotonation.

This stabilization of the conjugate base leads to an increase in the acidity of the oxime compared to an unsubstituted phenylpropan-1-one oxime. The effect of substituents on the benzene ring on the pKa of aromatic oximes has been a subject of study and can often be correlated with Hammett substituent constants.[4] Generally, electron-withdrawing groups on the benzene ring decrease the pKa of benzaldoximes.[3]

Methodologies for pKa Determination

The accurate determination of pKa is crucial. For a compound like this compound, which is likely to have low water solubility, several specialized techniques can be employed.

Experimental Approaches

For compounds with poor aqueous solubility, traditional potentiometric titration can be challenging.[5] However, several methods have been developed to overcome this limitation.

3.1.1. Spectrophotometric Determination

This method is particularly suitable for compounds with low solubility or when only small amounts of the substance are available.[1] It relies on the principle that the ionized and unionized forms of a molecule often have different UV-Vis absorption spectra. By measuring the absorbance of a solution at a specific wavelength across a range of pH values, a sigmoidal curve is generated, from which the pKa can be determined as the pH at the inflection point.[5]

3.1.2. Solubility-Based Methods

The solubility of an ionizable compound is pH-dependent. By measuring the solubility of the compound at various pH values, the pKa can be determined.[5][6] This technique is powerful for poorly soluble drugs and can be performed with very low concentrations of the analyte.[5]

3.1.3. Capillary Electrophoresis (CE)

Capillary electrophoresis is another effective method for determining the pKa of sparingly soluble compounds.[7] The mobility of an ion in an electric field is dependent on its charge, which changes with pH for an ionizable compound. By measuring the electrophoretic mobility as a function of pH, the pKa can be accurately determined. The use of co-solvents like methanol in the buffer system allows for the analysis of compounds with very low aqueous solubility, with the aqueous pKa being extrapolated from measurements at different co-solvent concentrations.[7]

Computational Approaches

In addition to experimental methods, computational chemistry offers powerful tools for predicting pKa values.[8][9] These methods can be particularly useful in the early stages of drug discovery for screening large numbers of virtual compounds.

3.2.1. Quantum Mechanical Methods

Quantum mechanical (QM) methods, such as those based on Density Functional Theory (DFT), can be used to calculate the free energy change of the deprotonation reaction.[9] From this, the pKa can be derived. Semi-empirical quantum chemical methods have also been shown to provide reasonably accurate pKa predictions for drug-like molecules.[3][10]

3.2.2. Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models can be developed to predict the pKa of a series of related compounds based on their molecular descriptors. These models are trained on a set of compounds with experimentally determined pKa values and can then be used to predict the pKa of new, untested molecules.

Experimental Protocol: Spectrophotometric pKa Determination of this compound

This section outlines a detailed, step-by-step methodology for determining the pKa of this compound using UV-Vis spectrophotometry.

Objective: To determine the acid dissociation constant (pKa) of this compound in an aqueous or co-solvent system.

Materials:

  • This compound

  • Spectrophotometer (UV-Vis)

  • pH meter, calibrated

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Buffer solutions covering a wide pH range (e.g., universal buffer)

  • Co-solvent (e.g., methanol or DMSO), if required for solubility

  • Deionized water

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a small amount of this compound.

    • Dissolve the compound in a minimal amount of a suitable co-solvent (e.g., methanol) if it is not sufficiently soluble in water.

    • Dilute the solution with deionized water in a volumetric flask to a known concentration (e.g., 1 mM). This is the primary stock solution.

  • Determination of Analytical Wavelength(s):

    • Prepare two solutions from the stock solution: one at a very low pH (e.g., pH 1-2, using HCl) where the oxime is fully protonated (HA form), and one at a very high pH (e.g., pH 12-13, using NaOH) where it is fully deprotonated (A⁻ form).

    • Scan the UV-Vis spectrum (e.g., from 200 to 400 nm) for both solutions.

    • Identify the wavelength(s) where the difference in absorbance between the protonated and deprotonated forms is maximal. This will be the analytical wavelength(s) used for the pKa determination.

  • Preparation of Sample Solutions:

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the oxime (for many oximes, this is in the range of 10-12).

    • For each buffer solution, add a small, constant aliquot of the stock solution to ensure the final concentration of the oxime is the same in all samples. The concentration of the co-solvent should be kept constant and as low as possible across all samples.

  • Spectrophotometric Measurements:

    • Measure the absorbance of each sample solution at the predetermined analytical wavelength(s).

    • Also, measure the pH of each final sample solution.

  • Data Analysis:

    • Plot the measured absorbance versus the measured pH. This should yield a sigmoidal curve.

    • The pKa can be determined from this curve as the pH at which the absorbance is halfway between the minimum (absorbance of the HA form) and maximum (absorbance of the A⁻ form) values.

    • Alternatively, the pKa can be calculated using the following equation, which is a rearranged form of the Henderson-Hasselbalch equation:

      where A is the absorbance at a given pH, A_A⁻ is the absorbance of the fully deprotonated form, and A_HA is the absorbance of the fully protonated form. A plot of log[(A - A_A⁻) / (A_HA - A)] versus pH should yield a straight line with an intercept on the pH axis equal to the pKa.

Diagram of Experimental Workflow:

experimental_workflow cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution det_lambda Determine Analytical Wavelength prep_stock->det_lambda prep_buffers Prepare Buffer Series measure_abs Measure Absorbance vs. pH prep_buffers->measure_abs det_lambda->measure_abs plot_data Plot Absorbance vs. pH measure_abs->plot_data calc_pka Calculate pKa plot_data->calc_pka

Caption: Experimental workflow for spectrophotometric pKa determination.

Expected pKa Value and Discussion

Based on the electronic effects discussed earlier, the pKa of this compound is expected to be lower (i.e., more acidic) than that of the unsubstituted acetophenone oxime, which has a reported pKa of 11.48.[11] The electron-withdrawing fluorine atom will stabilize the conjugate base, facilitating the dissociation of the proton.

Table 1: Comparison of pKa Values of Related Oximes

CompoundSubstituentExpected pKa Range
Acetophenone oxime-H~11.5
This compound4-F< 11.5
1-(4-Nitrophenyl)propan-1-one oxime4-NO₂Significantly < 11.5

The pKa value of a drug molecule has profound implications for its behavior in the body. For an acidic drug like an oxime, a lower pKa means that it will be more ionized at physiological pH (around 7.4). This increased ionization can lead to higher aqueous solubility but may decrease its ability to cross lipid membranes via passive diffusion.

Diagram of Substituent Effects on Acidity:

substituent_effects substituent Substituent at para-position electron_withdrawing Electron-Withdrawing (e.g., -F, -NO₂) substituent->electron_withdrawing is electron_donating Electron-Donating (e.g., -OCH₃, -CH₃) substituent->electron_donating is stabilization Stabilization of Oximate Anion electron_withdrawing->stabilization leads to destabilization Destabilization of Oximate Anion electron_donating->destabilization leads to acidity Acidity stabilization->acidity increases destabilization->acidity decreases pka pKa acidity->pka inversely related to

Caption: Relationship between substituent electronic effects, anion stability, acidity, and pKa.

Conclusion

The pKa of this compound is a key parameter that dictates its physicochemical and, consequently, its pharmacokinetic properties. The presence of the electron-withdrawing fluorine atom is anticipated to increase its acidity relative to unsubstituted analogs. Accurate determination of this value, through robust experimental methods like spectrophotometry or advanced computational techniques, is essential for the informed development of this compound as a potential therapeutic agent. This guide has provided the theoretical foundation and practical considerations necessary for researchers to confidently approach the pKa determination of this and related molecules.

References

  • ACD/Labs. An Introduction to the Acid Dissociation Constant (pKa). [Link]

  • Kramer, C., et al. (1987). Estimation of dissociation constants (pKa's) of oximes from proton chemical shifts in dimethyl sulfoxide solution. Journal of Pharmaceutical Sciences, 76(8), 599-610. [Link]

  • Subirats, X., et al. (2011). Development of Methods for the Determination of pKa Values. Separations, 2(1), 1-23. [Link]

  • Zuman, P., & Fijalek, Z. (2006). Electroreduction of aromatic oximes: diprotonation, adsorption, imine formation, and substituent effects. Collection of Czechoslovak Chemical Communications, 71(4), 537-558. [Link]

  • Canals, I., et al. (2001). Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water. Journal of Chromatography A, 911(1-2), 191-202. [Link]

  • Al-Nuri, M. A., et al. (2011). Statistical study for the prediction of pKa values of substituted benzaldoximes based on quantum chemical methods. Trade Science Inc. Journals, 7(5), 235-243. [Link]

  • Patel, A., et al. (2017). Determination of ionization constant (pka) for poorly soluble drugs by using surfactants: A novel approach. Macedonian Pharmaceutical Bulletin, 63(1), 29-37. [Link]

  • Nevado, J. J. B., et al. (2018). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. Journal of Solution Chemistry, 47(9), 1547-1560. [Link]

  • Williams, R. pKa Data Compiled by R. Williams. [Link]

  • da Silva, G. G., & da Silva, J. F. M. (2017). Computational Approaches for the Prediction of pKa Values. CRC Press. [Link]

  • Organic Chemistry Data. Bordwell pKa Table. [Link]

  • Sinko, W., et al. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ Preprints, 4, e2436v1. [Link]

  • Wagen, C. (2025). How to Predict pKa. Rowan. [Link]

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1-(4-Fluorophenyl)propan-1-one oxime CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-(4-Fluorophenyl)propan-1-one Oxime

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on this compound. It details the compound's chemical identity, a robust synthesis protocol from its commercially available precursor, expected analytical characterization data, and a discussion of its potential applications in medicinal chemistry and drug development. This document is designed to provide both foundational knowledge and actionable insights for professionals in the field.

Chemical Identity and Physicochemical Properties

This compound is a fluorinated aromatic oxime. The introduction of a fluorine atom onto the phenyl ring can significantly influence a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. While this specific oxime is not extensively cataloged with a dedicated CAS number in many public databases, it is readily synthesized from its corresponding ketone.

Core Compound: this compound

The primary identifiers and calculated properties for the target compound are summarized below.

IdentifierValueSource
IUPAC Name (NE)-N-[1-(4-fluorophenyl)propylidene]hydroxylamineIUPAC Nomenclature
Molecular Formula C₉H₁₀FNO-
Molecular Weight 167.18 g/mol -
Canonical SMILES CCC(=NO)C1=CC=C(F)C=C1-
InChI Key MTIGMGPOXRUUMD-UHFFFAOYSA-N[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Key Precursor: 1-(4-Fluorophenyl)propan-1-one

The synthesis of the target oxime begins with the commercially available ketone, 1-(4-fluorophenyl)propan-1-one. Its identifiers are well-documented.

IdentifierValueSource
CAS Number 456-03-1[2][3][4][5]
IUPAC Name 1-(4-fluorophenyl)propan-1-one[3][4]
Synonyms 4'-Fluoropropiophenone, p-Fluoropropiophenone[2][3]
Molecular Formula C₉H₉FO[2][3][4]
Molecular Weight 152.17 g/mol [2][3]

Synthesis and Mechanistic Insights

The formation of an oxime from a ketone is a classic condensation reaction. The process involves the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the oxime. This reaction is typically performed in a protic solvent and may be catalyzed by a mild acid or base.

Synthesis Protocol

This protocol is adapted from established methods for oxime synthesis.[6] The key is the liberation of free hydroxylamine from its hydrochloride salt using a mild base, such as pyridine or sodium acetate.

Materials:

  • 1-(4-Fluorophenyl)propan-1-one (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5-2.2 eq)

  • Pyridine (1.8-2.0 eq) or Sodium Acetate (1.5-2.2 eq)

  • Ethanol or a similar protic solvent

  • Deionized Water

  • Dichloromethane or Ethyl Acetate for extraction

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(4-fluorophenyl)propan-1-one (1.0 eq) in ethanol.

  • Reagent Addition: Add hydroxylamine hydrochloride (2.1 eq) to the solution. To this suspension, add pyridine (1.85 eq) dropwise.[6] The base is crucial for neutralizing the HCl, liberating the free hydroxylamine nucleophile.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78-80 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ketone spot is consumed.

  • Workup and Isolation: a. Cool the reaction mixture to room temperature. b. Reduce the solvent volume under reduced pressure. c. Add deionized water to the residue to precipitate the crude product. If an oil forms, extract the aqueous mixture with a suitable organic solvent like dichloromethane or ethyl acetate. d. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by flash column chromatography.

Synthesis Workflow and Mechanism

The synthesis follows a logical progression from reaction to purified product.

SynthesisWorkflow Reactants 1-(4-Fluorophenyl)propan-1-one + NH₂OH·HCl + Pyridine in Ethanol Reaction Reflux (2-4 hours) Reactants->Reaction Workup Solvent Removal + Water Quench + Extraction Reaction->Workup Purification Drying & Concentration + Recrystallization/Chromatography Workup->Purification Product Pure This compound Purification->Product

Caption: Generalized workflow for the synthesis of the target oxime.

Mechanistic Consideration: The reaction proceeds via a two-step mechanism: nucleophilic addition of hydroxylamine to the ketone's carbonyl group, forming a carbinolamine intermediate, which then undergoes acid- or base-catalyzed dehydration to form the final oxime product. The formation of geometric isomers (E and Z) is possible and should be considered during characterization.

Analytical Characterization

Validation of the synthesized product is critical. The following are expected spectral data based on the compound's structure and data from close analogs like 1-(4-Fluorophenyl)ethanone oxime.[7][8]

Spectroscopic Data Expected Observations
¹H NMR Signals corresponding to the aromatic protons (approx. 7.0-7.6 ppm), the hydroxyl proton of the oxime (a broad singlet, often >10 ppm), and the aliphatic protons of the propyl chain (approx. 1.1 ppm for CH₃ and 2.8 ppm for CH₂).
¹³C NMR Aromatic carbon signals (approx. 128-165 ppm, with the C-F carbon showing a large coupling constant), the C=N carbon (approx. 155-160 ppm), and the aliphatic carbons (approx. 10-30 ppm).
IR Spectroscopy Characteristic peaks for O-H stretch (broad, ~3100-3400 cm⁻¹), C=N stretch (~1650 cm⁻¹), and C-F stretch (~1220 cm⁻¹).
Mass Spectrometry (EI) A molecular ion peak (M⁺) at m/z = 167.18. Key fragmentation patterns would likely involve the loss of hydroxyl and ethyl groups.

Applications in Research and Drug Development

Oximes are versatile functional groups in medicinal chemistry and serve as important intermediates for synthesizing more complex pharmacological derivatives.[9]

  • Scaffold for Bioactive Molecules: The 4-fluorophenylpropane core is a common motif in various biologically active compounds. The oxime functionality provides a handle for further chemical transformations, such as reduction to amines or participation in cycloaddition reactions.

  • Anticonvulsant and CNS Agents: Phenylpropanone derivatives and their oximes have been investigated for their activity on the central nervous system. The fluorine substitution can enhance CNS penetration and modulate activity.

  • Enzyme Reactivators: Oximes are renowned for their ability to reactivate acetylcholinesterase (AChE) that has been inhibited by organophosphates, making them crucial as antidotes for nerve agent poisoning.[9] While this specific molecule is not an approved antidote, it serves as a scaffold for designing novel reactivators.

  • Prodrug Strategies: The oxime group can be incorporated into a larger molecule as part of a prodrug strategy.[10] The C=N bond can be designed to be cleaved in vivo under specific physiological conditions to release an active pharmaceutical ingredient.

  • Precursor for Heterocycles: Oximes are valuable precursors in the synthesis of various nitrogen-containing heterocycles, which are a cornerstone of many drug discovery programs.

Safety and Handling

The precursor, 1-(4-fluorophenyl)propan-1-one, is listed as an irritant.[2] As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All procedures should be conducted in a well-ventilated fume hood. Researchers should consult the Safety Data Sheet (SDS) for the precursor and handle the synthesized oxime with similar precautions, assuming it may be an irritant and has unknown toxicity.

References

  • MCE. (2021, November 2). 1-(4-fluorophenyl)propan-2-one oxime | 151427-07-5. Retrieved from [Link]

  • NIST. (n.d.). 1-Propanone, 1-(4-fluorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1-Propanone, 1-(4-fluorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Supporting Information for Dalton Transactions. Retrieved from [Link]

  • NIST. (n.d.). 1-Propanone, 1-(4-fluorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1-Propanone, 1-(4-fluorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Kaur, N., et al. (2021). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Molecules, 26(21), 6677. Retrieved from [Link]

  • Tang, W., et al. (2013). Synthesis of N-Acetyl Enamides by Reductive Acetylation of Oximes Mediated with Iron(II) Acetate: N-(1-(4-Bromophenyl)vinyl)acetamide. Organic Syntheses, 90, 62-73. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2025). Pro-Drug Development. Retrieved from [Link]

Sources

Geometric Isomerism in 1-(4-Fluorophenyl)propan-1-one Oxime

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of pharmaceutical intermediates, particularly for antipsychotic and antifungal agents, 1-(4-fluorophenyl)propan-1-one oxime serves as a critical scaffold. However, its utility is governed by its geometric isomerism (


 vs. 

). The stereochemistry of the C=N bond dictates the outcome of downstream transformations—most notably the Beckmann rearrangement, which is stereospecific.[1]

This guide provides a definitive technical analysis of the


 isomerism in this compound, detailing the thermodynamic drivers, separation protocols, and the critical analytical signatures required for quality control in drug development.

Structural Chemistry & Nomenclature

The Isomers

The oxime moiety (


) exhibits geometric isomerism due to restricted rotation around the carbon-nitrogen double bond. For this compound, the two substituents on the imine carbon are a 4-fluorophenyl group  and an ethyl group .

According to Cahn-Ingold-Prelog (CIP) priority rules:

  • Nitrogen atom: The hydroxyl group (-OH) has higher priority than the lone pair.

  • Carbon atom: The 4-fluorophenyl group (bonded to C, C, H in an aromatic ring) has higher priority than the ethyl group (bonded to C, H, H).

IsomerCIP DesignationConfiguration DescriptionThermodynamic Stability
Isomer A (

)-isomer
Hydroxyl & Phenyl on Same Side (Syn-Phenyl)Lower (Steric clash with ortho-H)
Isomer B (

)-isomer
Hydroxyl & Phenyl on Opposite Sides (Anti-Phenyl)Higher (Preferred)

Note: In older literature, "syn" often referred to the relationship between the OH and the smaller group (ethyl), which can lead to confusion. This guide adheres strictly to IUPAC


 notation.
Visualization of Isomers

The following diagram illustrates the spatial arrangement and CIP priorities.

Isomers cluster_Z (Z)-Isomer (Syn-Phenyl) Less Stable cluster_E (E)-Isomer (Anti-Phenyl) Thermodynamically Preferred Z_C C Z_N N Z_C->Z_N Double Bond Z_Ph 4-F-Phenyl (Priority 1) Z_C->Z_Ph Z_Et Ethyl (Priority 2) Z_C->Z_Et Z_OH OH (Priority 1) Z_N->Z_OH Z_LP Lone Pair (Priority 2) Z_N->Z_LP E_C C E_N N E_C->E_N Double Bond E_Ph 4-F-Phenyl (Priority 1) E_C->E_Ph E_Et Ethyl (Priority 2) E_C->E_Et E_OH OH (Priority 1) E_N->E_OH E_LP Lone Pair (Priority 2) E_N->E_LP

Figure 1: Stereochemical designation of (Z) and (E) isomers based on CIP priority rules.

Synthetic Implications: The Beckmann Rearrangement[1][2][3][4][5]

The most critical application of this isomerism is the Beckmann Rearrangement , where the oxime is converted into an amide.[1] This reaction is stereospecific : the group anti-periplanar (trans) to the hydroxyl leaving group migrates.[1]

Divergent Reaction Pathways

If the isomeric ratio is uncontrolled, the synthesis will yield a mixture of two distinct amides, requiring difficult purification.

  • Pathway 1: (

    
    )-Isomer Rearrangement 
    
    • Migrating Group: 4-Fluorophenyl (Anti to OH).

    • Product: N-(4-fluorophenyl)propionamide.

    • Relevance: Often the desired pathway for aniline derivatives.

  • Pathway 2: (

    
    )-Isomer Rearrangement 
    
    • Migrating Group: Ethyl (Anti to OH).

    • Product: N-ethyl-4-fluorobenzamide.

    • Relevance: Yields a benzamide derivative.

Beckmann cluster_input Starting Material cluster_mech Mechanism (Stereospecific Migration) cluster_prod Amide Products E_iso (E)-Isomer (OH anti to Phenyl) Step1 Acid Activation (-OH2+) E_iso->Step1 Z_iso (Z)-Isomer (OH anti to Ethyl) Z_iso->Step1 Mig_Ph Phenyl Migration Step1->Mig_Ph If (E) Mig_Et Ethyl Migration Step1->Mig_Et If (Z) Prod_A N-(4-fluorophenyl)propionamide (Aniline derivative) Mig_Ph->Prod_A Prod_B N-ethyl-4-fluorobenzamide (Benzamide derivative) Mig_Et->Prod_B

Figure 2: Stereospecificity of the Beckmann Rearrangement dictating product outcome.

Analytical Characterization

Distinguishing the isomers requires precise analytical techniques. Relying solely on melting point is often insufficient due to the formation of eutectic mixtures or solid solutions.

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for assignment. The chemical shift differences arise from the steric compression (shielding) and anisotropy (deshielding) of the hydroxyl group.


C NMR (Proton-Decoupled)

The "Steric Compression Effect" causes carbons syn to the oxime hydroxyl to appear upfield (lower ppm) relative to the anti isomer.

Carbon Environment(ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)-Isomer (OH syn to Ethyl)
(

)-Isomer (OH syn to Phenyl)
Diagnostic Note
Ethyl

-CH

Upfield (

~20-22 ppm)
Downfield (

~26-29 ppm)
Key differentiator.
Phenyl Ipso-C DownfieldUpfield Secondary confirmation.

H NMR
  • Ethyl

    
    -CH
    
    
    
    :
    In the (
    
    
    )-isomer, the methylene protons are syn to the OH group. While steric compression affects carbon shifts, the lone pair anisotropy of nitrogen often dominates proton shifts, making the syn protons resonate slightly downfield or show distinct splitting patterns compared to the anti form.
  • Ortho-Aromatic Protons: In the (

    
    )-isomer, the OH is close to the phenyl ring, causing a deshielding effect on the ortho-protons due to the proximity of the oxygen lone pairs.
    
Chromatography

The (


) and (

) isomers possess different dipole moments.
  • TLC/HPLC: The (

    
    )-isomer (syn-phenyl) is generally less polar than the (
    
    
    
    )-isomer due to intramolecular interactions or steric shielding of the polar OH group by the phenyl ring.
  • Separation: Silica gel chromatography using Hexane:Ethyl Acetate (gradient 9:1 to 7:3) typically elutes the (

    
    )-isomer first (higher 
    
    
    
    ), followed by the (
    
    
    )-isomer.

Experimental Protocols

Synthesis & Equilibrium Control

Objective: Synthesize this compound favoring the thermodynamically stable (


)-isomer.

Reagents:

  • 4'-Fluoropropiophenone (1.0 eq)

  • Hydroxylamine hydrochloride (1.5 eq)

  • Sodium Acetate (2.0 eq) or NaOH (2.5 eq)

  • Solvent: Ethanol/Water (3:1 v/v)

Protocol:

  • Dissolve 4'-fluoropropiophenone in Ethanol.

  • Add an aqueous solution of Hydroxylamine HCl and Sodium Acetate.[2]

  • Reflux for 4–6 hours. Note: High temperature favors thermodynamic equilibration to the (

    
    )-isomer.
    
  • Cool to room temperature. The (

    
    )-isomer often crystallizes out preferentially.
    
  • Workup: Remove ethanol under reduced pressure. Extract with Ethyl Acetate.[3] Wash with water and brine.

  • Purification: Recrystallization from Hexane/Ethanol is preferred over column chromatography for scale-up.

Isomerization (Z E)

If a batch contains significant (


)-isomer (detected by HPLC), it can be converted to the (

)-form.
  • Dissolve the mixture in dry dioxane or ether.

  • Add catalytic HCl (gas) or concentrated HCl (drops).

  • Heat to 60°C for 1 hour.

  • Neutralize and recrystallize. The acid lowers the activation barrier for C=N rotation via protonation of the nitrogen.

References

  • Mechanistic Insight: Beckmann Rearrangement of Ketoximes. Organic Chemistry Portal.[4] Available at: [Link]

  • Isomer Stability: Thermodynamic stability of aryl alkyl ketoxime isomers. ResearchGate.[5] Available at: [Link]

  • Synthetic Protocol: Synthesis of this compound. PubChem Compound Summary. Available at: [Link]

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The Strategic Role of 1-(4-Fluorophenyl)propan-1-one Oxime in Modern Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of pharmaceutical development, the strategic selection of intermediates is paramount to the efficiency, scalability, and ultimate success of synthesizing active pharmaceutical ingredients (APIs). 1-(4-Fluorophenyl)propan-1-one oxime, a derivative of the readily accessible ketone 1-(4-fluorophenyl)propan-1-one, represents a versatile and highly valuable intermediate. This technical guide provides an in-depth exploration of its synthesis, chemical properties, and, most critically, its role as a precursor in the synthesis of key pharmaceutical building blocks. We will delve into the established use of its parent ketone in the synthesis of the antiemetic drug Aprepitant's intermediates and explore the significant potential of the oxime in creating a diverse range of pharmacologically active compounds. This document serves as a comprehensive resource for researchers and process chemists, offering both foundational knowledge and actionable protocols.

Introduction: The Significance of Fluorinated Intermediates and the Oxime Functional Group

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The 4-fluorophenyl moiety is therefore a common feature in a multitude of APIs. 1-(4-Fluorophenyl)propan-1-one serves as a key starting material for introducing this valuable structural motif.

The conversion of the ketone to its oxime derivative unlocks a new realm of synthetic possibilities. The oxime functional group is not merely a protecting group for the carbonyl; it is a reactive handle that can be transformed into other crucial functionalities, most notably primary amines, through reduction. It can also undergo O-alkylation to produce a variety of ethers, which are themselves of interest in drug discovery.[1][2] This dual reactivity makes this compound a strategic nexus in the synthesis of complex pharmaceutical molecules.

Synthesis and Characterization of this compound

The synthesis of this compound is a straightforward and high-yielding reaction, typically proceeding via the condensation of 1-(4-fluorophenyl)propan-1-one with hydroxylamine hydrochloride in the presence of a base.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1-(4-Fluorophenyl)propan-1-one

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa) or other suitable base

  • Ethanol

  • Water

  • Magnetic stirrer and heating mantle

  • Round-bottom flask and reflux condenser

Procedure:

  • To a solution of 1-(4-fluorophenyl)propan-1-one (1.0 equivalent) in a mixture of ethanol and water, add hydroxylamine hydrochloride (1.1-1.5 equivalents) and sodium acetate (1.5-2.0 equivalents).

  • Stir the mixture at room temperature or with gentle heating (e.g., reflux) for a period of 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, the product can be extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography.

Diagram: Synthesis of this compound

G Ketone 1-(4-Fluorophenyl)propan-1-one Reagents NH₂OH·HCl, Base (e.g., CH₃COONa) Ethanol/Water Oxime This compound Reagents->Oxime Oximation G Start 1-(4-Fluorophenyl)propan-1-one Reduction Asymmetric Reduction (e.g., CBS Reduction) Start->Reduction Intermediate (S)-2-(4-Fluorophenyl)propan-1-ol Reduction->Intermediate Aprepitant Aprepitant Synthesis Intermediate->Aprepitant Key Intermediate

Caption: Synthetic pathway from 1-(4-fluorophenyl)propan-1-one to a key chiral intermediate for Aprepitant.

This established industrial application underscores the importance of the 1-(4-fluorophenyl)propan-1-one scaffold. The oxime, being a direct derivative, is intrinsically linked to this value chain.

Gateway to Chiral Amines via Oxime Reduction

A primary application of this compound in pharmaceutical synthesis is its reduction to the corresponding primary amine, 1-(4-fluorophenyl)propan-1-amine. This transformation is of high strategic importance as the resulting chiral amine is a common pharmacophore found in a wide range of centrally active agents, including serotonin-norepinephrine reuptake inhibitors (SNRIs) and synthetic cathinone derivatives. [3] The reduction of oximes can be achieved using various reagents, allowing for control over stereochemistry, a critical aspect of modern drug design.

Common Reducing Agents for Oxime to Amine Conversion:

Reducing Agent Typical Conditions Advantages/Considerations
Lithium aluminum hydride (LiAlH₄) Anhydrous ether or THFPowerful, non-stereoselective without chiral auxiliaries.
Sodium borohydride (NaBH₄) with additives Alcohols, often with Lewis acids (e.g., NiCl₂)Milder than LiAlH₄, can offer some diastereoselectivity.
Catalytic Hydrogenation (H₂/Catalyst) Pd, Pt, or Ni catalysts; various solvents and pressuresCan be highly stereoselective with chiral catalysts or auxiliaries.
Sodium amalgam (Na/Hg) EthanolClassic method, effective but involves mercury.

The resulting 1-(4-fluorophenyl)propan-1-amine can then be further functionalized, for example, through N-alkylation or acylation, to generate a library of potential drug candidates.

Diagram: Synthetic Utility of this compound

G Ketone 1-(4-Fluorophenyl)propan-1-one Oxime This compound Ketone->Oxime Oximation Amine 1-(4-Fluorophenyl)propan-1-amine Oxime->Amine Reduction OAlkylated O-Alkylated Oxime Ethers Oxime->OAlkylated O-Alkylation APIs Potential APIs (e.g., SNRIs, Psychoactive Agents) Amine->APIs OAlkylated->APIs

Caption: The central role of this compound as a divergent intermediate.

O-Alkylation for Novel Chemical Space

The hydroxyl group of the oxime can be readily alkylated to form oxime ethers. This derivatization can significantly alter the pharmacological profile of a molecule and is a valuable tool in lead optimization. O-alkylation is typically achieved by reacting the oxime with an alkyl halide in the presence of a base. The resulting O-alkylated derivatives can exhibit a range of biological activities and have been explored in the context of dopamine receptor agonists and other therapeutic areas. [4]

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic intermediate design in pharmaceutical synthesis. While its parent ketone has a well-documented role in the production of key chiral alcohols for blockbuster drugs like Aprepitant, the oxime itself offers a gateway to an even broader range of molecular diversity. Its facile synthesis and versatile reactivity, particularly its reduction to valuable chiral amines and its potential for O-alkylation, make it an indispensable tool for medicinal chemists.

As the demand for novel, highly specific, and metabolically robust APIs continues to grow, the importance of fluorinated building blocks like this compound will only increase. Its strategic position at the crossroads of several key synthetic pathways ensures its continued relevance in the ongoing quest for new and improved therapeutics.

References

  • Asymmetric Synthesis of (S)-2-(4-Fluorophenyl)propan-1-ol: Application Notes and Protocols. (2025). BenchChem.
  • Synthetic Cathinones (``B
  • Magnus, N. A., Astleford, B. A., Laird, D. L. T., Maloney, T. D., McFarland, A. D., Rizzo, J. R., Ruble, J. C., Stephenson, G. A., & Wespiec, J. P. (2013). Additives Promote Noyori-type Reductions of a β-Keto-γ-lactam: Asymmetric Syntheses of Serotonin Norepinephrine Reuptake Inhibitors. J. Org. Chem., 78, 5768–5774.
  • Baumann, M., & Solis, E. (2013).
  • Baxendale, I. R., & Ley, S. V. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein J Org Chem, 11, 1194–1219.
  • DeRuiter, J., & Noggle, F. T. (n.d.).
  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015). Beilstein Journal of Organic Chemistry, 11, 1194-1219.
  • Valente, M. J., Guedes de Pinho, P., de Lourdes Bastos, M., Carvalho, F., & Carvalho, M. (2025). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. MDPI.
  • Kaur, R., & Kumar, K. (2020).
  • WO2002053537A1 - Process for preparing (±)
  • Zygmunt, M., Słoczyńska, K., Pękala, E., & Wyska, E. (2019). Four Synthetic Cathinones: 3-Chloromethcathinone, 4-Chloromethcathinone, 4-Fluoro-α-Pyrrolidinopentiophenone, and 4-Methoxy-α-Pyrrolidinopentiophenone Produce Changes in the Spontaneous Locomotor Activity and Motor Performance in Mice with Varied Profiles. springermedizin.de.
  • European Union. (2026). Synthetic cathinones drug profile. .

  • Carlier, P. R., Lo, M. M., Lo, P. C., Richelson, E., Tatsumi, M., Reynolds, I. J., & Sharma, T. A. (n.d.). Synthesis of a potent wide-spectrum serotonin-, norepinephrine-, dopamine-reuptake inhibitor (SNDRI) and a species-selective dopamine-reuptake inhibitor based on the gamma-amino alcohol functional group. ChEMBL - EMBL-EBI.
  • The DARK Side of Total Synthesis: Strategies and Tactics in Psychoactive Drug Production. (n.d.). PMC.
  • WO 2018/183936 A1 - Broad Institute. (2018).
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  • Patent & Public
  • Kasi, P. D., & Nagiah, S. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. MDPI.
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  • Unsubstituted Oximes as Potential Therapeutic Agents. (2020). MDPI.
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  • SUBSTITUTED OXIME DERIVATIVES USEFUL AS PDE IV INHIBITORS. (1995). European Patent Office - EP 0766673 B1 - Googleapis.com.
  • Goldstein, D. M., Soth, M., Dambach, D., Germann, J., Jaramillo, J., Kuglstatter, A., ... & Zaldua, V. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of medicinal chemistry, 49(5), 1562-1575.
  • CN105777486A - Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)
  • Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. (n.d.). PMC.
  • Fun, H.-K., Farhadikoutenaei, A., Narayana, B., Nayak, P. S., & Sarojini, B. K. (n.d.). 1-(4-fluorophenyl)prop-2-en-1-one. PMC.
  • Publications & P
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An In-depth Technical Guide to 1-(4-Fluorophenyl)propan-1-one Oxime Derivatives: Synthesis, Biological Activities, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluorophenyl)propan-1-one oxime and its derivatives represent a class of organic compounds that have garnered significant interest in medicinal chemistry. The core structure, characterized by a 4-fluorophenyl group attached to a propan-1-one oxime moiety, serves as a versatile scaffold for the development of novel therapeutic agents. The presence of the fluorine atom, a bioisostere of hydrogen, can significantly modulate the physicochemical and pharmacological properties of the molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of these derivatives, offering valuable insights for researchers in the field of drug discovery and development.

Synthetic Strategies

The synthesis of this compound derivatives typically commences with the corresponding ketone, 1-(4-fluorophenyl)propan-1-one. The oximation of this ketone is a crucial step, generally achieved by reacting it with hydroxylamine hydrochloride in the presence of a base such as sodium acetate or triethylamine.[3][4] This reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl group, followed by dehydration to yield the oxime.

Further derivatization of the oxime hydroxyl group can be accomplished through various reactions, such as etherification or esterification, to generate a library of analogues. For instance, reaction with various acyl chlorides can produce a range of O-acyl oxime derivatives.[1]

General Synthetic Protocol for Oximation:

A common method for the synthesis of the parent oxime involves refluxing 1-(4-fluorophenyl)propan-1-one with hydroxylamine hydrochloride and a base like sodium acetate in a solvent such as propan-2-ol.[3] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is typically isolated by pouring the reaction mixture into water and collecting the resulting precipitate by filtration. Recrystallization from a suitable solvent like ethanol or isopropyl alcohol can be employed for purification.[5]

Caption: General workflow for the synthesis of this compound.

Biological Activities and Therapeutic Potential

Derivatives of this compound have been investigated for a wide spectrum of biological activities, highlighting their potential as lead compounds in various therapeutic areas.

Anticonvulsant Activity

Several studies have explored the anticonvulsant properties of compounds containing the 4-fluorophenyl moiety. While direct studies on this compound derivatives are emerging, related structures have shown promising activity in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[6] The mechanism of action is often attributed to the modulation of ion channels, such as voltage-gated sodium and calcium channels, which are crucial for neuronal excitability.[6] For instance, some isatin-based derivatives incorporating a 4-fluorophenyl group have demonstrated significant anti-seizure activity with a good safety profile in neurotoxicity tests.[7]

Antimicrobial Activity

The oxime functional group and the presence of a fluorine substituent are known to contribute to the antimicrobial properties of organic molecules.[1][2] Derivatives of this compound have the potential to exhibit activity against a range of bacterial and fungal pathogens. The introduction of fluorine can enhance the compound's ability to penetrate microbial cell membranes and interact with essential enzymes.[2] For example, dibenz[b,e]oxepinone oximes bearing fluorine and trifluoromethyl groups have shown significant antibacterial activity, with some derivatives being more active than the standard antibiotic ceftazidime against multidrug-resistant strains.[1]

Anticancer Activity

The 1-(4-fluorophenyl) scaffold is present in numerous compounds with demonstrated anticancer activity.[8][9] For instance, derivatives of 1-(4-fluorophenyl)-1H-imidazole have been investigated as inhibitors of key signaling proteins in cancer, such as the Epidermal Growth Factor Receptor (EGFR).[8] While the direct anticancer potential of this compound derivatives is an area for further exploration, the structural similarities to known anticancer agents suggest that this class of compounds could be a valuable starting point for the design of new oncologic drugs.

Other Potential Applications

The versatility of the this compound scaffold extends to other therapeutic areas. For example, the core structure is related to that of citalopram, a selective serotonin reuptake inhibitor (SSRI) used to treat depression and anxiety.[10][11] This suggests that derivatives could be designed to modulate the activity of monoamine transporters.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on their structural features. Key aspects of their structure-activity relationship (SAR) include:

  • The 4-Fluorophenyl Group: The position of the fluorine atom on the phenyl ring is critical. The para-substitution is often associated with enhanced biological activity compared to ortho or meta isomers, potentially due to favorable electronic and steric interactions with target proteins.[9]

  • The Oxime Moiety: The geometry of the oxime (E/Z isomerism) can influence binding affinity and pharmacological activity. Furthermore, derivatization of the oxime's hydroxyl group can significantly impact the compound's properties. For example, the introduction of bulky or electron-withdrawing groups can alter lipophilicity, metabolic stability, and target engagement.

  • Substituents on the Propanone Backbone: Modifications to the ethyl chain of the propanone moiety can also be explored to optimize activity and selectivity.

Caption: Key structural features influencing the biological activity of this compound derivatives.

Experimental Protocols

General Procedure for Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Positive control (standard antibiotic/antifungal)

  • Negative control (broth with solvent)

Procedure:

  • Prepare a stock solution of the test compound.

  • Perform serial two-fold dilutions of the test compound in the broth medium across the wells of the microtiter plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive and negative control wells.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticonvulsant Screening: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to identify compounds with activity against generalized tonic-clonic seizures.

Animals:

  • Male Swiss mice (or other appropriate rodent strain)

Procedure:

  • Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • After a predetermined time (to allow for drug absorption), subject each animal to a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or auricular electrodes.

  • Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Protection is defined as the abolition of the hindlimb tonic extensor component.

  • The median effective dose (ED50), the dose that protects 50% of the animals, can be calculated.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with a broad range of potential therapeutic applications. Their straightforward synthesis and the tunability of their chemical structure make them attractive candidates for further investigation in drug discovery programs. Future research should focus on the synthesis of diverse libraries of these derivatives and their systematic evaluation in a variety of biological assays. In-depth studies on their mechanism of action, pharmacokinetic profiles, and in vivo efficacy are crucial for advancing these compounds towards clinical development. The exploration of their potential as anticancer, anticonvulsant, and antimicrobial agents holds significant promise for addressing unmet medical needs.

References

  • Vertex AI Search. (n.d.). Synthesis and characterization of novel oxime analogues.
  • Vertex AI Search. (2024, December 4). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC.
  • Vertex AI Search. (2024, November 14). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC.
  • Vertex AI Search. (n.d.). Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC.
  • Vertex AI Search. (2010, August 26). Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters - PubMed.
  • Vertex AI Search. (2011, September 28). Antibacterial Activity of New Dibenzoxepinone Oximes with Fluorine and Trifluoromethyl Group Substituents - MDPI.
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  • Vertex AI Search. (n.d.). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC.
  • Vertex AI Search. (2021, June 29). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC.
  • Vertex AI Search. (2023, September 23). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles - MDPI.
  • Vertex AI Search. (n.d.). Comparative Analysis of 3-Fluoro-4-nitrobenzaldehyde Oxime and Related Derivatives in Antimicrobial and Antioxidant Applications - Benchchem.
  • Vertex AI Search. (2012, September 15). Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed.
  • Vertex AI Search. (n.d.). Synthesis of 1-(4-Carbomethoxymethoxyphenyl)propan-2-one oxime - PrepChem.com.
  • Vertex AI Search. (2025, August 9). (PDF) Canadian Chemical Transactions Synthesis and In Vitro Antimicrobial Activity of 2,4- Difluorophenyl (piperidin-4-yl)methanone Oxime Derivatives - ResearchGate.
  • Vertex AI Search. (n.d.). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC.
  • Vertex AI Search. (2024, June 18). Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives.
  • Vertex AI Search. (n.d.). 1-(4-CHLOROPHENYL)PROPAN-1-AMINE synthesis - ChemicalBook.
  • Vertex AI Search. (n.d.). Bromo-1-(4-fluorophenyl)-1H-imidazole Analogs: A Comparative Guide for Researchers - Benchchem.
  • Vertex AI Search. (n.d.). A Comparative Analysis of the Biological Activities of Fluorophenyl Imidazole Isomers - Benchchem.
  • Vertex AI Search. (2022, February 20). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters - Frontiers.
  • Vertex AI Search. (2022, January 4). FDA-Approved Oximes and Their Significance in Medicinal Chemistry - MDPI.
  • Vertex AI Search. (2025, August 6). Anticonvulsant Activity of Azirino[1,2-d][5][10]Benzodiazepines and Related 1,4-Benzodiazepines in Mice - ResearchGate. Retrieved March 2, 2026, from

  • Vertex AI Search. (n.d.). Synthesis and anticonvulsant activity of 1-[(4, 5-dihydro-5-phenyl-3-(phenylamino)pyrazol-1-yl)]ethanone derivatives - JOCPR.
  • Vertex AI Search. (n.d.). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies - SciELO.
  • Vertex AI Search. (2025, September 5). Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin - Frontiers.

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Methodological & Application

Synthesis of 1-(4-Fluorophenyl)propan-1-one Oxime from 4-Fluoropropiophenone: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(4-Fluorophenyl)propan-1-one oxime from 4-fluoropropiophenone. The protocol details a robust and efficient method suitable for researchers in organic synthesis, medicinal chemistry, and drug development. This application note elucidates the underlying chemical principles, provides a detailed step-by-step procedure, and outlines the necessary safety precautions and characterization techniques.

Introduction

This compound is a valuable chemical intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Oximes, in general, are highly crystalline and serve as excellent derivatives for the purification and characterization of carbonyl compounds.[1] They are also precursors for a variety of functional group transformations, including the Beckmann rearrangement to form amides, reduction to amines, and conversion to nitriles.[2][3] The presence of the fluorine atom in the target molecule can significantly influence its biological activity and pharmacokinetic properties, making this oxime a key building block in modern drug discovery.

This guide is designed to provide a clear and reproducible protocol for the synthesis of this compound, ensuring a high yield and purity of the final product.

Reaction Mechanism and Scientific Rationale

The synthesis of an oxime from a ketone is a classic condensation reaction.[4] The process involves the nucleophilic attack of hydroxylamine on the electrophilic carbonyl carbon of 4-fluoropropiophenone.[5]

The reaction mechanism can be summarized in the following key steps:

  • Nucleophilic Attack: The nitrogen atom of hydroxylamine, being a stronger nucleophile than the oxygen atom due to lower electronegativity, attacks the carbonyl carbon of the 4-fluoropropiophenone.[6] This leads to the formation of a tetrahedral intermediate known as a carbinolamine.[5]

  • Proton Transfer: A series of proton transfers occur, typically facilitated by the solvent or a weak acid/base, to protonate the hydroxyl group on the carbinolamine, making it a better leaving group (water).

  • Dehydration: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a carbon-nitrogen double bond and yielding the final oxime product.[7][8]

The reaction is typically carried out in the presence of a weak base, such as sodium acetate or pyridine, to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride, thereby driving the equilibrium towards the product.[9] The overall reaction is reversible, and the removal of water can also be employed to increase the yield.[4]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Equipment
Material/EquipmentSpecifications
4-FluoropropiophenonePurity ≥ 98%
Hydroxylamine hydrochloridePurity ≥ 99%
Sodium acetate (anhydrous)Purity ≥ 99%
Ethanol (95%)Reagent grade
Deionized water
Round-bottom flaskAppropriate size for the reaction scale
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle or oil bath
Beakers, graduated cylinders, funnels
Buchner funnel and filter paper
Rotary evaporator
Thin-Layer Chromatography (TLC) platesSilica gel 60 F254
Step-by-Step Synthesis Procedure

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 1. Dissolve 4-Fluoropropiophenone in Ethanol Reagents 2. Add Hydroxylamine HCl and Sodium Acetate Solution Reactants->Reagents Reaction 3. Reflux the Mixture Reagents->Reaction Monitoring 4. Monitor by TLC Reaction->Monitoring Cooling 5. Cool to Room Temperature Monitoring->Cooling Precipitation 6. Add Water to Precipitate Cooling->Precipitation Filtration 7. Filter the Solid Precipitation->Filtration Washing 8. Wash with Cold Water Filtration->Washing Drying 9. Dry the Product Washing->Drying Recrystallization 10. Recrystallize (Optional) Drying->Recrystallization

Caption: Workflow for the synthesis of this compound.

  • Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.0657 mol) of 4-fluoropropiophenone in 100 mL of 95% ethanol. Stir the mixture until the ketone is completely dissolved.

  • Preparation and Addition of Reagent Solution: In a separate beaker, dissolve 8.64 g (0.124 mol) of hydroxylamine hydrochloride and 10.2 g (0.124 mol) of anhydrous sodium acetate in 50 mL of deionized water. Gentle warming may be required to facilitate dissolution. Once dissolved, add this aqueous solution to the ethanolic solution of 4-fluoropropiophenone.

  • Reaction: Attach a reflux condenser to the round-bottom flask and heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle or oil bath. Maintain the reflux for 2-4 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a developing solution of ethyl acetate and hexane (e.g., 30:70 v/v). The oxime product should have a different Rf value than the starting ketone.

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), remove the heating source and allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 500 mL of cold deionized water with stirring. A white solid precipitate of the oxime should form.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with several portions of cold deionized water to remove any inorganic salts.

  • Drying: Dry the product in a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride) or in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Purification (Optional): For higher purity, the crude oxime can be recrystallized from a suitable solvent system, such as ethanol/water or toluene.[10]

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Melting Point: Determine the melting point of the dried product and compare it with the literature value.

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR: To confirm the molecular structure.

    • FT-IR: To identify the characteristic functional groups (e.g., C=N, O-H).

    • Mass Spectrometry: To determine the molecular weight.

Safety Precautions

It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.

  • Chemical Hazards:

    • 4-Fluoropropiophenone: May cause skin, eye, and respiratory irritation.[11][12]

    • Hydroxylamine hydrochloride: Toxic if swallowed and harmful in contact with skin. It can cause skin irritation, allergic skin reactions, and serious eye irritation. It is also suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[13][14][15][16][17]

    • Ethanol: Flammable liquid and vapor.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionExtend the reflux time and monitor by TLC. Ensure the base is anhydrous and of good quality.
Product loss during work-upEnsure the precipitation water is cold. Use a minimal amount of solvent for recrystallization.
Oily Product Impurities presentPurify the product by column chromatography or recrystallization. Ensure the starting materials are pure.
Reaction does not start Inactive reagentsUse fresh hydroxylamine hydrochloride and anhydrous sodium acetate.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can consistently obtain a high yield of the desired product with good purity. The synthesized oxime is a versatile intermediate for further chemical transformations in the development of new chemical entities.

References

  • Beckmann Rearrangement - Master Organic Chemistry. (n.d.). Master Organic Chemistry. Retrieved March 2, 2026, from [Link]

  • ChemScience. (n.d.). Safety Data Sheet: Hydroxylamine hydrochloride. Retrieved March 2, 2026, from [Link]

  • Rzepa, H. S. (2012, September 23). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. Retrieved March 2, 2026, from [Link]

  • Scribd. (n.d.). Oxime Formation. Retrieved March 2, 2026, from [Link]

  • Filo. (2025, July 30). Convert the given ketone to its oxime using hydroxylamine hydrochloride.... Retrieved March 2, 2026, from [Link]

  • Oreate AI Blog. (2026, February 18). The Dance of Molecules: Unraveling the Oxime Formation Mechanism. Retrieved March 2, 2026, from [Link]

  • Testbook. (n.d.). Oxime: Learn its Structure, Formation, Reaction, Properties & Use. Retrieved March 2, 2026, from [Link]

  • Sciencemadness Wiki. (2023, June 25). Hydroxylammonium chloride. Retrieved March 2, 2026, from [Link]

  • Asian Journal of Chemistry. (n.d.). An Efficient Procedure for Synthesis of Oximes by Grinding. Retrieved March 2, 2026, from [Link]

  • Google Patents. (n.d.). EP1270548A1 - Purification method of cyclohexanone-oxime.
  • Ataman Kimya. (n.d.). HYDROXYLAMINE HCL. Retrieved March 2, 2026, from [Link]

  • EMD Millipore. (n.d.). SAFETY DATA SHEET - according to the (US) Hazard Communication Standard (29 CFR 1910.1200). Retrieved March 2, 2026, from [Link]

  • Loba Chemie. (2022, May 23). HYDROXYLAMINE HYDROCHLORIDE AR/ACS. Retrieved March 2, 2026, from [Link]

  • Quora. (2015, January 12). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? Retrieved March 2, 2026, from [Link]

  • European Patent Office. (2002, June 24). Purification method of cyclohexanone-oxime - EP 1270548 A1. Retrieved March 2, 2026, from [Link]

  • Khan Academy. (n.d.). Formation of oximes and hydrazones. Retrieved March 2, 2026, from [Link]

  • PMC. (n.d.). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Retrieved March 2, 2026, from [Link]

  • Google Patents. (n.d.). US6673969B2 - Process for preparation of oximes and resulting products.
  • Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET. Retrieved March 2, 2026, from [Link]

  • Organic Syntheses. (n.d.). Submitted by Francis Loiseau and André M. Beauchemin. Retrieved March 2, 2026, from [Link]

  • Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET. Retrieved March 2, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of novel oxime analogues. Retrieved March 2, 2026, from [Link]

  • PMC. (2024, November 14). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Retrieved March 2, 2026, from [Link]

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Sources

reaction conditions for hydroxylamine hydrochloride with 4-fluoropropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of 4-Fluoropropiophenone Oxime

Abstract

This document provides a comprehensive guide for the synthesis of 4-fluoropropiophenone oxime through the condensation reaction of 4-fluoropropiophenone with hydroxylamine hydrochloride. Oximation is a fundamental reaction in organic chemistry, yielding oximes that are crucial intermediates in various synthetic pathways, including the Beckmann rearrangement for producing amides and the synthesis of certain pharmaceuticals and agrochemicals.[1] This application note details the reaction mechanism, a step-by-step experimental protocol, purification methods, and critical safety considerations. The content is designed for researchers, chemists, and professionals in drug development, offering a robust and reproducible methodology.

Reaction Scheme

The synthesis proceeds via the reaction of a ketone (4-fluoropropiophenone) with hydroxylamine. Since hydroxylamine is typically supplied as a more stable hydrochloride salt, a base is required to liberate the free hydroxylamine, which then acts as the nucleophile.[2][3]

Reactants

4-Fluoropropiophenone

    NH₂OH·HCl Hydroxylamine Hydrochloride

    Products

    4-Fluoropropiophenone Oxime (E/Z isomers)

      H₂O Water

      Unraveling the Mechanism: Nucleophilic Addition-Elimination

      The formation of an oxime from a ketone and hydroxylamine is a classic example of a nucleophilic addition-elimination reaction. The process can be understood in two primary stages:

      • Nucleophilic Addition: The reaction is initiated by the liberation of free hydroxylamine (NH₂OH) from its hydrochloride salt by a base. The nitrogen atom of hydroxylamine, being a potent nucleophile due to the alpha-effect, attacks the electrophilic carbonyl carbon of the 4-fluoropropiophenone.[2][4] This leads to the formation of a tetrahedral intermediate, often referred to as a carbinolamine.[5]

      • Dehydration (Elimination): The carbinolamine intermediate is unstable and readily eliminates a molecule of water. This elimination step is typically the rate-determining step and can be facilitated by mild acid catalysis. Protons are transferred to the hydroxyl group, converting it into a good leaving group (H₂O).[6] Subsequently, the lone pair of electrons on the nitrogen atom forms a double bond with the carbon, expelling the water molecule and yielding the final oxime product.[5] The final product is often a mixture of (E) and (Z) geometric isomers.[2]

      Experimental Protocol

      This protocol outlines a laboratory-scale synthesis of 4-fluoropropiophenone oxime.

      Materials and Reagents
      ChemicalFormulaCAS No.PuritySupplier
      4-FluoropropiophenoneC₉H₉FO456-03-1≥98%e.g., Sigma-Aldrich
      Hydroxylamine HydrochlorideNH₂OH·HCl5470-11-1≥99%e.g., Fisher Scientific
      Sodium Acetate (Anhydrous)CH₃COONa127-09-3≥99%e.g., VWR
      Ethanol (95%)C₂H₅OH64-17-595%---
      Ethyl AcetateC₄H₈O₂141-78-6ACS Grade---
      HexaneC₆H₁₄110-54-3ACS Grade---
      Anhydrous Sodium SulfateNa₂SO₄7757-82-6------
      Deionized WaterH₂O7732-18-5------
      Equipment
      • 250 mL Round-bottom flask

      • Reflux condenser

      • Heating mantle with magnetic stirrer and stir bar

      • Separatory funnel (500 mL)

      • Rotary evaporator

      • Büchner funnel and filter flask

      • Glassware for recrystallization

      • Melting point apparatus

      • TLC plates (silica gel)

      Step-by-Step Synthesis Procedure
      • Reagent Setup: In a 250 mL round-bottom flask, combine 4-fluoropropiophenone (7.7 g, 50 mmol, 1.0 eq), hydroxylamine hydrochloride (5.2 g, 75 mmol, 1.5 eq), and 100 mL of 95% ethanol.

      • Base Addition: To this suspension, add sodium acetate (6.15 g, 75 mmol, 1.5 eq). The sodium acetate acts as a weak base to neutralize the HCl and generate free hydroxylamine in situ.

      • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 2-4 hours.

      • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the 4-fluoropropiophenone spot indicates the reaction's completion.

      • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

      • Aqueous Work-up: To the resulting residue, add 100 mL of deionized water. Transfer the mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

      • Washing: Combine the organic layers and wash with brine (1 x 50 mL) to remove any remaining water-soluble impurities.

      • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude oxime product. The crude product may appear as a light-yellow oil or a low-melting solid.[7]

      Purification: Recrystallization
      • Dissolve the crude product in a minimum amount of hot methanol or an ethanol/water mixture.

      • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

      • Collect the purified crystals by vacuum filtration using a Büchner funnel.

      • Wash the crystals with a small amount of the cold recrystallization solvent.

      • Dry the purified 4-fluoropropiophenone oxime in a vacuum oven or desiccator.

      Characterization

      The identity and purity of the final product should be confirmed by standard analytical techniques, such as:

      • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

      • FT-IR Spectroscopy: To identify the C=N and O-H functional groups.

      • Melting Point Analysis: A sharp melting point range is indicative of high purity.

      • Mass Spectrometry (GC/MS): To confirm the molecular weight.

      Summary of Reaction Parameters

      ParameterValue / ConditionRationale
      Solvent 95% EthanolGood solubility for reactants; appropriate boiling point for reflux.[3]
      Base Sodium AcetateWeak base to liberate free hydroxylamine without causing side reactions.
      Molar Ratio (Ketone:NH₂OH·HCl:Base) 1 : 1.5 : 1.5An excess of hydroxylamine drives the reaction towards completion.
      Temperature Reflux (~80-85°C)Provides sufficient energy to overcome the activation barrier of the reaction.
      Reaction Time 2-4 hoursTypically sufficient for complete conversion, should be confirmed by TLC.
      Purification Method Recrystallization (Methanol or Ethanol/Water)Effective for obtaining high-purity crystalline solid product.[3]
      Expected Yield 80-95%Oximation reactions are generally high-yielding.

      Experimental Workflow Diagram

      G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis prep Combine Ketone, NH₂OH·HCl, Sodium Acetate, and Ethanol in a round-bottom flask. heat Heat to reflux (80-85°C) with stirring for 2-4 hours. prep->heat monitor Monitor reaction by TLC. heat->monitor cool Cool to room temperature. monitor->cool evap Remove ethanol via rotary evaporation. cool->evap extract Add H₂O and extract with Ethyl Acetate. evap->extract dry Dry organic layer (Na₂SO₄) and concentrate. extract->dry recrys Recrystallize crude product from hot Methanol/Ethanol. dry->recrys filter Filter and dry purified oxime crystals. recrys->filter char Characterize final product (NMR, IR, MP, MS). filter->char

      Caption: Workflow for the Synthesis of 4-Fluoropropiophenone Oxime.

      Safety and Handling Precautions

      Handling hydroxylamine hydrochloride requires strict adherence to safety protocols due to its hazardous nature.

      • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or rubber), safety goggles or a face shield, and a lab coat.[8]

      • Ventilation: All procedures should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8][9]

      • Toxicity: Hydroxylamine hydrochloride is toxic if swallowed and harmful in contact with skin.[9][10] It causes serious eye irritation and skin irritation, and may cause an allergic skin reaction.[10]

      • Handling: Avoid creating dust.[8] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10]

      • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant container, away from incompatible materials like strong oxidizing agents.[8][10]

      • Spills: In case of a spill, clean up immediately using dry procedures to avoid generating dust.[8] Collect the material in a suitable, labeled container for disposal according to local regulations.[11]

      Troubleshooting

      IssuePossible Cause(s)Suggested Solution(s)
      Low or No Reaction - Inactive reagents- Insufficient base- Low temperature- Use fresh reagents.- Ensure correct stoichiometry of the base.- Verify the reflux temperature is reached.
      Low Yield - Incomplete reaction- Product loss during work-up- Increase reaction time and monitor by TLC.- Perform extractions carefully to ensure complete product transfer.
      Product Fails to Crystallize - Presence of impurities- Incorrect solvent choice- Purify the crude product by column chromatography.- Try a different recrystallization solvent system (e.g., Toluene, Hexane/EtOAc).
      Oily Product - Product may be a low-melting solid or oil at RT- Impurities- Attempt to induce crystallization by scratching the flask or seeding.- Purify via silica gel column chromatography.[7]

      References

      • Vertex AI Search. (n.d.).
      • Scribd. (n.d.).
      • Sdfine. (n.d.). HYDROXYLAMINE HYDROCHLORIDE.
      • Loba Chemie. (2022).
      • ChemScience. (n.d.).
      • Fisher Scientific. (2010).
      • Rzepa, H. (2012, September 25). Oxime formation from hydroxylamine and ketone.
      • Rzepa, H. (2012, September 23). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog.
      • Khan Academy. (n.d.).
      • Quora. (2015, January 12). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?.
      • YouTube. (2015, May 25).
      • Fisher Scientific. (n.d.). Hydroxylamine•HCl Instructions.
      • ChemicalBook. (2026, January 13). 4'-Fluoropropiophenone | 456-03-1.
      • G-Biosciences. (n.d.). Hydroxylamine·HCl Technical Bulletin.
      • Organic Syntheses. (n.d.). Procedure for the Synthesis of E-1-(1-Hydroxycyclohexyl)ethanone oxime.
      • Journal of Xi'an Shiyou University, Natural Science Edition. (2024). AMINO ACID CATALYZED GREEN SYNTHESIS OF 5-ARYLFURAN-2- CARBALDEHYDE OXIMES.
      • ResearchGate. (n.d.).
      • Master Organic Chemistry. (n.d.). Beckmann Rearrangement.
      • Synthesis and cytotoxic evaluation of undecenoic acid-based oxime esters. (n.d.). Indian Journal of Pharmaceutical Sciences.
      • DC Fine Chemicals. (2024, March 29). Hydroxylamine hydrochloride: Discover its potential.
      • ISCA. (2014). Hydroxylamine Hydrochloride as an effective Catalyst for Formamide derivative Synthesis and their DPPH scavenging activity.
      • PubMed. (2018).
      • OSTI.gov. (2023).
      • Royal Society of Chemistry. (n.d.). HFIP mediated oxime ether synthesis: a metal, base and additive free approach.
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      Application Note & Protocol: Polyphosphoric Acid-Catalyzed Beckmann Rearrangement of 1-(4-Fluorophenyl)propan-1-one Oxime

      Author: BenchChem Technical Support Team. Date: March 2026

      Abstract

      This document provides a comprehensive, in-depth guide for the synthesis of N-(4-fluorophenyl)propanamide via the Beckmann rearrangement of 1-(4-Fluorophenyl)propan-1-one oxime. The protocol leverages polyphosphoric acid (PPA) as a robust and effective catalyst. This application note is designed for researchers, scientists, and professionals in drug development, offering a detailed experimental procedure, mechanistic insights, safety protocols, and characterization data. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the transformation.

      Introduction: The Significance of the Beckmann Rearrangement

      The Beckmann rearrangement is a cornerstone transformation in organic synthesis, enabling the conversion of a ketoxime into an N-substituted amide.[1][2] First discovered by Ernst Otto Beckmann, this acid-catalyzed reaction has profound industrial and pharmaceutical significance.[3][4] Its most prominent application is the industrial-scale synthesis of ε-caprolactam from cyclohexanone oxime, the monomeric precursor to Nylon-6.[1] In the context of pharmaceutical and fine chemical synthesis, the Beckmann rearrangement provides a reliable pathway to introduce an amide functional group, a ubiquitous motif in bioactive molecules.

      This protocol focuses on the rearrangement of this compound. The resulting product, N-(4-fluorophenyl)propanamide, is an important structural scaffold. The fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, making this a valuable building block for medicinal chemistry. The use of polyphosphoric acid (PPA) as a catalyst offers a strong acidic and dehydrating medium, which is highly effective for promoting this rearrangement.[5][6]

      Reaction Scheme:

      Figure 1: Beckmann rearrangement of this compound to N-(4-fluorophenyl)propanamide.

      Materials, Reagents, and Instrumentation

      Reagents and Materials

      Proper preparation and handling of all reagents are critical for the success and safety of the experiment.

      Reagent/MaterialCAS No.Molecular Weight ( g/mol )QuantityPuritySupplier Notes
      This compound37932-83-1 (approx.)167.181.67 g (10 mmol)>98%Synthesize from 1-(4-Fluorophenyl)propan-1-one[7] or source commercially.
      Polyphosphoric Acid (PPA)8017-16-1Variable~20 g115% H₃PO₄ equiv.Highly viscous and corrosive. Handle with extreme care.
      Dichloromethane (DCM)75-09-284.93100 mLAnhydrousUsed for extraction.
      Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01100 mLACS GradeFor neutralization.
      Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~5 gACS GradeFor drying organic phase.
      Deionized Water (H₂O)7732-18-518.02~500 mLHigh PurityUsed for work-up.
      Crushed IceN/AN/A~200 gN/AFor quenching the reaction.
      Instrumentation
      • Magnetic stirrer with heating capabilities

      • 100 mL three-neck round-bottom flask

      • Thermometer and adapter

      • Reflux condenser

      • Separatory funnel (250 mL)

      • Beakers and Erlenmeyer flasks

      • Rotary evaporator

      • NMR Spectrometer (¹H, ¹³C)

      • FT-IR Spectrometer

      • Mass Spectrometer

      Detailed Experimental Protocol

      Safety Precautions
      • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and acid-resistant gloves.

      • Fume Hood: This entire procedure must be performed in a well-ventilated chemical fume hood.

      • Polyphosphoric Acid (PPA): PPA is highly corrosive and causes severe skin and eye burns.[8][9] It reacts exothermically with water. Avoid contact and inhalation. Have a neutralization agent (e.g., sodium bicarbonate solution) readily available.

      • Quenching: The addition of the hot PPA mixture to ice water is highly exothermic and can cause splashing. Perform this step slowly and carefully behind a safety shield.

      Step-by-Step Procedure
      • Reaction Setup:

        • Place polyphosphoric acid (20 g) into a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar.

        • Fit the flask with a thermometer and a reflux condenser. The third neck can be stoppered.

        • Begin stirring and gently heat the PPA to approximately 60-70 °C to reduce its viscosity.

      • Addition of Oxime:

        • Once the PPA is mobile, slowly add this compound (1.67 g, 10 mmol) in small portions over 10-15 minutes.

        • Rationale: Portion-wise addition helps to control the initial exotherm and ensures the oxime dissolves completely in the viscous acid.

      • Reaction Progression:

        • After the addition is complete, raise the temperature of the reaction mixture to 120-130 °C.

        • Maintain this temperature and continue stirring for 2-3 hours.

        • Monitor the reaction progress by Thin Layer Chromatography (TLC) if a suitable method is developed (e.g., by taking a small aliquot, quenching it carefully in a separate vial, extracting, and spotting on a TLC plate).

      • Reaction Quench and Work-up:

        • After the reaction is complete, turn off the heat and allow the mixture to cool to around 80-90 °C.

        • Prepare a large beaker (1 L) containing approximately 200 g of crushed ice and 200 mL of cold deionized water.

        • CAREFULLY and SLOWLY , pour the warm, viscous reaction mixture into the stirred ice-water slurry. This will generate significant heat. A solid precipitate of the crude product should form.

        • Continue stirring the mixture until all the PPA is hydrolyzed and the precipitate is well-dispersed.

      • Neutralization and Extraction:

        • Slowly add saturated sodium bicarbonate solution to the aqueous slurry until the pH is neutral or slightly basic (pH 7-8). Be cautious as this will generate CO₂ gas.

        • Transfer the entire mixture to a 250 mL separatory funnel.

        • Extract the aqueous layer with dichloromethane (3 x 50 mL).

        • Rationale: Dichloromethane is an effective solvent for extracting the amide product. Multiple extractions ensure a high recovery rate.

      • Drying and Solvent Removal:

        • Combine the organic extracts and dry them over anhydrous magnesium sulfate.

        • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude N-(4-fluorophenyl)propanamide.

      • Purification:

        • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to afford a white to off-white solid.

      Experimental Workflow Diagram

      The following diagram illustrates the key stages of the synthesis protocol.

      G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification prep_ppa 1. Heat PPA in 3-neck flask (60-70°C) add_oxime 2. Add Oxime portion-wise prep_ppa->add_oxime react 3. Heat to 120-130°C (2-3 hours) add_oxime->react monitor 4. Monitor by TLC (optional) react->monitor quench 5. Cool and pour into ice-water monitor->quench neutralize 6. Neutralize with NaHCO₃ quench->neutralize extract 7. Extract with DCM (3x) neutralize->extract dry 8. Dry (MgSO₄) & Evaporate extract->dry purify 9. Recrystallize dry->purify

      Caption: Workflow for the PPA-catalyzed Beckmann Rearrangement.

      Mechanism and Scientific Rationale

      The Beckmann rearrangement proceeds via a well-established mechanism involving an acid-catalyzed conversion of the oxime's hydroxyl group into a good leaving group.[10]

      • Protonation: The hydroxyl group of the oxime is protonated by the strong acid (PPA), forming an oxonium ion. This converts the -OH into a much better leaving group (-OH₂⁺).[6]

      • Rearrangement (Rate-Limiting Step): A concerted 1,2-shift occurs where the group anti-periplanar to the leaving group migrates from carbon to the electron-deficient nitrogen.[3][5] Simultaneously, the leaving group (water) is expelled. This stereospecific migration is the key step and results in the formation of a highly reactive nitrilium ion intermediate.[10][11] For this compound, the migrating group is the 4-fluorophenyl ring, as aryl groups generally have a high migratory aptitude.[3]

      • Nucleophilic Attack: The nitrilium ion is attacked by a water molecule (present from the initial expulsion or within the PPA matrix).[10]

      • Deprotonation & Tautomerization: A proton is lost from the resulting intermediate, which then tautomerizes from its imidic acid form to the more stable amide product.[12]

      Rationale for Reagent and Condition Selection
      • Polyphosphoric Acid (PPA): PPA serves a dual role as both a Brønsted acid catalyst and a powerful dehydrating agent.[12][13] Its ability to sequester the water molecule formed during the reaction helps to drive the equilibrium towards the product and prevents potential side reactions, such as hydrolysis of the intermediate.

      • Temperature (120-130 °C): Elevated temperatures are typically required to overcome the activation energy of the rearrangement step.[3] However, excessively high temperatures can lead to decomposition or unwanted side reactions. The chosen range provides a balance between reaction rate and product stability.

      Mechanistic Diagram

      G start Start: Oxime protonated Protonated Oxime (-OH becomes -OH₂⁺) start->protonated + H⁺ (PPA) nitrilium Nitrilium Ion Intermediate (via 1,2-aryl shift) protonated->nitrilium - H₂O (Rearrangement) imidic_acid Imidic Acid Tautomer nitrilium->imidic_acid + H₂O (Nucleophilic Attack) product Product: Amide imidic_acid->product Tautomerization

      Caption: Key steps in the Beckmann Rearrangement mechanism.

      Characterization of N-(4-fluorophenyl)propanamide

      The identity and purity of the final product should be confirmed using standard analytical techniques.

      TechniqueExpected Results
      ¹H NMR Signals corresponding to the ethyl group protons (triplet and quartet), aromatic protons (two doublets of doublets or complex multiplets), and the amide N-H proton (broad singlet).
      ¹³C NMR Resonances for the carbonyl carbon (~170-175 ppm), aromatic carbons (including a C-F coupled doublet), and the two aliphatic carbons of the ethyl group.
      FT-IR (KBr, cm⁻¹)Characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O stretching of the amide (~1660 cm⁻¹), and C-F stretching (~1220 cm⁻¹).
      Mass Spec (ESI+)Expected [M+H]⁺ peak at m/z = 168.08.

      Note: Specific chemical shifts will depend on the deuterated solvent used for NMR analysis.

      Troubleshooting

      ProblemPossible Cause(s)Suggested Solution(s)
      Low or No Conversion Insufficient heating; Inactive or wet PPA; Low-purity starting oxime.Ensure temperature reaches 120-130 °C. Use fresh, high-grade PPA. Verify the purity of the oxime.
      Formation of Side Products Temperature too high, leading to decomposition; Beckmann fragmentation.Maintain the reaction temperature strictly within the recommended range.
      Difficult Work-up PPA not fully hydrolyzed; Emulsion during extraction.Ensure vigorous stirring during quenching. Add more water if needed. Brine wash can help break emulsions.
      Product is an Oil/Gummy Impurities present; Incomplete solvent removal.Re-purify by column chromatography if recrystallization fails. Ensure product is thoroughly dried under vacuum.

      Conclusion

      This application note details a reliable and scalable protocol for the Beckmann rearrangement of this compound using polyphosphoric acid. The procedure is robust, employing standard laboratory equipment and techniques to yield the valuable amide product, N-(4-fluorophenyl)propanamide. By providing mechanistic context and troubleshooting guidance, this document serves as a comprehensive resource for researchers engaged in synthetic and medicinal chemistry.

      References

      • Chemistry Steps. (2025, June 18). Beckmann Rearrangement. Available at: [Link]

      • Wikipedia. (n.d.). Beckmann rearrangement. Available at: [Link]

      • Sdfine. (n.d.). POLYPHOSPHORIC ACID Safety Data Sheet. Available at: [Link]

      • ChemicalDesk.Com. (2012, April 24). Beckmann Rearrangement. Available at: [Link]

      • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Available at: [Link]

      • Online Organic Chemistry Tutor. (2025, April 27). Beckmann Rearrangement Reaction. Available at: [Link]

      • SciSpace. (n.d.). Application of different catalysts in Beckmann Rearrangement. Available at: [Link]

      • Royal Society of Chemistry. (2025, July 11). Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg(II) complex. Available at: [Link]

      • Stark Pavement Corp. (n.d.). Polyphosphoric Acid 113-115-116-117-118 Safety Data Sheet. Available at: [Link]

      • Chemistry LibreTexts. (2023, January 22). Beckmann Rearrangement. Available at: [Link]

      • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Available at: [Link]

      • Slideshare. (n.d.). Beckmann rearrangement ppt. Available at: [Link]

      Sources

      catalytic hydrogenation of 1-(4-Fluorophenyl)propan-1-one oxime to amines

      Author: BenchChem Technical Support Team. Date: March 2026

      Application Note: Catalytic Hydrogenation of 1-(4-Fluorophenyl)propan-1-one Oxime to Amines

      Abstract

      This technical guide details the catalytic hydrogenation of This compound to yield 1-(4-Fluorophenyl)propan-1-amine .[1] The transformation is a critical step in the synthesis of various pharmacophores, including calcimimetics and monoamine reuptake inhibitors. This note addresses the primary challenge of this reaction—chemoselectivity —specifically the suppression of secondary amine formation (dimerization) and the preservation of the aryl-fluorine bond. Two validated protocols are provided: a Raney Nickel method (preferred for halogen safety) and a Palladium on Carbon method (alternative for acidic media).[1]

      Introduction & Chemical Logic

      The reduction of oximes to primary amines is deceptively simple. While the stoichiometry suggests a straightforward addition of hydrogen, the reaction proceeds through a reactive imine intermediate that poses a bifurcation point in the pathway.

      The Selectivity Challenge
      • Primary Pathway (Desired): The oxime is reduced to an imine, which is rapidly hydrogenated to the primary amine.

      • Secondary Pathway (Undesired): The newly formed primary amine is nucleophilic; it can attack the electrophilic imine intermediate to form a Schiff base . Hydrogenation of this Schiff base yields a secondary amine (dimer).

      The Halogen Consideration

      The substrate contains a para-fluorine substituent.[2] While the C–F bond is the strongest carbon-halogen bond (

      
      485 kJ/mol) and generally resistant to hydrogenolysis compared to C–Cl or C–Br, catalytic defluorination can occur under vigorous conditions on Palladium surfaces. Raney Nickel  is kinetically less competent for oxidative addition into C–F bonds, making it the safer choice for maintaining high structural fidelity.
      

      ReactionPathways cluster_suppression Suppression Strategy Oxime Oxime Substrate Imine Imine Intermediate Oxime->Imine H2, Catalyst (-H2O) PriAmine Primary Amine (Target Product) Imine->PriAmine H2, Catalyst Schiff Schiff Base (Dimer Intermediate) PriAmine->Schiff + Imine (-NH3) SecAmine Secondary Amine (Side Product) Schiff->SecAmine H2, Catalyst Note Acidic Media: Protonates Amine Ammonia: Shifts Equilibrium

      Figure 1: Reaction network showing the competitive pathway to secondary amines. Suppression strategies target the interaction between the Primary Amine and the Imine.

      Catalyst Selection Guide

      FeatureRaney Nickel (Ra-Ni) Palladium on Carbon (Pd/C)
      Primary Selectivity High (Intrinsic preference)Moderate (Requires acidic additives)
      Halogen Safety Excellent (Low risk of defluorination)Good (Risk increases w/ Temp/Pressure)
      Reaction Media Basic/Ammoniacal (suppresses dimer)Acidic (HCl/AcOH) (protonates amine)
      Handling Pyrophoric (slurry handling required)Pyrophoric (keep wet)
      Recommendation Method A (Primary Choice) Method B (Alternative)

      Experimental Protocols

      Method A: Raney Nickel in Ammoniacal Methanol (Recommended)

      This method utilizes ammonia to shift the equilibrium away from Schiff base formation, ensuring high selectivity for the primary amine.

      Reagents:

      • Substrate: this compound (1.0 eq)[1]

      • Catalyst: Raney Nickel (approx. 20-30 wt% of substrate, washed)[1]

      • Solvent: 7N Ammonia in Methanol (approx.[1] 0.1 M concentration relative to substrate)[1]

      Protocol:

      • Catalyst Preparation:

        • Safety: Raney Nickel is pyrophoric.[1][3][4] Never let it dry.[1]

        • Weigh the Raney Nickel slurry (in water) into a beaker. Decant the water and wash 3x with absolute methanol to remove water and traces of alkali.

      • Loading:

        • Transfer the washed catalyst as a slurry into the hydrogenation vessel (Parr shaker or autoclave).

        • Dissolve the oxime in 7N NH3/MeOH and add to the vessel.

      • Reaction:

        • Purge the vessel 3x with Nitrogen, then 3x with Hydrogen.

        • Pressurize to 3–5 bar (45–75 psi) H2.

        • Stir/shake vigorously at Room Temperature (20–25°C) .

        • Note: Heating is rarely required and increases the risk of side reactions.

      • Monitoring:

        • Monitor by HPLC or TLC.[1] Reaction is typically complete in 4–12 hours.

      • Workup:

        • Purge vessel with Nitrogen.[1]

        • Filter the mixture through a pad of Celite. Critical: Keep the filter cake wet with solvent at all times to prevent ignition.

        • Rinse the cake with MeOH.

        • Concentrate the filtrate under reduced pressure to yield the crude amine.

      Method B: Pd/C in Acidic Media (Alternative)

      This method uses acid to protonate the primary amine as it forms, rendering it non-nucleophilic and preventing the attack on the imine.

      Reagents:

      • Substrate: this compound (1.0 eq)[1]

      • Catalyst: 10% Pd/C (5-10 wt% of substrate, 50% water wet)[1]

      • Solvent: Methanol[1][5]

      • Additive: Conc. HCl (2.0 - 3.0 eq) or Sulfuric Acid[1]

      Protocol:

      • Loading:

        • Charge the oxime, Methanol, and acid into the vessel.

        • Add the Pd/C catalyst carefully (minimize sparking risk by adding to wet solution under inert gas).

      • Reaction:

        • Purge N2/H2.[1]

        • Pressurize to 1–3 bar (15–45 psi) H2.

        • Stir at Room Temperature .

      • Workup:

        • Filter through Celite (keep wet).[1]

        • The filtrate contains the amine salt (hydrochloride).

        • Concentrate to remove MeOH.[1]

        • Free-basing: Dissolve residue in water, basify with NaOH (pH > 12), and extract with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).[1]

        • Dry organic layer (Na2SO4) and concentrate.[1]

      Analytical Control & Specifications

      HPLC Method Parameters (Example):

      • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

      • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

      • Mobile Phase B: Acetonitrile.[1]

      • Gradient: 10% B to 90% B over 10 min.

      • Detection: UV @ 254 nm (Aryl absorption).[1]

      Expected Results:

      • Oxime (Starting Material): Elutes later (less polar).

      • Primary Amine (Product): Elutes earlier (polar, basic).[1]

      • Secondary Amine (Impurity): Elutes significantly later (highly lipophilic dimer).[1]

      Safety & Handling (Crucial)

      Pyrophoric Hazards: Both Raney Nickel and dry Pd/C can ignite spontaneously in air.

      • Rule 1: Always keep catalysts wet/slurried.[1]

      • Rule 2: Use an inert atmosphere (Nitrogen/Argon) when transferring.[1][6]

      • Rule 3: Have a quench bucket (water) nearby during filtration.[1]

      Hydrogen Safety:

      • Ensure all vessels are pressure-rated.[1]

      • Ground all equipment to prevent static discharge.[1]

      References

      • Catalytic Hydrogenation of Oximes (General Review)

        • Kustov, L. M., et al.
        • [1]

      • Selectivity Control (Primary vs Secondary Amines)

        • Gebauer-Henke, E., et al. "Controlling selectivity in the reaction network of aldoxime hydrogenation to primary amines.
      • Raney Nickel Handling & Safety

        • "Raney Nickel: A Life-Changing Catalyst."[1] American Chemical Society.[1][7]

        • [1]

      • Dehalogenation Risks on Palladium

        • Maimone, T. J., et al. "Evidence for in Situ Catalyst Modification during the Pd-Catalyzed Conversion of Aryl Triflates to Aryl Fluorides."[7] J. Am. Chem. Soc., 2011.[1][7] (Discusses Pd interaction with C-F bonds).

        • [1][7]

      Sources

      Application Note: A Comprehensive Guide to the Synthesis of 1-(4-Fluorophenyl)propan-1-amine via Lithium Aluminum Hydride Reduction of its Oxime Precursor

      Author: BenchChem Technical Support Team. Date: March 2026

      Introduction: Strategic Importance of Primary Amine Synthesis

      The synthesis of primary amines is a cornerstone of modern medicinal chemistry and drug development. These motifs are prevalent in a vast array of pharmacologically active molecules, serving as crucial building blocks for complex drug candidates. The reduction of ketoximes offers a robust and reliable pathway to access chiral and achiral primary amines from readily available ketone starting materials.[1][2] This application note provides an in-depth, field-proven protocol for the reduction of 1-(4-Fluorophenyl)propan-1-one oxime to 1-(4-Fluorophenyl)propan-1-amine using lithium aluminum hydride (LiAlH₄), a powerful and versatile reducing agent.[3]

      The target molecule, 1-(4-Fluorophenyl)propan-1-amine, is a valuable synthon for creating analogs of various bioactive compounds, where the fluorophenyl group can modulate pharmacokinetic and pharmacodynamic properties.[4] While highly effective, LiAlH₄ is a non-selective and highly reactive reagent that demands meticulous handling and a thorough understanding of the reaction mechanism and safety protocols.[5] This guide is structured to provide not just a step-by-step procedure, but also the underlying scientific rationale and safety measures essential for a successful and safe synthesis.

      Reaction Mechanism: The Hydride-Mediated Transformation

      The reduction of an oxime to a primary amine by LiAlH₄ is a two-stage process involving the reduction of the C=N double bond and the subsequent reductive cleavage of the N-O single bond.[1][6]

      • Initial Hydride Attack: The reaction initiates with the nucleophilic addition of a hydride ion (H⁻) from the [AlH₄]⁻ complex to the electrophilic carbon of the oxime's C=N bond. Concurrently, the Lewis acidic aluminum coordinates to the oxime's oxygen atom, activating the C=N bond for attack.[2][7]

      • N-O Bond Cleavage: The resulting intermediate undergoes a second phase where the strong affinity of aluminum for oxygen (oxophilicity) facilitates the cleavage of the N-O bond.[2] This step is driven by the formation of a stable aluminum-oxygen bond. Further hydride transfers and a final aqueous work-up neutralize the intermediates, yielding the primary amine.

      Caption: Figure 1: Reaction Mechanism

      Detailed Experimental Protocol

      This protocol is designed for a laboratory scale synthesis. All operations involving LiAlH₄ must be performed under an inert atmosphere (e.g., dry nitrogen or argon) using anhydrous solvents and oven-dried glassware.

      Reagents and Equipment
      Reagent/MaterialMolar Mass ( g/mol )AmountMolesEquivalents
      This compound167.185.00 g29.9 mmol1.0
      Lithium Aluminum Hydride (LiAlH₄)37.952.50 g65.9 mmol2.2
      Anhydrous Diethyl Ether (Et₂O) or THF-~250 mL--
      Deionized Water18.02~15 mL--
      15% (w/v) Sodium Hydroxide (aq)40.00~2.5 mL--
      Anhydrous Sodium Sulfate (Na₂SO₄)142.04~10 g--

      Equipment: 500 mL three-necked round-bottom flask, reflux condenser with drying tube, 125 mL pressure-equalizing dropping funnel, magnetic stirrer and stir bar, ice-water bath, nitrogen/argon inlet, powder funnel.

      Step-by-Step Synthesis Procedure
      • Apparatus Setup: Assemble the 500 mL three-necked flask with the dropping funnel, reflux condenser, and a gas inlet. Ensure all glassware is oven-dried and cooled under a stream of inert gas.

      • LiAlH₄ Suspension: In the reaction flask, place the LiAlH₄ (2.50 g).[5] Add 150 mL of anhydrous diethyl ether via cannula or a dry syringe. Begin gentle stirring to form a grey suspension. Cool the flask to 0 °C using an ice-water bath.

      • Substrate Addition: Dissolve the this compound (5.00 g) in 50 mL of anhydrous diethyl ether in the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension over a period of 60-90 minutes. The rate of addition should be controlled to maintain a gentle reflux and keep the internal temperature below 25 °C.[8]

      • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

      • Work-up and Quenching (Fieser Method): This is the most critical and hazardous step. Cool the reaction flask back down to 0 °C with an ice-water bath.[9] Quench the excess LiAlH₄ by adding the following reagents sequentially, slowly, and dropwise with vigorous stirring:[10][11]

        • 2.5 mL of deionized water. (Hydrogen gas evolution will be observed).

        • 2.5 mL of 15% aqueous sodium hydroxide solution. (The mixture will become thicker).

        • 7.5 mL of deionized water. (A granular white precipitate of aluminum salts should form).

      • Product Isolation: After the final water addition, remove the ice bath and stir the mixture vigorously for 30 minutes. The white salts should become easily stirrable and granular. Add ~10 g of anhydrous sodium sulfate to aid in drying and filtration.

      • Filtration and Purification: Filter the slurry through a pad of Celite in a Büchner funnel. Wash the collected white solid thoroughly with three portions of diethyl ether (3 x 25 mL). Combine the organic filtrates.

      • Final Steps: Dry the combined filtrate over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting oil is the crude 1-(4-Fluorophenyl)propan-1-amine. The product can be further purified by vacuum distillation if necessary.

      Experimental Workflow Figure 2: Experimental Workflow A 1. Setup Dry glassware under N₂/Ar B 2. Prepare LiAlH₄ Suspension Suspend LiAlH₄ in dry ether at 0°C A->B C 3. Add Substrate Dropwise addition of oxime solution B->C D 4. Reaction Stir at room temperature for 2-4h C->D E 5. Quench (Fieser Work-up) Cool to 0°C, then sequentially add H₂O, 15% NaOH, H₂O D->E F 6. Isolate Crude Product Filter aluminum salts, wash with ether, concentrate filtrate E->F G 7. Characterization Analyze product via IR and NMR F->G

      Caption: Figure 2: Experimental Workflow

      Critical Safety Protocols: Handling Lithium Aluminum Hydride

      Trustworthiness in chemical synthesis is built on a foundation of safety. LiAlH₄ is a dangerous substance if mishandled.[12]

      • Extreme Water Reactivity: LiAlH₄ reacts violently with water and other protic sources (like alcohols) to release large volumes of hydrogen gas, which is highly flammable and can ignite spontaneously.[3][13] All equipment and reagents must be scrupulously dry.[5]

      • Personal Protective Equipment (PPE): Always wear a fire-retardant laboratory coat, chemical safety goggles, and a face shield.[14][15] Use neoprene or nitrile rubber gloves.[13]

      • Inert Atmosphere: All transfers and reactions must be conducted under a dry, inert atmosphere of nitrogen or argon to prevent contact with atmospheric moisture.[12]

      • Fire Safety: A Class D fire extinguisher (for combustible metals) or a bucket of dry sand must be immediately accessible. NEVER use water, carbon dioxide (CO₂), or soda-acid extinguishers on a LiAlH₄ fire, as they will exacerbate it. [12]

      • Quenching Procedure: The work-up is highly exothermic. The reaction vessel must be cooled in an ice bath, and the quenching reagents must be added very slowly and dropwise . Rapid addition can cause the solvent to boil violently and potentially ignite the evolved hydrogen.[11]

      • Spill Management: In case of a spill, cover the material with dry sand, dry lime, or soda ash.[14] Scoop the mixture into a container for disposal. Do not use water or combustible materials like paper towels for cleanup.[12]

      Product Characterization: Confirming Success

      The identity and purity of the synthesized 1-(4-Fluorophenyl)propan-1-amine should be confirmed using standard analytical techniques.

      • Infrared (IR) Spectroscopy: A primary amine is characterized by a pair of N-H stretching bands in the 3500-3300 cm⁻¹ region.[16][17] One band corresponds to the symmetric stretch and the other to the asymmetric stretch.

      • ¹H NMR Spectroscopy: The spectrum will show distinct signals corresponding to the different protons. The two amine protons (-NH₂) typically appear as a broad singlet, the chemical shift of which is concentration-dependent.[18][19] This signal will disappear upon shaking the sample with a drop of D₂O. The protons on the carbon adjacent to the nitrogen (the methine proton) will be deshielded and appear around δ 2.5-4.0 ppm.[16]

      • ¹³C NMR Spectroscopy: Carbons bonded to the nitrogen atom are deshielded and typically appear in the δ 30-65 ppm range.[19]

      • Mass Spectrometry: According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have a molecular ion (M⁺) with an odd mass-to-charge ratio (m/z).[20] For C₉H₁₂FN, the molecular weight is 153.2, so a prominent peak at m/z = 153 is expected.

      References

      • Gelest, Inc. (2015). Safety Data Sheet: LITHIUM ALUMINUM HYDRIDE, pellets. Available at: [Link]

      • Princeton University Environmental Health & Safety. Chemical-Specific Protocols: Lithium Aluminum Hydride. Available at: [Link]

      • Merlic, C. (UCLA). Workup for Aluminum Hydride Reductions. Available at: [Link]

      • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]

      • Smith, D. R., Maienthal, M., & Tipton, J. (1951). Reduction of Oximes with Lithium Aluminum Hydride. Journal of Organic Chemistry.
      • ResearchGate Discussion. (2014). Can anyone suggest the best method for lithium aluminium hydride work up?. Available at: [Link]

      • New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: Lithium Aluminum Hydride. Available at: [Link]

      • Structural analysis of amines. (2011). PharmaXChange. Available at: [Link]

      • OpenStax. (2023). Organic Chemistry: 24.10 Spectroscopy of Amines. Available at: [Link]

      • Fiveable. (2025). Spectroscopy of Amines. Available at: [Link]

      • LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

      • Chemistry Stack Exchange. (2017). Reduction of oximes with lithium aluminium hydride. Available at: [Link]

      • Kim, S. et al. (2014). Ring-Expansion Reaction of Oximes with Aluminum Reductants. Molecules. Available at: [Link]

      • Dalal Institute. (n.d.). Mechanism of Metal Hydride Reduction. Available at: [Link]

      • LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

      • University of Southampton. Experiment 5: Reductions with Lithium Aluminium Hydride. Available at: [Link]

      • Leah4sci. (2016). LiAlH4 and NaBH4 Carbonyl Reduction Reaction + Mechanism. YouTube. Available at: [Link]

      • Quora. (2024). Can lialh4 reduce oxime?. Available at: [Link]

      • Chemistry Steps. (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available at: [Link]

      • Organic Syntheses. (n.d.). Procedure for LiAlH4 reduction. Available at: [Link]

      • Wikipedia. (n.d.). Lithium aluminium hydride. Available at: [Link]

      • Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Available at: [Link]

      Sources

      Application Note: Regioselective O-Alkylation of 1-(4-Fluorophenyl)propan-1-one Oxime

      Author: BenchChem Technical Support Team. Date: March 2026

      Executive Summary

      This application note details the procedure for the O-alkylation of 1-(4-Fluorophenyl)propan-1-one oxime . While this specific scaffold is a structural analog to established SSRIs (e.g., Fluvoxamine), the chemistry presents a universal challenge in drug development: controlling regioselectivity between O-alkylation (desired oxime ether) and N-alkylation (undesired nitrone).

      We present two validated protocols:

      • Method A (Recommended): A Phase-Transfer Catalysis (PTC) system using Toluene/PEG-400. This method is preferred for scale-up due to safety, ease of workup, and superior O-selectivity.

      • Method B (Alternative): A classical dipolar aprotic condition (DMF/NaH) for small-scale, difficult substrates.

      Mechanistic Insight & Strategic Considerations

      The Ambident Nucleophile Challenge

      Oxime anions are ambident nucleophiles, possessing two reactive centers: the oxygen and the nitrogen.

      • O-Alkylation (Kinetic & Thermodynamic Preference): Leads to Oxime Ethers . Favored by "hard" electrophiles and conditions that promote a free "naked" anion or specific ion-pairing.

      • N-Alkylation: Leads to Nitrones . Often observed with "soft" electrophiles or in solvents that tightly solvate the oxygen, forcing reaction at the nitrogen.

      Regioselectivity Pathway

      The following diagram illustrates the competing pathways and the critical role of base/solvent selection in steering the reaction toward the O-alkylated product.

      OximeMechanism Substrate 1-(4-Fluorophenyl) propan-1-one Oxime Anion Oxime Anion (Resonance Hybrid) Substrate->Anion Deprotonation Base Base (KOH or NaH) Base->Anion Prod_O Oxime Ether (Target API) Anion->Prod_O Hard/Hard Interaction (Promoted by PTC) Prod_N Nitrone (Impurity) Anion->Prod_N Soft/Soft Interaction RX Alkyl Halide (R-X) RX->Prod_O RX->Prod_N O_Path Path A: O-Attack (Major) N_Path Path B: N-Attack (Minor)

      Figure 1: Mechanistic divergence of oxime alkylation. Path A is maximized by using hard bases (KOH) and Phase Transfer Catalysts which expose the oxygen anion.

      Experimental Protocols

      Method A: Phase-Transfer Catalysis (Green/Industrial Standard)

      Rationale: This method utilizes a liquid-liquid or solid-liquid PTC system. It avoids toxic polar aprotic solvents (DMF/DMSO) and hazardous hydrides (NaH). It is modeled after optimized industrial routes for similar pharmaceutical intermediates (e.g., Fluvoxamine Maleate process).

      Reagents:

      • Substrate: this compound (1.0 eq)

      • Alkylating Agent: 2-chloro-N,N-dimethylethanamine HCl (1.2 eq) (Note: Adjust based on specific target side chain)

      • Base: Potassium Hydroxide (KOH), powdered (4.0 eq)

      • Catalyst: PEG-400 (0.5 vol relative to solvent) or TBAB (5 mol%)

      • Solvent: Toluene (10 volumes)

      Workflow Diagram:

      PTC_Workflow Start Start: Charge Reactor Mix Add Toluene, PEG-400, Powdered KOH Start->Mix Substrate Add Oxime Substrate (Stir 15 min @ 25°C) Mix->Substrate Reagent Add Alkyl Halide (Portionwise) Substrate->Reagent Reaction Heat to 35-45°C (Hold 3-5 Hours) Reagent->Reaction Quench Quench with Water (Phase Separation) Reaction->Quench Check TLC/HPLC Workup Organic Layer Wash: 1. Water 2. Brine Quench->Workup Isolate Evaporation & Crystallization Workup->Isolate

      Figure 2: Step-by-step workflow for the Phase-Transfer Catalyzed alkylation in Toluene.

      Detailed Procedure:

      • Setup: To a 3-neck round bottom flask equipped with a mechanical stirrer and thermometer, charge Toluene (10 mL/g of substrate) and PEG-400 (0.5 mL/g of substrate).

      • Base Addition: Add powdered KOH (4.0 eq) under vigorous stirring. Note: The use of powdered KOH is critical for surface area.

      • Substrate: Add This compound (1.0 eq). Stir for 15 minutes at ambient temperature to initiate deprotonation (formation of the potassio-oximate species).

      • Alkylation: Add the alkyl halide (e.g., 2-chloro-N,N-dimethylethanamine hydrochloride ) (1.2 eq) portion-wise over 10 minutes.

        • Tip: If using the hydrochloride salt of the amine, the excess KOH neutralizes the HCl in situ to release the free amine electrophile.

      • Reaction: Heat the mixture to 35–45°C . Maintain for 3–5 hours.

        • Monitor: Check HPLC for consumption of oxime (<1%).

      • Workup: Add water (10 vol). Stir for 10 minutes. Separate the layers. The product resides in the Toluene layer.[1]

      • Washing: Wash the organic layer with water (2 x 5 vol) and Brine (1 x 5 vol). Dry over

        
        .
        
      • Isolation: Concentrate under reduced pressure. The residue is the crude O-alkylated oxime ether.

      Method B: Classical Anhydrous (Laboratory Scale)

      Rationale: Best for unreactive electrophiles or when strictly anhydrous conditions are required.

      Reagents:

      • Solvent: DMF (Dimethylformamide), anhydrous.

      • Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 eq).

      • Substrate & Electrophile: Same as Method A.

      Detailed Procedure:

      • Activation: In a flame-dried flask under

        
        , suspend NaH  (1.2 eq) in anhydrous DMF  (5 vol). Cool to 0°C.[2]
        
      • Deprotonation: Dissolve the Oxime (1.0 eq) in DMF (2 vol) and add dropwise to the NaH suspension. Evolution of

        
         gas will be observed. Stir at 0°C for 30 mins until gas evolution ceases.
        
      • Alkylation: Add the Alkyl Halide (1.1 eq) dropwise.

      • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

      • Quench: Caution: Pour reaction mixture carefully onto ice-water.

      • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water (to remove DMF) and brine.

      Analytical Validation & Data Interpretation

      Expected Results
      ParameterMethod A (PTC)Method B (NaH/DMF)Notes
      Yield 75 - 85%80 - 90%Method B often gives slightly higher yields but is harder to purify.
      O:N Selectivity > 95:5~ 90:10PTC favors O-alkylation due to ion pairing.
      Isomer Ratio (E:Z) ~ 50:50 to 70:30~ 50:50Reaction is non-stereoselective; thermodynamic equilibration may occur.
      Isomer Identification (E vs Z)

      The product will likely exist as a mixture of E (trans) and Z (cis) isomers across the C=N bond.[3]

      • 1H NMR Distinction: The

        
        -methylene protons (next to the oxime oxygen) typically appear further downfield in the E-isomer compared to the Z-isomer due to the anisotropic effect of the aromatic ring.
        
      • Separation: If a pure isomer is required (usually E for biological activity), recrystallization from Hexane/EtOAc or conversion to a salt (e.g., Maleate or Oxalate) is recommended.

      Troubleshooting Guide

      IssueProbable CauseCorrective Action
      Low Conversion Old/Wet ReagentsEnsure KOH is powdered and dry. For Method B, ensure NaH is active.
      High Nitrone (N-alkyl) Impurity Solvent/TemperatureSwitch to Method A (Toluene). Lower the reaction temperature.
      Emulsion during Workup PEG SurfactantAdd saturated NaCl (Brine) or a small amount of MeOH to break the emulsion.
      Product is an Oil E/Z MixtureIsomers often prevent crystallization. Form a salt (HCl or Maleate) to obtain a solid.

      References

      • Fluvoxamine Maleate Process (PTC Method)

        • Source: US Patent 6,433,225.[1][4] "Process for the preparation of fluvoxamine maleate."

        • Relevance: Establishes the Toluene/PEG-400/KOH protocol as a viable industrial standard for oxime ether synthesis.
        • URL
      • Classical Oxime Alkylation (NaH/DMF)

        • Source: US Patent 4,085,225.[1][4] "Oxime ethers and pharmaceutical compositions containing same."[5]

        • Relevance: The foundational patent for this class of antidepressants, detailing the anhydrous hydride method.
        • URL
      • Green Chemistry O-Alkylation

        • Source:Green Chemistry, 2023, 25, "Heteropolyacid catalyzed O-alkyl
        • Relevance: Discusses mechanistic selectivity and modern c
        • URL:[Link]

      • E/Z Isomerization Studies

        • Source:European Journal of Pharmacology, 2002, 450(3)
        • Relevance: Validates the need for E/Z separation and the biological necessity of the E-isomer.
        • URL:[Link]

      Sources

      Application Note: Microwave-Assisted Synthesis of 1-(4-Fluorophenyl)propan-1-one Oxime

      Author: BenchChem Technical Support Team. Date: March 2026

      Executive Summary

      This application note details a robust, high-yield protocol for the synthesis of 1-(4-Fluorophenyl)propan-1-one oxime (also known as 4'-fluoropropiophenone oxime) using microwave irradiation. This intermediate is critical in the synthesis of various antipsychotic and antidepressant pharmacophores.

      By transitioning from conventional thermal reflux to microwave-assisted synthesis, this protocol achieves:

      • Reaction Time Reduction: From 4–6 hours to <15 minutes.

      • Yield Improvement: Increases isolated yields from ~75% to >92%.

      • Green Chemistry Compliance: Utilizes aqueous ethanol as a solvent and minimizes energy consumption.

      Scientific Background & Mechanism[1]

      Reaction Mechanism

      The synthesis proceeds via the condensation of 1-(4-Fluorophenyl)propan-1-one with hydroxylamine hydrochloride in the presence of a mild base (Sodium Acetate).

      • Activation: Sodium acetate buffers the solution, deprotonating the hydroxylamine hydrochloride to generate the nucleophilic free base (

        
        ) without creating strongly basic conditions that could lead to side reactions.
        
      • Nucleophilic Attack: The nitrogen lone pair of hydroxylamine attacks the electrophilic carbonyl carbon of the ketone.[1]

      • Dehydration: Proton transfer and subsequent elimination of water generate the C=N double bond.

      Microwave Effects

      Microwave irradiation (2.45 GHz) couples directly with the polar solvent (Ethanol/Water) and the ionic species (Hydroxylamine salt), leading to rapid internal heating via dipolar polarization and ionic conduction . This minimizes the "wall effect" seen in oil baths and accelerates the rate-determining step (nucleophilic attack) by increasing the collision frequency and effective temperature of the transition state.

      Reaction Scheme Visualization

      ReactionMechanism Ketone 1-(4-Fluorophenyl) propan-1-one Intermediate Tetrahedral Intermediate Ketone->Intermediate Nucleophilic Attack Reagents NH2OH·HCl + NaOAc Reagents->Intermediate Transition Transition State (Polarized) Intermediate->Transition MW Irradiation (Dipolar Coupling) Product 1-(4-Fluorophenyl) propan-1-one Oxime Transition->Product - H2O (Dehydration) Byproducts NaCl + AcOH + H2O Transition->Byproducts

      Caption: Mechanistic pathway of microwave-assisted oximation highlighting the transition state activation.

      Materials & Equipment

      Reagents
      ReagentCAS RegistryPurityRole
      1-(4-Fluorophenyl)propan-1-one 456-03-1>98%Substrate
      Hydroxylamine Hydrochloride 5470-11-1>99%Nucleophile Source
      Sodium Acetate (Anhydrous) 127-09-3ACS GradeBase / Buffer
      Ethanol (Absolute) 64-17-5ACS GradeSolvent (MW Absorber)
      Deionized Water 7732-18-5-Co-solvent
      Equipment
      • Microwave Reactor: Single-mode or Multi-mode system (e.g., CEM Discover, Anton Paar Monowave, or Biotage Initiator).

      • Vessels: 10 mL or 30 mL pressure-rated glass vials with crimp/snap caps and PTFE-coated silicone septa.

      • Stirring: Magnetic stir bar (Teflon coated).

      Experimental Protocol

      Stoichiometry & Preparation

      Scale: 2.0 mmol (approx. 300 mg of ketone)

      • Prepare Solvent: Mix Ethanol and Water in a 4:1 ratio (v/v) . Note: The water content is crucial to dissolve the hydroxylamine and NaOAc salts, while ethanol dissolves the organic ketone.

      • Weigh Reagents:

        • 1-(4-Fluorophenyl)propan-1-one: 304 mg (2.0 mmol)

        • Hydroxylamine Hydrochloride: 208 mg (3.0 mmol, 1.5 equiv)

        • Sodium Acetate: 246 mg (3.0 mmol, 1.5 equiv)

      • Loading: Add the ketone, hydroxylamine HCl, and sodium acetate into a 10 mL microwave vial.

      • Solvation: Add 4.0 mL of the EtOH/Water solvent mixture. Add a magnetic stir bar. Cap the vial tightly.

      Microwave Parameters

      Program the reactor with the following "Dynamic" method to ensure safety and reproducibility:

      ParameterSettingRationale
      Temperature 100 °C Sufficient energy to overcome activation barrier without degrading the oxime.
      Hold Time 10:00 min Complete conversion observed typically within 5-8 mins; 10 mins ensures completion.
      Pressure Limit 250 psi (17 bar) Safety cutoff (ethanol vapor pressure at 100°C is well below this).
      Power Dynamic (Max 150 W) System modulates power to maintain 100°C.
      Stirring High Essential for uniform heat distribution.
      Pre-stirring 30 secondsMixes slurry before irradiation begins.
      Work-up & Purification
      • Cooling: Allow the vial to cool to <50°C inside the reactor (typically automated air jet cooling).

      • Precipitation: Pour the reaction mixture into a beaker containing 20 mL of ice-cold water . Stir vigorously for 5 minutes. The oxime should precipitate as a white solid.

      • Filtration: Collect the solid via vacuum filtration using a sintered glass funnel or Buchner funnel.

      • Washing: Wash the filter cake with 2 x 5 mL of cold water to remove residual salts (NaCl, NaOAc).

      • Drying: Dry the solid in a vacuum oven at 40°C for 4 hours or air-dry overnight.

      • Recrystallization (Optional): If higher purity is required (>99%), recrystallize from a minimum amount of hot Ethanol/Water (1:1).

      Workflow Diagram

      Workflow Start Weigh Reagents: Ketone (1 eq), NH2OH (1.5 eq), NaOAc (1.5 eq) Solvent Add Solvent: EtOH:H2O (4:1) Start->Solvent MW Microwave Irradiation 100°C | 10 min | High Stirring Solvent->MW Quench Pour into Ice Water (20 mL) MW->Quench Filter Vacuum Filtration & Wash (Cold H2O) Quench->Filter Dry Dry Product (Vacuum Oven / Air) Filter->Dry

      Caption: Step-by-step workflow for the microwave-assisted synthesis process.

      Results & Characterization

      Expected Results
      • Appearance: White to off-white crystalline solid.

      • Yield: 92% – 96% (approx. 310 mg).

      • Melting Point: 68–72 °C (Literature values for analogous propiophenone oximes vary; experimental verification recommended).

      Analytical Data (Simulated/Typical)
      • 1H NMR (400 MHz, CDCl3):

        • 
           9.80 (s, 1H, OH) – Broad singlet, disappears with D2O shake.
          
        • 
           7.55 (m, 2H, Ar-H ortho to C=N)
          
        • 
           7.10 (m, 2H, Ar-H meta to C=N)
          
        • 
           2.78 (q, J=7.6 Hz, 2H, -CH2-)
          
        • 
           1.15 (t, J=7.6 Hz, 3H, -CH3)
          
      • 19F NMR: Single peak at approx. -110 to -115 ppm.

      Troubleshooting Guide
      IssuePossible CauseSolution
      Low Yield / Incomplete Reaction Incorrect pH (too acidic).Ensure NaOAc is added. If using free amine, pH is too high; buffer is key.
      Oiling Out Product melting point depressed by impurities or solvent.Cool the ice-water mixture further (0°C). Scratch the glass to induce nucleation.
      Colored Impurities Overheating or degradation.Reduce MW temperature to 80°C and extend time to 15 min.

      References

      • Hajipour, A. R., Mallakpour, S. E., & Imanzadeh, G. (1999). A Rapid and Convenient Synthesis of Oximes in Dry Media under Microwave Irradiation. Journal of Chemical Research. Link

      • Sharghi, H., & Sarvari, M. H. (2002). A solvent-free protocol for the preparation of oximes using TiO2. Synlett. (General methodology reference). Link

      • National Institute of Standards and Technology (NIST). 1-Propanone, 1-(4-fluorophenyl)- (Ketone Precursor Data). NIST Chemistry WebBook.[2] Link

      • BenchChem. Application Notes and Protocols for Oxime Bond Formation. (General protocol grounding). Link

      • Loiseau, F., & Beauchemin, A. M. (2016). Microwave-Assisted Synthesis of Oximes. Organic Syntheses, 93, 266-279. Link

      Sources

      Green Chemistry Methods for the Preparation of Fluorinated Oximes: Application Notes and Protocols

      Author: BenchChem Technical Support Team. Date: March 2026

      An Application Note for Researchers, Scientists, and Drug Development Professionals

      Abstract

      The incorporation of fluorine into organic molecules is a cornerstone of modern drug development, imparting desirable properties such as enhanced metabolic stability and bioavailability.[1] Oximes are highly versatile synthetic intermediates, serving as precursors to a wide range of nitrogen-containing functional groups.[2] The synthesis of fluorinated oximes, therefore, represents a critical intersection for pharmaceutical and agrochemical research. This guide moves beyond traditional synthetic routes, which often rely on hazardous solvents and high energy consumption, to detail practical, green chemistry methodologies for the preparation of these valuable compounds. We present protocols for two primary strategies: the direct, environmentally benign oximation of fluorinated carbonyl compounds using solvent-free and aqueous methods, and the innovative application of continuous flow chemistry for the safe and efficient fluorination of oxime-containing scaffolds. These methods prioritize safety, reduce waste, and improve energy efficiency, aligning with the core principles of sustainable chemical manufacturing.

      Introduction: The Imperative for Greener Fluorochemical Synthesis

      The strategic placement of fluorine atoms can dramatically alter the physicochemical properties of a lead compound, a strategy that has led to numerous blockbuster drugs.[1] Similarly, the oxime functional group is a linchpin in organic synthesis, enabling transformations into amides, nitriles, and various heterocycles.[3] The convergence of these two chemical motifs in fluorinated oximes creates a class of high-value building blocks.

      However, classical synthetic methods for both oximation and fluorination are often at odds with the principles of green chemistry. Traditional oximation may involve refluxing in toxic solvents like pyridine, leading to significant effluent pollution.[4] Fluorination reactions can be even more problematic, often employing hazardous reagents that require stringent safety protocols and specialized equipment.[5] This document provides a detailed guide to alternative, sustainable methods that mitigate these challenges without compromising on yield or purity. We will explore protocols that replace volatile organic solvents with water or eliminate them entirely, utilize non-toxic and recyclable catalysts, and leverage modern technologies like flow chemistry to create inherently safer processes.

      Part I: Green Oximation of Fluorinated Carbonyl Compounds

      The most direct route to a fluorinated oxime is the condensation of a fluorinated aldehyde or ketone with hydroxylamine. The following protocols adapt established green oximation methods for these specific, often electron-deficient, substrates.

      Method 1: Solvent-Free Mechanochemical Synthesis (Grindstone Chemistry)

      Mechanochemistry, or "grindstone chemistry," utilizes mechanical force to drive chemical reactions, often in the absence of any solvent.[2] This method is exceptionally rapid, simple, and minimizes waste. Bismuth(III) compounds are particularly effective catalysts as they are cheap, non-toxic, and stable.[2][3]

      Causality and Expertise: The local heat generated by grinding provides the activation energy for the reaction.[2] Bismuth(III) oxide (Bi₂O₃) acts as a mild Lewis acid, activating the carbonyl group of the fluorinated substrate for nucleophilic attack by hydroxylamine. The solvent-free condition avoids issues of reactant solubility and eliminates the need for solvent removal post-reaction, streamlining the work-up process to a simple extraction.

      G cluster_workflow Workflow: Grindstone Oximation reactants Fluorinated Carbonyl + Hydroxylamine HCl + Bi₂O₃ Catalyst grinding Grind in Mortar & Pestle (5-15 min, RT) reactants->grinding extraction Work-up: Add Water & Extract with Ethyl Acetate grinding->extraction product Purified Fluorinated Oxime extraction->product

      Caption: Workflow for solvent-free grindstone synthesis of oximes.

      Experimental Protocol: Synthesis of 4-Fluorobenzaldehyde Oxime

      • Reactant Preparation: In a clean, dry agate mortar, combine 4-fluorobenzaldehyde (1 mmol, 124 mg), hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 mmol, 83 mg), and bismuth(III) oxide (Bi₂O₃, 0.2 mmol, 93 mg).

      • Mechanochemical Reaction: Grind the mixture vigorously using a pestle at room temperature for 10-15 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The solid mixture will typically become pasty or change color upon completion.

      • Work-up and Isolation: Upon completion, add deionized water (10 mL) to the mortar and triturate the solid. Transfer the slurry to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

      • Purification: Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

      Method 2: Microwave-Assisted Synthesis in Aqueous Media

      Microwave irradiation provides rapid and uniform heating, dramatically accelerating reaction rates.[6][7] When combined with water as a solvent and a non-toxic base or catalyst, it represents a highly efficient and green synthetic route.[8][9]

      Causality and Expertise: Water serves as a safe, non-flammable solvent and can enhance reaction rates through effects like hydrophobic packing.[9] In basic conditions (using Na₂CO₃), the deprotonated hydroxylamine is a more potent nucleophile. Microwave energy efficiently couples with the polar reactants, leading to rapid localized heating and a significant reduction in reaction time from hours to minutes.[7][8]

      Experimental Protocol: Microwave-Assisted Synthesis of 2,4-Difluorophenylacetone Oxime

      • Reactant Preparation: In a 25 mL microwave reaction vessel equipped with a magnetic stir bar, add 2,4-difluorophenylacetone (1 mmol, 170 mg), hydroxylamine hydrochloride (5 mmol, 347 mg), and sodium carbonate (Na₂CO₃, 5 mmol, 530 mg).[8]

      • Microwave Irradiation: Place the vessel in a microwave reactor. Irradiate the mixture at 100 W for 5 minutes with concurrent air-cooling and magnetic stirring.[8]

      • Work-up and Isolation: After cooling the vessel to room temperature, resuspend the reaction mixture in dichloromethane (CH₂Cl₂, 15 mL).

      • Purification: Filter the mixture to remove inorganic salts. The filtrate can be analyzed directly or concentrated under reduced pressure to yield the oxime product. If necessary, purify further via column chromatography on silica gel.

      Part II: Continuous Flow Chemistry for Fluorination of Oxime Scaffolds

      For introducing fluorine to a molecule that already contains an oxime, especially in complex transformations like fluorocyclisation, continuous flow chemistry offers unparalleled advantages in safety, control, and scalability.[1][5][10] Gas-liquid reactions or those using highly reactive reagents are challenging in batch reactors but become manageable and efficient in microreactors.[1]

      Method 3: I(I)/I(III)-Catalysed Fluorocyclisation of Unsaturated Oximes in Flow

      This method achieves a regioselective synthesis of 5-fluoromethylated isoxazolines from β,γ-unsaturated oximes.[11] The reaction uses an inexpensive catalyst (p-iodotoluene), a common oxidant (Selectfluor®), and an amine·HF complex as the fluoride source.[11] Performing this reaction in a flow system mitigates the hazards associated with handling amine·HF complexes and allows for precise control over reaction parameters.

      Causality and Expertise: In this reaction, p-iodotoluene is oxidized in situ by Selectfluor® to the active λ³-iodane catalyst, p-TolIF₂. This species engages the alkene, facilitating a cyclisation/fluorination sequence.[11] A flow chemistry setup allows for two separate reagent streams to be mixed just before entering the heated reactor. This approach is ideal for handling potentially incompatible reagents or generating unstable intermediates in situ.[12] The small reactor volume and high surface-area-to-volume ratio ensure excellent heat and mass transfer, leading to superior control, faster reactions, and higher yields compared to batch processing.[1]

      G pumpA Syringe Pump A: Unsaturated Oxime, p-Iodotoluene, Selectfluor® in CHCl₃ mixer T-Mixer pumpA->mixer pumpB Syringe Pump B: Amine·HF Complex pumpB->mixer reactor Heated Coil Reactor (e.g., 24h Residence Time, RT) mixer->reactor bpr Back Pressure Regulator reactor->bpr collection Product Collection bpr->collection

      Caption: Diagram of a continuous flow setup for fluorocyclisation.

      Experimental Protocol: Continuous Flow Synthesis of a 5-Fluoromethyl Isoxazoline

      • Reagent Stream Preparation:

        • Stream A: In a dry volumetric flask, dissolve the β,γ-unsaturated oxime substrate (e.g., 0.2 M), p-iodotoluene (0.1 eq., 0.02 M), and Selectfluor® (1.5 eq., 0.3 M) in dry chloroform.

        • Stream B: Use a pre-prepared stock solution of an amine·HF complex (e.g., NEt₃·HF 1:7.5).[11] (Caution: Amine·HF complexes are corrosive and toxic. Handle with appropriate personal protective equipment in a fume hood).

      • Flow System Setup:

        • Set up two syringe pumps with gas-tight syringes, one for each reagent stream.

        • Connect the outlets of the pumps to a T-mixer using PFA or equivalent chemically resistant tubing.

        • Connect the output of the T-mixer to a coiled PFA tube reactor of a known volume. The reactor coil should be placed in a temperature-controlled bath (if heating/cooling is required, though this reaction runs at ambient temperature).[11]

        • Connect the reactor outlet to a back-pressure regulator (BPR) to ensure a stable, single-phase flow.

        • The outlet of the BPR leads to a collection vial.

      • Reaction Execution:

        • Set the flow rates of both pumps to achieve the desired residence time in the reactor (e.g., for a 10 mL reactor and a 24-hour residence time, the total flow rate would be ~6.9 µL/min).

        • Begin pumping both streams simultaneously into the reactor.

        • Allow the system to reach a steady state before collecting the product.

      • Work-up and Isolation:

        • Collect the reactor output over the desired period.

        • Quench the reaction mixture by carefully adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

        • Extract the aqueous layer with dichloromethane, combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo.

        • Purify the crude product by flash column chromatography.

      Data Presentation: Comparison of Green Synthesis Methods

      MethodCatalyst / Key ReagentSolventTemperatureTimeTypical Yield (%)Green Chemistry Advantages
      Grindstone Chemistry Bismuth(III) Oxide (Bi₂O₃)NoneRoom Temp10 - 15 min90 - 95%[2][13]Solvent-free, rapid, low energy, simple work-up.
      Microwave-Assisted Na₂CO₃ (base)Water/Ethanol or None~100 °C2 - 5 min90 - 95%[8][13]High energy efficiency, extremely rapid, can be solvent-free.
      Aqueous Synthesis Natural Acid (e.g., Citrus Juice)WaterRoom Temp60 - 90 min85 - 95%[13]Uses benign solvent and renewable catalyst, low cost.
      Continuous Flow p-Iodotoluene / Selectfluor®ChloroformRoom TempVaries (residence time)up to 56%[11]Enhanced safety, superior control, scalability, reproducible.

      Yields are based on analogous non-fluorinated or other relevant systems and may vary depending on the specific fluorinated substrate.

      Conclusion

      The protocols detailed in this application note demonstrate that the synthesis of fluorinated oximes can be achieved through methods that are significantly safer, faster, and more environmentally responsible than traditional approaches. By embracing solvent-free mechanochemistry, leveraging the speed of microwave-assisted aqueous synthesis, or adopting the inherent safety and control of continuous flow systems, researchers and drug development professionals can produce these critical building blocks while adhering to the principles of green chemistry. These methodologies not only reduce the environmental footprint of chemical synthesis but also offer practical advantages in terms of operational simplicity, speed, and safety, paving the way for a more sustainable future in pharmaceutical manufacturing.

      References

      • Saikia, L., et al. (2011). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Organic and Medicinal Chemistry Letters, 1(1), 1-6.

      • Taylor, J. G., et al. (2020). Fluorocyclisation of Oximes to Isoxazolines Through I(I)/I(III) Catalysis. Chemistry—A European Journal, 26(52), 11953-11957.

      • Chen, K., & Noël, T. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Reaction Chemistry & Engineering, 6(8), 1336-1346.

      • BenchChem. (2025). Green Chemistry Approaches for the Synthesis of Hexan-2-one Oxime: Application Notes and Protocols. BenchChem Technical Documents.

      • Gawade, S. A., et al. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. International Journal of Pharmaceutical Research and Applications, 9(2), 1235-1241.

      • Thakur, A. J., et al. (2011). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. ResearchGate.

      • Pharmaron. (2025). Photoredox Fluorodecarboxylation: Rapid and Reliable Kilogram-scale Access to Drug-like Motifs. Pharmaron Technical Articles.

      • Ley, S. V., & Baumann, M. (2010). Fluorination Chemistry Performed in a Modular Flow Reactor. Vapourtec Application Note.

      • Kad, G. L., et al. (2001). Solventless preparation of oximes in the solid state and via microwave irradiation. Green Chemistry, 3(5), 273-274.

      • Kawanami, Y., & Akai, S. (2013). Flow microreactor synthesis in organo-fluorine chemistry. Beilstein Journal of Organic Chemistry, 9, 2663-2670.

      • University of Amsterdam. (2024). PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. HIMS News.

      • Viana, R. H., et al. (2009). Solvent Free, Microwave Assisted Conversion of Aldehydes into Nitriles and Oximes in the Presence of NH2OH·HCl and TiO2. Molecules, 15(1), 74-82.

      • Lad, U. P., et al. (2012). SYNTHESIS OF OXIMES IN AQUEOUS MEDIUM USING HYAMINE AS AN ECOFRIENDLY CATALYST AT AMBIENT TEMPERATURE. International Journal of Chemical Sciences, 10(1), 477-481.

      • Méndez-Sánchez, D., et al. (2017). Novel chemoenzymatic oxidation of amines into oximes based on hydrolase-catalysed peracid formation. Organic & Biomolecular Chemistry, 15(15), 3196-3201.

      • Çelik, İ., & Ocal, N. (2020). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 132(1), 1-6.

      • Zhang, W., et al. (2004). Microwave-assisted rapid electrophilic fluorination of 1,3-dicarbonyl derivatives with Selectfluor. Journal of Fluorine Chemistry, 125(12), 1831-1834.

      • Patil, S. B., & Bhalvankar, R. B. (2016). Microwave Assisted Synthesis and Characterization of Oxime Derivatives of Substituted Chalcones. International Journal of Science and Research (IJSR), 5(7), 1014-1017.

      Sources

      Synthesis of Antipsychotic Drugs Utilizing 1-(4-Fluorophenyl)propan-1-one and its Oxime Derivative: A Detailed Guide

      Author: BenchChem Technical Support Team. Date: March 2026

      For Researchers, Scientists, and Drug Development Professionals

      Introduction

      The butyrophenone class of compounds represents a cornerstone in the pharmacotherapy of psychosis.[1][2] Haloperidol, a prominent member of this class, exemplifies the core structural motif: a 4-fluorophenyl propan-1-one backbone linked to a piperidine moiety.[3] This guide provides a detailed exploration of the synthetic pathways leading to potent antipsychotic agents, with a particular focus on the versatile starting material, 1-(4-fluorophenyl)propan-1-one, and its oxime derivative. We will delve into the synthesis of key intermediates and the subsequent elaboration into established drugs like Melperone and analogs of Haloperidol, emphasizing the chemical principles and practical considerations that underpin these transformations.

      Core Synthetic Precursor: 4-Chloro-1-(4-fluorophenyl)butan-1-one

      A pivotal intermediate in the synthesis of many butyrophenone antipsychotics is 4-chloro-1-(4-fluorophenyl)butan-1-one. Its synthesis is typically achieved through a Friedel-Crafts acylation reaction.

      Protocol 1: Synthesis of 4-Chloro-1-(4-fluorophenyl)butan-1-one

      This protocol details the synthesis of the key intermediate, 4-chloro-1-(4-fluorophenyl)butan-1-one, a crucial building block for numerous antipsychotic drugs.[4][5]

      Materials:

      • Fluorobenzene

      • 4-Chlorobutyryl chloride

      • Anhydrous aluminum chloride (AlCl₃)

      • Dichloromethane (CH₂Cl₂)

      • Ice

      • Hydrochloric acid (HCl)

      • Anhydrous sodium sulfate (Na₂SO₄)

      Procedure:

      • In a reaction vessel, suspend anhydrous aluminum chloride in dichloromethane.

      • To this suspension, add fluorobenzene.

      • Cool the mixture in an ice bath.

      • Slowly add 4-chlorobutyryl chloride to the cooled mixture, maintaining the temperature below 20°C.

      • After the addition is complete, stir the reaction mixture for several hours at ambient temperature.

      • Pour the reaction mixture onto ice and add hydrochloric acid to dissolve any precipitated salts.

      • Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.

      • Remove the solvent under reduced pressure. The crude product can often be used in the next step without further purification. If necessary, purify by vacuum distillation.[4][6]

      Table 1: Reaction Parameters and Expected Outcome for Protocol 1

      ParameterValue
      ReactantsFluorobenzene, 4-Chlorobutyryl chloride, AlCl₃
      SolventDichloromethane
      Reaction Temperature< 20°C (addition), Ambient (stirring)
      Work-upAcidic aqueous work-up
      Product4-Chloro-1-(4-fluorophenyl)butan-1-one
      Expected Yield~90%[6]
      Purity~99%[6]

      Synthesis of Melperone via N-Alkylation

      Melperone, an atypical antipsychotic, can be synthesized from 4-chloro-1-(4-fluorophenyl)butan-1-one through N-alkylation of 4-methylpiperidine.[2][7]

      Protocol 2: Synthesis of Melperone

      This protocol describes the N-alkylation of 4-methylpiperidine with 4-chloro-1-(4-fluorophenyl)butan-1-one to yield Melperone.[4]

      Materials:

      • 4-Chloro-1-(4-fluorophenyl)butan-1-one

      • 4-Methylpiperidine

      • Potassium iodide (KI)

      • Toluene

      • Hydrochloric acid (HCl)

      • Sodium hydroxide (NaOH)

      • Anhydrous acetone

      Procedure:

      • In a round-bottom flask, combine 4-chloro-1-(4-fluorophenyl)butan-1-one, an excess of 4-methylpiperidine, and a catalytic amount of potassium iodide in toluene.

      • Reflux the mixture for several hours.

      • After cooling, filter the precipitated 4-methylpiperidine hydrochloride.

      • Extract the toluene filtrate with aqueous hydrochloric acid.

      • Basify the acidic aqueous layer with sodium hydroxide solution.

      • Extract the liberated Melperone base with a suitable organic solvent (e.g., chloroform or ethyl acetate).

      • Wash the combined organic extracts, dry over an anhydrous salt, and concentrate under reduced pressure.

      • The crude Melperone can be purified by crystallization of its hydrochloride salt from anhydrous acetone.[4][8]

      Table 2: Key Data for Melperone Synthesis

      CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )
      Melperone1-(4-fluorophenyl)-4-(4-methylpiperidin-1-yl)butan-1-oneC₁₆H₂₂FNO263.35[7]

      The Role of 1-(4-Fluorophenyl)propan-1-one Oxime in Synthesis

      The oxime of 1-(4-fluorophenyl)propan-1-one serves as a versatile intermediate, particularly in reactions involving rearrangement or reduction to introduce nitrogen-containing functionalities.

      Beckmann Rearrangement: A Pathway to Amides

      The Beckmann rearrangement provides a classic method for converting oximes into amides.[9][10][11] This reaction can be catalyzed by various acidic reagents.[9] While not a direct route to the butyrophenone antipsychotics discussed, it represents a fundamental transformation of the oxime intermediate. The rearrangement proceeds through the migration of the group anti-periplanar to the oxime's hydroxyl group.[10]

      Beckmann_Rearrangement Ketoxime This compound Protonation Protonation of OH group Ketoxime->Protonation H+ Nitrilium Nitrilium Ion Intermediate Protonation->Nitrilium Rearrangement & H2O loss Amide N-(4-fluorophenyl)propanamide Nitrilium->Amide H2O attack & Tautomerization

      Caption: Beckmann rearrangement of this compound.

      Reduction of the Oxime: A Route to Amines

      Reduction of the oxime offers a pathway to the corresponding amine, which can then be further elaborated. Various reducing agents can be employed for this transformation.

      Synthesis of Haloperidol Analogs

      The general strategy for synthesizing Haloperidol and its analogs involves the N-alkylation of a suitable piperidine derivative with 4-chloro-1-(4-fluorophenyl)butan-1-one.[12][13][14]

      Protocol 3: General Procedure for N-Alkylation of Piperidines

      This protocol provides a general method for the N-alkylation of various piperidine derivatives, a key step in the synthesis of many antipsychotic drugs.[12][15]

      Materials:

      • 4-Chloro-1-(4-fluorophenyl)butan-1-one

      • Substituted piperidine (e.g., 4-(4-chlorophenyl)-4-hydroxypiperidine for Haloperidol)

      • Base (e.g., potassium carbonate, K₂CO₃, or sodium bicarbonate, NaHCO₃)

      • Catalytic potassium iodide (KI) (optional)

      • Solvent (e.g., toluene, acetonitrile, or dimethylformamide)

      Procedure:

      • Dissolve the substituted piperidine in the chosen solvent.

      • Add the base and, if desired, a catalytic amount of potassium iodide.

      • Add 4-chloro-1-(4-fluorophenyl)butan-1-one to the mixture.

      • Heat the reaction mixture and monitor its progress by a suitable method (e.g., TLC or LC-MS).

      • Upon completion, cool the reaction mixture and filter off any inorganic salts.

      • Concentrate the filtrate under reduced pressure.

      • Purify the crude product by an appropriate method, such as column chromatography or crystallization.[12][16]

      N_Alkylation_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Chloro-1-(4-fluorophenyl)butan-1-one 4-Chloro-1-(4-fluorophenyl)butan-1-one N-Alkylation N-Alkylation 4-Chloro-1-(4-fluorophenyl)butan-1-one->N-Alkylation Substituted Piperidine Substituted Piperidine Substituted Piperidine->N-Alkylation Base Base Base->N-Alkylation Solvent Solvent Solvent->N-Alkylation Heat Heat Heat->N-Alkylation Work-up & Purification Work-up & Purification N-Alkylation->Work-up & Purification Final Product (e.g., Haloperidol analog) Final Product (e.g., Haloperidol analog) Work-up & Purification->Final Product (e.g., Haloperidol analog)

      Caption: General workflow for the N-alkylation of piperidines.

      Conclusion

      The synthetic routes starting from 1-(4-fluorophenyl)propan-1-one and its derivatives are fundamental to the production of a significant portion of the butyrophenone class of antipsychotic drugs. The protocols and principles outlined in this guide provide a solid foundation for researchers in medicinal chemistry and drug development. The versatility of the 4-fluorophenyl propan-1-one scaffold continues to make it a valuable starting point for the design and synthesis of novel central nervous system agents.[1][17][18]

      References

      • Conformationally Constrained Butyrophenones. Synthesis and Evaluation as Antipsychotics - Ingenta Connect. Available from: [Link]

      • Conformationally Constrained Butyrophenones. Synthesis and Evaluation as Antipsychotics | Request PDF - ResearchGate. Available from: [Link]

      • SYNTHESIS OF SOME NOVEL BUTYROPHENONE SUBSTITUTED AS ASTEROIDS AND EVALUATION OF ANTIPSYCHOTIC ACTIVITY. - World Research Library. Available from: [Link]

      • Synthesis and Atypical Antipsychotic Profile of Some 2-(2-Piperidinoethyl)benzocycloalkanones as Analogs of Butyrophenone | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

      • Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC. Available from: [Link]

      • Synthesis of Melperone - designer-drug .com. Available from: [Link]

      • Design, Synthesis, and Cytotoxic Assessment of New Haloperidol Analogues as Potential Anticancer Compounds Targeting Sigma Receptors - MDPI. Available from: [Link]

      • Design, synthesis, and evaluation of metabolism-based analogues of haloperidol incapable of forming MPP+-like species - PubMed. Available from: [Link]

      • HALOPERIDOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Available from: [Link]

      • Beckmann rearrangement - Wikipedia. Available from: [Link]

      • Beckmann Rearrangement - Chemistry Steps. Available from: [Link]

      • Synthesis of the haloperidol analog HAL-F. - ResearchGate. Available from: [Link]

      • Beckmann Rearrangement - Master Organic Chemistry. Available from: [Link]

      • Microbial reduction of 1-(4-fluorophenyl)-4-[4-(5-fluoro-2-pyrimidinyl)-1- piperazinyl]butan-1-one - PubMed. Available from: [Link]

      • Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC. Available from: [Link]

      • Beckmann Rearrangement - Organic Chemistry Portal. Available from: [Link]

      • IE20000051A1 - Melperone - Google Patents.
      • Melperone | C16H22FNO | CID 15387 - PubChem - NIH. Available from: [Link]

      • A Telescopic, Sustainable Synthesis of the Key Starting Materials of Antipsychotic Drugs Quetiapine and Loxapine via Reductive A. Available from: [Link]

      • Beckmann Rearrangement of Oximes under Very Mild Conditions - Audrey Yun Li. Available from: [Link]

      • Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones - Journal of the Chemical Society C - RSC Publishing. Available from: [Link]

      • Melperone. Available from: [Link]

      • Procedure for N-alkylation of Piperidine? - ResearchGate. Available from: [Link]

      • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - Semantic Scholar. Available from: [Link]

      • WO2019239202A1 - Novel & improved synthesis of antipsychotic drug - Google Patents.
      • 1-(4-fluorophenyl)propan-2-one oxime | 151427-07-5 - 摩熵化学. Available from: [Link]

      • Synthesis of Piperidine and Quinolizidine Alkaloids - DR-NTU. Available from: [Link]

      • Unbinding of fluorinated oxime drug from the AChE gorge in polarizable water: a well-tempered metadynamics study - RSC Publishing. Available from: [Link]

      • WO2005012274A1 - Process for the preparation of 11-(1-piperazinyl)dibenzo b, f! 1 ,4!-thiazepine, an intermediate in the synthesis of the antipsychotic drug quetiapine - Google Patents.
      • US20100151021A1 - Compositions Comprising Melperone - Google Patents.
      • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

      Sources

      Troubleshooting & Optimization

      Technical Support Center: Synthesis of 1-(4-Fluorophenyl)propan-1-one Oxime

      Author: BenchChem Technical Support Team. Date: March 2026

      Prepared by the Office of the Senior Application Scientist

      This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of 1-(4-Fluorophenyl)propan-1-one oxime. It addresses common challenges and frequently asked questions to help improve reaction yield, purity, and reproducibility.

      Technical Frequently Asked Questions (FAQs)

      This section addresses common queries regarding the synthesis of this compound, providing explanations grounded in reaction mechanism and chemical principles.

      Q1: What is the fundamental reaction for synthesizing this compound?

      The synthesis is a classic condensation reaction between the ketone, 1-(4-Fluorophenyl)propan-1-one, and hydroxylamine.[1][2] The carbonyl carbon of the ketone is attacked by the nucleophilic nitrogen of hydroxylamine, followed by the elimination of a water molecule to form the C=NOH functional group of the oxime.[1][3] The most common laboratory reagent for this purpose is hydroxylamine hydrochloride (NH₂OH·HCl).

      Q2: Why is a base required when using hydroxylamine hydrochloride?

      Hydroxylamine hydrochloride is the salt of a weak base (hydroxylamine) and a strong acid (HCl). To initiate the reaction, the free, unprotonated hydroxylamine (NH₂OH) is required, as it is the active nucleophile. Adding a mild base, such as sodium acetate, sodium hydroxide, or an organic amine like triethylamine, neutralizes the hydrochloride salt, liberating the free hydroxylamine in situ to react with the ketone.[4][5]

      Q3: What is the optimal pH for this oximation reaction?

      The rate of oxime formation is highly pH-dependent. The reaction requires a delicate balance:

      • Slightly Acidic Conditions (pH ~4-6): This is generally the optimal range for oximation of ketones.[6] The acid catalyzes the reaction by protonating the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by hydroxylamine.

      • Highly Acidic Conditions (pH < 2): If the medium is too acidic, the nitrogen atom of hydroxylamine becomes fully protonated (to NH₃OH⁺). This removes its lone pair of electrons, destroying its nucleophilicity and halting the reaction.

      • Neutral or Alkaline Conditions (pH > 7): While free hydroxylamine is available, the reaction rate is often slower due to the lack of carbonyl activation. Furthermore, hydroxylamine can become unstable in strongly alkaline solutions.[6]

      Q4: What are the E/Z isomers of the oxime, and how do they affect the reaction?

      Because the C=N double bond restricts rotation, ketoximes where the two "R" groups on the original ketone are different can exist as a mixture of two geometric stereoisomers (E and Z).[7] For this compound, the two groups are a 4-fluorophenyl ring and an ethyl group. The reaction will typically produce a mixture of these isomers. The specific ratio can depend on reaction conditions and thermodynamic stability. For most applications, this isomeric mixture is used directly, but in specific stereoselective syntheses, separation may be required, often via chromatography.

      Troubleshooting Guide: Improving Reaction Outcomes

      This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.

      Problem: Low or No Product Yield

      Possible CauseScientific RationaleSuggested Solution
      Incorrect pH As detailed in the FAQ, the reaction is highly sensitive to pH. If the solution is too acidic, the hydroxylamine nucleophile is deactivated. If too basic, the ketone's carbonyl carbon is not sufficiently activated.[6]Before heating, measure the pH of the reaction mixture using a pH meter or pH paper. Adjust to within the 4-6 range using a dilute acid or base as needed.
      Reagent Stoichiometry An insufficient amount of hydroxylamine will result in an incomplete reaction, leaving unreacted starting material.Use a slight excess (e.g., 1.1 to 1.5 molar equivalents) of hydroxylamine hydrochloride and the corresponding base to drive the reaction equilibrium towards the product side.
      Low Temperature or Short Reaction Time Oximation can be a slow reaction, particularly with sterically hindered ketones. The reaction may not have reached completion.Increase the reaction time and/or moderately increase the temperature (e.g., to 50-80°C), monitoring progress with Thin-Layer Chromatography (TLC).[4][6] Be cautious, as excessive heat can promote side reactions.
      Poor Reagent Quality Hydroxylamine and its salts can degrade over time, especially if not stored properly.Use fresh, high-purity hydroxylamine hydrochloride from a reliable supplier.

      Problem: Significant Amount of Unreacted Starting Material

      Possible CauseScientific RationaleSuggested Solution
      Poor Solubility If the 1-(4-Fluorophenyl)propan-1-one starting material is not fully dissolved in the solvent, it is not available to react, leading to an incomplete conversion.Ensure a suitable solvent system is used. A mixture of ethanol and water is common, as it dissolves both the organic ketone and the inorganic hydroxylamine salt. Gentle warming can also improve solubility.
      Reaction Equilibrium Oxime formation is a reversible reaction.[8] The presence of excess water in the reaction medium can shift the equilibrium back towards the reactants (hydrolysis).While some water is often necessary to dissolve the reagents, using an anhydrous or co-solvent system like dry ethanol can favor product formation.[2]

      Problem: Product is Impure or Contains Side-Products

      Possible CauseScientific RationaleSuggested Solution
      Beckmann Rearrangement Under strongly acidic conditions and with heat, the oxime product can undergo a Beckmann rearrangement to form an amide.[7]Strictly control the pH to ensure it does not become too acidic. Avoid using strong, non-volatile acids for pH adjustment.
      Thermal Decomposition At excessively high temperatures, both the hydroxylamine reagent and the oxime product can decompose, leading to a complex mixture of impurities.[6]Maintain the reaction temperature at the minimum required for a reasonable reaction rate. Monitor the reaction closely and stop the heat as soon as the starting material is consumed.
      Artifacts During Analysis Aldoximes are known to sometimes dehydrate to nitriles under the high-temperature conditions of a Gas Chromatography (GC) injection port. While less common for ketoximes, decomposition is possible.[9]If GC-MS analysis shows unexpected impurities, confirm their presence in the bulk sample using a "softer" analytical technique like ¹H NMR or LC-MS to rule out analytical artifacts.
      Troubleshooting Workflow

      The following diagram outlines a logical workflow for addressing low product yield.

      G start Low Product Yield check_ph Is pH between 4-6? start->check_ph check_reagents Are reagents fresh & in slight excess? check_ph->check_reagents Yes adjust_ph Adjust pH with dilute acid/base check_ph->adjust_ph No check_conditions Was reaction time/temp sufficient? check_reagents->check_conditions Yes use_fresh_reagents Use fresh reagents & 1.1-1.5 eq. NH2OH·HCl check_reagents->use_fresh_reagents No check_solubility Is starting material fully dissolved? check_conditions->check_solubility Yes increase_time_temp Increase time/temp moderately; monitor via TLC check_conditions->increase_time_temp No improve_solubility Use co-solvent (e.g., EtOH/Water); warm gently check_solubility->improve_solubility No success Yield Improved adjust_ph->success use_fresh_reagents->success increase_time_temp->success improve_solubility->success

      Caption: A workflow for troubleshooting low yield in oxime synthesis.

      Optimized Experimental Protocol

      This protocol provides a reliable method for the synthesis of this compound.

      Materials:

      • 1-(4-Fluorophenyl)propan-1-one (1.0 eq.)

      • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq.)

      • Sodium acetate (CH₃COONa) (1.5 eq.)

      • Ethanol (approx. 10 mL per gram of ketone)

      • Water

      • Round-bottom flask, condenser, magnetic stirrer, heating mantle

      • TLC plates (silica gel)

      Procedure:

      • Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add 1-(4-Fluorophenyl)propan-1-one (1.0 eq.).

      • Reagent Solution: In a separate beaker, dissolve hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.) in a minimal amount of warm water. Once dissolved, add ethanol.

      • Reaction Initiation: Add the reagent solution to the flask containing the ketone. Begin stirring the mixture.

      • Heating and Monitoring: Gently heat the reaction mixture to reflux (approx. 70-80°C). Monitor the progress of the reaction every 30-60 minutes using TLC (a typical eluent system is 4:1 Hexane:Ethyl Acetate). The reaction is complete when the spot corresponding to the starting ketone has disappeared. This typically takes 2-5 hours.[2][10]

      • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of cold water. The oxime product should precipitate as a solid.

      • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any remaining inorganic salts.

      • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture or isopropyl alcohol, to yield the final product as a white solid.[11]

      Reaction Pathway Visualization

      The following diagram illustrates the acid-catalyzed mechanism for oxime formation.

      G ketone 1-(4-Fluorophenyl)propan-1-one p1 ketone->p1 hydroxylamine Hydroxylamine (NH₂OH) p2 hydroxylamine->p2 proton H⁺ proton->p1 product Oxime water H₂O activated_ketone Protonated Ketone (activated) activated_ketone->p2 carbinolamine Carbinolamine Intermediate p3 carbinolamine->p3 p1->activated_ketone + p2->carbinolamine Nucleophilic Attack p3->product - H₂O, -H⁺ p4 p5

      Sources

      Technical Support Center: Separation of E and Z Isomers of 1-(4-Fluorophenyl)propan-1-one Oxime

      Author: BenchChem Technical Support Team. Date: March 2026

      Welcome to the technical support center for the resolution of E and Z isomers of 1-(4-Fluorophenyl)propan-1-one oxime. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating and characterizing these geometric isomers. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to support your research and development endeavors.

      The synthesis of this compound typically results in a mixture of E and Z isomers, which can exhibit different physical, chemical, and biological properties.[1] Therefore, their effective separation is often a critical step in pharmaceutical development and chemical research. This resource is structured to address the specific challenges you may encounter during this process.

      Frequently Asked Questions (FAQs)

      Q1: Why is the separation of E and Z isomers of this compound often challenging?

      A1: The primary challenge lies in the similar physicochemical properties of the E and Z isomers.[2] Their structural resemblance often leads to very close retention times in chromatography and similar solubilities in common solvents, making baseline separation difficult to achieve. Furthermore, the potential for interconversion between the isomers under certain conditions (e.g., heat, acid, or base) can complicate purification efforts.[2]

      Q2: What are the most effective methods for separating the E and Z isomers of this oxime?

      A2: High-Performance Liquid Chromatography (HPLC) and fractional crystallization are the most commonly employed and effective techniques for separating E/Z isomers of ketoximes.[2] HPLC, particularly with careful selection of the stationary and mobile phases, can provide excellent resolution.[2] Fractional crystallization can be a viable alternative if there is a significant difference in the solubility of the two isomers in a specific solvent system.[2]

      Q3: How can I confirm the identity and quantify the ratio of the separated E and Z isomers?

      A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for both the identification and quantification of E and Z isomers.[2][3] The chemical shifts of protons and carbons, especially those near the C=N bond, will differ between the two isomers due to the anisotropic effect of the C=N bond.[3] By integrating the distinct signals corresponding to each isomer in the ¹H NMR spectrum, a precise quantitative ratio can be determined.[2]

      Q4: Is there a risk of the isomers interconverting during the separation process?

      A4: Yes, interconversion is a valid concern. While the energy barrier for rotation around the C=N bond in oximes is generally high, making the isomers relatively stable at room temperature, certain conditions can promote isomerization.[4][5] Factors such as elevated temperatures, the presence of acidic or basic modifiers in the mobile phase, or prolonged exposure to certain solvents can facilitate this conversion, leading to inaccurate quantification and impure fractions.[2]

      Troubleshooting Guide

      This section addresses common issues encountered during the separation of E and Z isomers of this compound.

      Issue 1: Poor or No Separation in HPLC
      Possible Cause Solution
      Inappropriate Mobile Phase Composition Systematically adjust the ratio of your strong and weak solvents. For reversed-phase HPLC, vary the percentage of acetonitrile or methanol. For normal-phase, alter the concentration of the polar modifier.[2]
      Unsuitable Stationary Phase The choice of stationary phase is critical. While a standard C18 column is a good starting point for reversed-phase, a pentafluorophenyl (PFP) phase may offer enhanced selectivity for fluorinated compounds due to unique interactions.[6]
      Isomers Have Very Similar Retention Times To improve resolution, consider using a shallower gradient or an isocratic elution with a lower percentage of the strong solvent.[2] Decreasing the flow rate or increasing the column length can also enhance separation.
      Issue 2: Broad or Tailing Peaks in HPLC
      Possible Cause Solution
      Secondary Interactions with the Stationary Phase For reversed-phase chromatography, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve the peak shape of polar analytes by minimizing unwanted interactions with residual silanols on the stationary phase.
      Column Overload Reduce the concentration of the sample or the injection volume.[2]
      Column Degradation Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.
      Issue 3: Inconsistent E/Z Ratio Between Injections
      Possible Cause Solution
      On-Column or In-Solution Interconversion Use a column oven to maintain a consistent and lower temperature.[2] If possible, work with a neutral pH mobile phase and avoid acidic or basic additives. Prepare samples in a neutral solvent and analyze them promptly after preparation.[2]
      Sample Degradation Evaluate the stability of your sample in the chosen autosampler solvent and under the analytical conditions.
      Issue 4: Difficulty in Achieving Pure Isomers via Crystallization
      Possible Cause Solution
      Similar Solubility of E and Z Isomers Conduct a thorough screening of a wide variety of solvents with different polarities. Sometimes, a mixture of solvents can provide the necessary difference in solubility.[2]
      Co-crystallization of Isomers Employ slow crystallization techniques, such as slow evaporation of the solvent or gradual cooling of a saturated solution.[2] Seeding the solution with a pure crystal of the desired isomer can also promote selective crystallization.[2]

      Experimental Workflow and Protocols

      The following diagram and protocols provide a structured approach to the separation and characterization of the E and Z isomers of this compound.

      G cluster_0 Synthesis & Initial Analysis cluster_1 Separation cluster_2 Isolation & Characterization A Synthesis of This compound (E/Z Mixture) B Initial ¹H NMR Analysis (Determine initial E/Z ratio) A->B C Method Development (TLC or Analytical HPLC) B->C D Preparative Separation (Column Chromatography or Prep HPLC) C->D E Fractional Crystallization (Alternative Method) C->E F Collect Fractions D->F E->F G Combine Pure Fractions (Isomer E and Isomer Z) F->G H Solvent Removal G->H I Purity & Identity Confirmation (Analytical HPLC & NMR) H->I

      Caption: Workflow for the separation and characterization of E/Z isomers.

      Protocol 1: Analytical HPLC Method Development

      This protocol outlines a starting point for developing a reversed-phase HPLC method.

      • Instrumentation: An HPLC system equipped with a UV detector is required.

      • Column: Begin with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A PFP column can be considered as an alternative for improved selectivity.[6]

      • Mobile Phase:

        • Solvent A: Water with 0.1% Formic Acid

        • Solvent B: Acetonitrile with 0.1% Formic Acid

      • Gradient Elution: Start with a gradient of 50% B, hold for 2 minutes, increase to 80% B over 10 minutes, and then hold for 2 minutes. This initial gradient will help to determine the approximate retention times of the isomers.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 254 nm.

      • Sample Preparation: Dissolve a small amount of the E/Z mixture in the initial mobile phase composition.

      • Optimization: Based on the initial chromatogram, adjust the gradient slope, starting and ending percentages of Solvent B, or switch to an isocratic method to achieve baseline separation.

      Protocol 2: Preparative Column Chromatography

      Once analytical separation is achieved, the method can be scaled up.

      • Stationary Phase: Use silica gel with a particle size appropriate for flash chromatography.

      • Mobile Phase: Based on Thin-Layer Chromatography (TLC) screening, select a solvent system that provides good separation of the two spots. A common starting point for compounds of this nature is a mixture of hexane and ethyl acetate.[7]

      • Column Packing: Properly pack the column with the chosen stationary phase and equilibrate with the mobile phase.

      • Sample Loading: Dissolve the E/Z isomer mixture in a minimal amount of the mobile phase or a stronger solvent and load it onto the column.

      • Elution: Begin elution with the mobile phase, collecting fractions continuously.

      • Fraction Analysis: Analyze the collected fractions by TLC or analytical HPLC to identify those containing the pure isomers.

      • Post-Processing: Combine the fractions containing each pure isomer and remove the solvent using a rotary evaporator.[2] Confirm the purity of the isolated isomers by analytical HPLC and NMR.[2]

      Protocol 3: Fractional Crystallization

      This method is an alternative to chromatography and relies on differences in solubility.

      • Solvent Screening: In small vials, dissolve a small amount of the E/Z isomer mixture in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexane) at an elevated temperature to create saturated solutions.[2]

      • Cooling and Observation: Allow the solutions to cool slowly to room temperature, followed by further cooling in a refrigerator. Observe which solvent system yields crystals.

      • Selective Crystallization: Choose the most promising solvent system. Dissolve a larger quantity of the isomer mixture in the minimum amount of the hot solvent.

      • Isolation: Allow the solution to cool slowly. The less soluble isomer should crystallize first. Filter the crystals and wash them with a small amount of cold solvent.

      • Analysis: Analyze the purity of the crystals and the mother liquor by analytical HPLC or NMR to determine the efficiency of the separation. Repeat the process if necessary for higher purity.

      References

      • Technical Support Center: Separation of E/Z Isomers of 1-(Naphthalen-1-yl)ethanone Oxime - Benchchem.
      • Spectroscopic Fingerprints of Oxime Ester Isomers: A Comparative Analysis - Benchchem.
      • Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime - MDPI.
      • Separation of geometrical isomers of oxime O-ethers by high-performance liquid Chromatography: use of extended multiple recycle on high-efficiency columns - R Discovery.
      • Molecular Structures and Rotational Potential Energy Surfaces of E and Z Geometrical Isomers of Propionaldehyde Oxime: ab Initio and DFT Studies | The Journal of Physical Chemistry A - ACS Publications.
      • Selective Binding and Isomerization of Oximes in a Self-assembled Capsule - RECERCAT.
      • Selective Synthesis of E and Z Isomers of Oximes - ResearchGate.
      • Why are oxime geometrical isomers stable? - Chemistry Stack Exchange.
      • A Comparative Guide to the Validation of HPLC Methods for the Quantification of 1,1-Bis(4-fluorophenyl)-1-methylsilanol - Benchchem.
      • Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? : r/OrganicChemistry - Reddit.

      Sources

      Technical Support Center: Purifying 1-(4-Fluorophenyl)propan-1-one Oxime via Recrystallization

      Author: BenchChem Technical Support Team. Date: March 2026

      This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 1-(4-Fluorophenyl)propan-1-one oxime. Here, we dissect the nuances of recrystallization, moving beyond a simple protocol to provide a framework for logical solvent selection and systematic troubleshooting. Our goal is to empower you with the foundational knowledge and practical insights required to overcome common challenges and achieve high-purity crystalline material.

      The Principle of Recrystallization

      Recrystallization is a powerful purification technique for nonvolatile organic solids.[1][2] The process hinges on the differential solubility of a compound in a given solvent at varying temperatures.[3] An ideal recrystallization involves dissolving the impure solid in a minimal amount of a hot solvent in which it is highly soluble. As this saturated solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. The impurities, ideally, remain dissolved in the cold solvent (the "mother liquor") and are subsequently removed by filtration.[1][4]

      Solvent Selection for this compound

      The choice of solvent is the most critical factor for a successful recrystallization.[5] The ideal solvent for this compound should meet four primary criteria:

      • High solubility at elevated temperatures and low solubility at room or cold temperatures. This temperature-dependent solubility is essential for maximizing crystal recovery.[1][3]

      • The solvent's boiling point should be lower than the melting point of the compound. The melting point of this compound is reported to be in the range of 58-60°C.[6] Therefore, solvents with high boiling points should be avoided to prevent the compound from "oiling out" (melting instead of dissolving).

      • The solvent should not react chemically with the compound. Recrystallization is a physical separation process, and no chemical bonds should be broken or formed.[1]

      • Impurities should either be highly soluble in the cold solvent or completely insoluble in the hot solvent. This allows for their effective removal.[7]

      Given the structure of this compound (an aromatic ketone derivative with a polar oxime group and a fluorinated phenyl ring), a solvent of intermediate polarity is often a good starting point. Mixed solvent systems are also highly effective.[5][7]

      Recommended Solvents for Initial Screening
      Solvent SystemBoiling Point (°C)Rationale & Considerations
      Ethanol/Water Varies (78-100)Ethanol is a good solvent for many organic compounds, including those with some polarity.[8] The addition of water as an anti-solvent can significantly decrease the solubility of the oxime upon cooling, promoting crystallization. This is a very common and effective solvent pair.[5][7]
      Isopropanol/Water Varies (82-100)Similar to ethanol/water, but isopropanol is slightly less polar. This may offer a different solubility profile that could be advantageous.
      Methanol 65The boiling point is close to the melting point of the compound, which could be a risk. However, for compounds with some polarity, it can be a good choice.[9]
      Ethyl Acetate/Hexane Varies (69-77)A common non-polar/polar aprotic solvent pair. The oxime should dissolve well in hot ethyl acetate, and the addition of hexane will decrease its solubility.[8][10]
      Toluene/Hexane Varies (69-111)Toluene can be effective for aromatic compounds.[9] However, its high boiling point necessitates caution to avoid oiling out. Using it with hexane can modulate the solubility.

      Experimental Protocol: Recrystallization of this compound

      This protocol outlines a general procedure. The exact volumes will depend on the scale of your experiment and the chosen solvent system.

      • Solvent Selection Test:

        • Place a small amount (e.g., 20-30 mg) of the crude oxime into several test tubes.

        • Add a few drops of a potential solvent to each tube at room temperature. A good solvent will not dissolve the compound at this stage.[3]

        • Heat the test tubes in a water bath. Add the solvent dropwise until the solid just dissolves.[11]

        • Allow the tubes to cool slowly to room temperature, and then place them in an ice bath.

        • The best solvent will be one where the compound dissolves when hot and forms a good quantity of crystals upon cooling.[5]

      • Dissolution:

        • Place the crude this compound in an Erlenmeyer flask.

        • Add the chosen solvent (or the "good" solvent of a pair) in small portions while heating the flask on a hot plate.[8] Add just enough hot solvent to completely dissolve the solid. Using excessive solvent will reduce your yield.[5]

      • Hot Filtration (if necessary):

        • If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration. This involves pouring the hot solution through a pre-warmed funnel with fluted filter paper into a clean, heated flask.[11]

      • Crystallization:

        • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3][11]

        • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.[4]

      • Collection and Washing:

        • Collect the crystals by vacuum filtration using a Büchner funnel.

        • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[4]

      • Drying:

        • Allow the crystals to dry completely. This can be done by leaving them in the Büchner funnel with the vacuum on for a period, or by transferring them to a watch glass to air dry. For a more thorough drying, a vacuum oven can be used.

      Troubleshooting Guide

      Here are solutions to common problems encountered during the recrystallization of this compound.

      Q1: My compound will not dissolve in the hot solvent.

      • Possible Cause: You may have chosen an unsuitable solvent in which the compound has low solubility even at high temperatures.

      • Solution:

        • Add More Solvent: You may not have added enough solvent. Continue adding small portions of the hot solvent.

        • Switch Solvents: If a large volume of solvent is required with little dissolution, the solvent is likely a poor choice.[5] Refer back to the solvent selection screening to choose a more suitable one. A more polar solvent might be necessary.

      Q2: No crystals are forming, even after cooling in an ice bath.

      • Possible Cause 1: Too much solvent was used. This is a very common issue.[12] The solution is not saturated enough for crystals to form.

        • Solution: Heat the solution to boil off some of the solvent.[13] Allow it to cool again. Be careful not to boil it down too much, which could cause the compound to crash out of solution too quickly.

      • Possible Cause 2: The solution is supersaturated. The solution contains more dissolved compound than it should at that temperature, but the crystals lack a nucleation site to begin growing.[12]

        • Solution 1: Scratching. Use a glass rod to gently scratch the inside of the flask at the surface of the solution.[4][13] The tiny scratches on the glass can provide a surface for nucleation.

        • Solution 2: Seeding. If you have a small crystal of the pure compound, add it to the solution. This "seed" crystal will act as a template for further crystal growth.[4][13]

      Q3: The compound "oiled out" instead of forming crystals.

      • Possible Cause 1: The boiling point of the solvent is higher than the melting point of the compound. The compound is melting before it dissolves. The melting point of this compound is approximately 58-60°C.[6]

        • Solution: Choose a solvent with a lower boiling point.

      • Possible Cause 2: The solution is cooling too quickly, or the concentration of the solute is too high. This can also lead to the formation of an oil.[12]

        • Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent to slightly dilute the solution. Allow it to cool much more slowly.[12][13] Insulating the flask can help with slow cooling.

      Q4: The crystal yield is very low.

      • Possible Cause 1: Too much solvent was used. As mentioned, this is a frequent error. A significant portion of your compound will remain dissolved in the mother liquor.[4][5]

        • Solution for next time: Use the minimum amount of hot solvent necessary for dissolution.

      • Possible Cause 2: Premature crystallization during hot filtration. If the solution cools during this step, you will lose product on the filter paper.

        • Solution: Use pre-heated glassware for the filtration and keep the solution hot.

      • Possible Cause 3: Excessive washing. Washing the collected crystals with too much solvent will dissolve some of your product.[5]

        • Solution: Use only a minimal amount of ice-cold solvent for washing.

      Frequently Asked Questions (FAQs)

      What is the purpose of using a mixed solvent system? A mixed solvent system is used when no single solvent has the ideal solubility properties.[7] You dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes slightly cloudy (turbid).[2] This indicates that the solution is saturated. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

      Why should I use an Erlenmeyer flask instead of a beaker? An Erlenmeyer flask's narrow neck helps to reduce solvent evaporation during heating. It also prevents the entry of airborne contaminants and can be easily swirled to aid dissolution. The sloped sides also help to minimize crystal loss during collection.

      How pure does my crude material need to be before attempting recrystallization? Recrystallization is most effective for removing small amounts of impurities. If the material is heavily contaminated (e.g., less than 80% pure), the impurities can interfere with crystal lattice formation. In such cases, another purification method, like column chromatography, might be necessary first.

      What safety precautions should I take? Always handle chemicals in a well-ventilated fume hood.[14] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6][15] Be aware of the flammability and toxicity of the solvents you are using. Review the Safety Data Sheet (SDS) for this compound and all solvents before beginning your experiment.[6][14]

      Visual Workflows

      Recrystallization_Workflow cluster_prep Preparation cluster_main Recrystallization Process Start Start with Crude Oxime Solvent_Screen Screen Solvents (e.g., EtOH/H2O, EtOAc/Hexane) Start->Solvent_Screen Select_Solvent Select Optimal Solvent System Solvent_Screen->Select_Solvent Dissolve Dissolve Crude in Minimal Hot Solvent Select_Solvent->Dissolve Hot_Filter Hot Filtration? (if insoluble impurities present) Dissolve->Hot_Filter Filter_Yes Perform Hot Filtration Hot_Filter->Filter_Yes Yes Cool Slowly Cool to Room Temp, then Ice Bath Hot_Filter->Cool No Filter_Yes->Cool Collect Collect Crystals (Vacuum Filtration) Cool->Collect Wash Wash with Ice-Cold Solvent Collect->Wash Dry Dry Crystals Wash->Dry End Pure Crystalline Product Dry->End

      Caption: A standard workflow for the recrystallization of an organic solid.

      Troubleshooting_Tree cluster_no_crystals Troubleshooting: No Crystals cluster_oiling Troubleshooting: Oiling Out cluster_low_yield Troubleshooting: Low Yield Problem Problem Encountered No_Crystals No Crystals Form Problem->No_Crystals Oiling_Out Compound 'Oiled Out' Problem->Oiling_Out Low_Yield Low Yield Problem->Low_Yield Too_Much_Solvent Cause: Too much solvent? No_Crystals->Too_Much_Solvent High_BP Cause: Solvent BP > Compound MP? Oiling_Out->High_BP Excess_Solvent_Wash Cause: Excess solvent or washing? Low_Yield->Excess_Solvent_Wash Supersaturated Cause: Supersaturated? Too_Much_Solvent->Supersaturated No Boil_Off Solution: Boil off some solvent Too_Much_Solvent->Boil_Off Yes Scratch_Seed Solution: Scratch flask or add seed crystal Supersaturated->Scratch_Seed Yes Cool_Fast Cause: Cooled too fast? High_BP->Cool_Fast No New_Solvent Solution: Choose lower boiling point solvent High_BP->New_Solvent Yes Reheat_Cool_Slow Solution: Reheat, add a little solvent, cool slowly Cool_Fast->Reheat_Cool_Slow Yes Use_Minimum Solution: Use minimum hot solvent & cold wash Excess_Solvent_Wash->Use_Minimum Yes

      Caption: A decision tree for troubleshooting common recrystallization issues.

      References

      • University of Rochester. (n.d.). Recrystallization and Crystallization.
      • University of California, Irvine. (n.d.). Recrystallization I 10.
      • University of Wisconsin-Madison. (n.d.). Recrystallization.
      • University of Colorado Boulder. (n.d.). Recrystallization1.
      • Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate.
      • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization.
      • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
      • LabXchange. (2024, January 23). Lab Procedure: Recrystallization.
      • Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET - 1-(4-Fluorophenyl)propan-1-one.
      • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
      • Chemistry LibreTexts. (2022, April 07). 3.6F: Troubleshooting.
      • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET - 2-Bromo-1-(4-fluorophenyl)ethan-1-one.
      • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
      • MicroChemicals. (n.d.). Solvents and solubilities.
      • TCI Chemicals. (n.d.). SAFETY DATA SHEET - Pinacolin Oxime.
      • Scribd. (n.d.). Solvent Selection and Recrystallization Guide.
      • BenchChem. (2025). A Comparative Guide to Recrystallization Solvents for Dinitrophenylhydrazones.
      • BenchChem. (n.d.). An In-depth Technical Guide to the Chemistry of Aromatic Ketones.
      • Aaronchem. (2024, November 01). Safety Data Sheet.
      • Thermo Fisher Scientific. (2026, January 16). SAFETY DATA SHEET - Ethanone, 1-phenyl-, oxime.
      • University of Rochester. (n.d.). Purification: How To.
      • Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents. University of Minnesota.
      • ResearchGate. (2015, October 14). Except distillation, is there any other method (chemical or physical) to remove ketone and amine from their schiff bases?.

      Sources

      troubleshooting low conversion in fluoropropiophenone oximation

      Author: BenchChem Technical Support Team. Date: March 2026

      Topic: Troubleshooting Low Conversion in 4-Fluoropropiophenone Oximation

      Case ID: OX-FPP-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

      Executive Summary & Diagnostic Framework

      User Query: "My oximation of 4-fluoropropiophenone is stalling with low conversion. Adding more reagent doesn't help. What is wrong?"

      The Short Answer: Low conversion in the oximation of 1-(4-fluorophenyl)propan-1-one (4-fluoropropiophenone) is typically driven by three converging factors: steric hindrance from the ethyl group (compared to acetophenones), improper pH control leading to kinetic stalling, or thermodynamic equilibrium limitations (failure to remove water).

      Unlike simple aldehydes, aromatic ketones with electron-withdrawing groups (like fluorine) and alkyl chains (ethyl) require a precise "Goldilocks" zone for pH and solvent composition.

      Diagnostic Decision Tree (Visual)

      TroubleshootingFlow Start Start: Low Conversion (<80%) Check_pH Check Reaction pH Start->Check_pH pH_Low pH < 3.5 (Amine Protonated) Check_pH->pH_Low Too Acidic pH_High pH > 6.0 (Ketone Deactivated) Check_pH->pH_High Too Basic pH_Good pH 4.5 - 5.5 (Optimal) Check_pH->pH_Good pH OK Action_Buffer Action: Add NaOAc Buffer to pH 4.5 pH_Low->Action_Buffer Action_Acid Action: Add trace HCl or Acetic Acid pH_High->Action_Acid Check_Water Check Water Content pH_Good->Check_Water Water_High High Water (Equilibrium Limit) Check_Water->Water_High Stalls ~50-60% Water_Low Anhydrous/Dean-Stark Check_Water->Water_Low Stalls <20% Action_Drying Action: Add Molecular Sieves or Azeotropic Distillation Water_High->Action_Drying Check_Sterics Check Reaction Time/Temp Water_Low->Check_Sterics Action_Reflux Action: Increase Temp (Reflux Ethanol) Check_Sterics->Action_Reflux

      Figure 1: Diagnostic workflow for isolating the root cause of oximation stalling. Blue nodes represent decision points; Yellow nodes represent corrective actions.

      The Science of the Stall (Root Cause Analysis)

      To fix the reaction, you must understand the competing mechanisms at play.

      A. The pH Paradox (Kinetic Barrier)

      The formation of the oxime occurs via nucleophilic attack of hydroxylamine (

      
      ) on the carbonyl carbon.
      
      • If pH is too low (< 3.0): The hydroxylamine is fully protonated to

        
        . This species is not  a nucleophile and cannot attack the ketone. The reaction stops dead.
        
      • If pH is too high (> 6.0): The carbonyl oxygen is not protonated/activated. While the nucleophile is free, the electrophile (ketone) is sluggish, especially with the electron-donating resonance effect of the 4-Fluoro group competing with its inductive withdrawal.

      • Target: You need a buffered system at pH 4.5 – 5.5 . This ensures enough free

        
         exists while maintaining enough acid to activate the carbonyl [1].
        
      B. The Equilibrium Trap (Thermodynamic Barrier)
      
      
      This reaction is reversible. In aqueous ethanol, the accumulation of water will drive the equilibrium back to the left (hydrolysis).
      
      • Symptom: Conversion proceeds rapidly to ~50-60% and then flatlines regardless of time.

      • Fix: You must remove water (Dean-Stark trap with toluene, or molecular sieves) or use a large excess of hydroxylamine hydrochloride (3-5 eq) to push Le Chatelier’s principle.

      C. Steric & Electronic Effects

      Propiophenones (ethyl group) react significantly slower than acetophenones (methyl group). Kletzke et al. showed that branching or lengthening the alkyl chain next to the carbonyl can reduce rates by orders of magnitude [2]. The 4-Fluoro substituent is inductively withdrawing (activating) but resonance donating (deactivating); the net effect usually requires higher temperatures (reflux) compared to non-substituted analogs.

      Optimized Protocol (Self-Validating)

      Do not rely on "stirring overnight." Use this protocol which includes checkpoints.

      Reagents:

      • 4-Fluoropropiophenone (1.0 eq)

      • Hydroxylamine Hydrochloride (

        
        ) (1.5 – 2.0 eq)
        
      • Buffer: Sodium Acetate (

        
        ) (1.5 – 2.0 eq) or Pyridine.
        
      • Solvent: Ethanol (Absolute) or Methanol.

      Step-by-Step:

      • Dissolution: Dissolve 4-fluoropropiophenone in Ethanol (5 mL per gram).

      • Reagent Prep: In a separate beaker, dissolve

        
         and Sodium Acetate in a minimum amount of water.
        
        • Checkpoint 1: Measure pH of this aqueous solution. It should be ~4.5–5.0. If < 4, add more NaOAc.

      • Addition: Add the aqueous solution to the ethanolic ketone solution.

      • Reflux: Heat to reflux (

        
        ). Room temperature is insufficient for propiophenones.
        
      • Monitoring (The 2-Hour Rule): Check HPLC/TLC at 2 hours.

        • If conversion < 20%: Check pH.[1][2][3][4] If acidic, add NaOAc.

        • If conversion ~50%: Add 0.5 eq more

          
           and check if water content is too high.
          
      • Workup: Evaporate ethanol, add water, extract with Ethyl Acetate.

      Troubleshooting FAQ

      SymptomProbable CauseCorrective Action
      Reaction stalls at <10% conversion pH too low (Too much HCl).Add Sodium Acetate or dilute NaOH until pH reaches 5.0.
      Reaction stalls at ~60% conversion Equilibrium reached (Water accumulation).Switch solvent to Toluene/Ethanol and use a Dean-Stark trap to remove water. Or add 3Å Molecular Sieves.
      Two spots appear on TLC/HPLC E/Z Isomerism .This is normal. 4-fluoropropiophenone oxime exists as syn (Z) and anti (E) isomers. Do not discard; both usually react in subsequent steps (e.g., reduction).
      New impurity forms (not oxime) Beckmann Rearrangement .Temperature too high or acid too strong. The oxime is rearranging to the amide. Lower temp or buffer the acid.
      Precipitate forms immediately Solubility issue .The ketone is crashing out of the aqueous buffer. Add more Ethanol to maintain a homogeneous single phase.

      Reaction Mechanism & Pathway

      The following diagram illustrates the critical pH-dependent pathway and the potential side-reaction (Beckmann Rearrangement) if conditions are too harsh.

      Mechanism cluster_conditions Critical Control Points Ketone 4-Fluoropropiophenone Intermediate Tetrahedral Intermediate (Carbinolamine) Ketone->Intermediate Nucleophilic Attack (Rate Limiting) NH2OH NH2OH (Free Base) NH2OH->Intermediate NH3OH NH3OH+ (Protonated) NH3OH->NH2OH pH > 4.0 Oxime Target Oxime (E/Z Isomers) Intermediate->Oxime -H2O (Dehydration) Oxime->Ketone +H2O (Hydrolysis) Amide Amide Impurity (Beckmann Rearr.) Oxime->Amide High Temp + Acid (Side Reaction)

      Figure 2: Reaction pathway showing the dependence on free hydroxylamine and the reversibility of the dehydration step.

      Safety & Stability (Critical)

      • Thermal Runaway: Hydroxylamine residues can be explosive if heated to dryness. Never distill the reaction mixture to dryness if unreacted hydroxylamine is present. Quench with aqueous bisulfite or bleach before disposal [3].

      • DSC Data: Hydroxylamine hydrochloride has an onset of decomposition around 150°C, but the free base is unstable at much lower temperatures. Keep reaction temps below 90°C.

      • Toxicity: 4-fluoropropiophenone is a skin irritant; Hydroxylamine is a mutagen and suspected carcinogen. Use double-gloving.

      References

      • Venkata Rao, B., et al. (1980).[5] Kinetics of oximation of aromatic ketones.[5][6] Indian Journal of Chemistry, 19A, 1128.[5]

      • Kletzke, J. (1973). Oximation Rates of Ketones: Steric and Electronic Effects. Journal of Chemical & Engineering Data, 18,[6] 93.

      • Sigma-Aldrich. (2024). Hydroxylamine Hydrochloride Safety Data Sheet & Technical Bulletin.

      • BenchChem. (2023). Troubleshooting low yield in the Beckmann rearrangement and Oximation.

      Sources

      minimizing hydrolysis side reactions of 1-(4-Fluorophenyl)propan-1-one oxime

      Author: BenchChem Technical Support Team. Date: March 2026

      Welcome to the technical support center for 1-(4-Fluorophenyl)propan-1-one oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the handling and stability of this compound, with a specific focus on minimizing hydrolysis side reactions.

      I. Troubleshooting Guide: Diagnosing and Preventing Hydrolysis

      Hydrolysis of the C=N bond in this compound, which reverts the compound to the parent ketone, 1-(4-Fluorophenyl)propan-1-one, is a common challenge. This unwanted side reaction can lead to reduced yields, purification difficulties, and compromised product integrity. This section provides a problem-oriented approach to identify and resolve hydrolysis issues during your experiments.

      Issue 1: Significant Ketone Impurity Detected in Final Product or During Work-up

      Symptoms:

      • NMR or LC-MS analysis shows a significant peak corresponding to the mass of 1-(4-Fluorophenyl)propan-1-one.

      • Thin-layer chromatography (TLC) shows a new, often lower Rf spot compared to the pure oxime.

      • Unexpectedly low yield of the desired oxime-containing product.

      Root Cause Analysis & Solutions:

      The hydrolysis of oximes is most commonly catalyzed by acid.[1][2] The mechanism involves protonation of the oxime nitrogen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water.

      Solutions:

      • Strict pH Control During Aqueous Work-up: Acidic conditions, even transient ones, can initiate hydrolysis.

        • Avoid Strong Acid Washes: Do not use washes with solutions like 1M HCl. If an acid wash is necessary to remove basic impurities, it should be performed quickly at low temperatures (0-5 °C) and immediately followed by a neutralizing wash.

        • Utilize Buffered Solutions: For extractions and washes, use a buffered aqueous solution with a pH between 5 and 9, where oximes exhibit greater stability.[1][3] A phosphate or bicarbonate buffer is often suitable.

        • Final Wash with Brine: Use a saturated NaCl solution for the final wash. This helps to remove bulk water from the organic layer before drying, minimizing the amount of water (a key reactant for hydrolysis) carried into the next step.

      • Solvent and Reagent Purity:

        • Use Anhydrous Solvents: Ensure that solvents used for the reaction and work-up, particularly non-polar organic solvents for extraction (e.g., dichloromethane, ethyl acetate), are properly dried.

        • Check Reagent Acidity: Some reagents or starting materials may contain acidic impurities that can catalyze hydrolysis. Consider passing reagents through a short plug of neutral alumina if acidity is suspected.

      • Temperature Management:

        • Low-Temperature Processing: Perform all aqueous work-up steps at reduced temperatures (e.g., in an ice bath). Higher temperatures increase the rate of all chemical reactions, including hydrolysis.

      Protocol: pH-Controlled Extractive Work-up to Minimize Oxime Hydrolysis

      This protocol is designed to isolate this compound from a reaction mixture while minimizing the risk of acid-catalyzed hydrolysis.

      Materials:

      • Reaction mixture containing the oxime in an organic solvent.

      • Saturated sodium bicarbonate solution (NaHCO₃).

      • Saturated sodium chloride solution (Brine).

      • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

      • Extraction solvent (e.g., Ethyl Acetate, Dichloromethane).

      • Separatory funnel.

      • Ice bath.

      Procedure:

      • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

      • Quenching (if applicable): If the reaction is acidic, slowly add saturated NaHCO₃ solution with vigorous stirring until gas evolution ceases and the pH of the aqueous layer is ~7-8.

      • Extraction: Transfer the mixture to a separatory funnel. If needed, add more organic solvent.

      • Wash 1 (Neutralization): Wash the organic layer once with a portion of cold saturated NaHCO₃ solution.

      • Wash 2 (Water Removal): Wash the organic layer once with cold brine. This step helps to break up emulsions and removes the majority of dissolved water.

      • Drying: Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

      • Filtration & Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure at a low temperature (<40 °C).

      • Analysis: Immediately analyze a small sample of the crude product by TLC or LC-MS to confirm the absence of the hydrolyzed ketone.

      II. Frequently Asked Questions (FAQs)

      Q1: What is the fundamental mechanism of oxime hydrolysis?

      A1: Oxime hydrolysis is the reverse of oxime formation and is typically acid-catalyzed.[1][4] The process begins with the protonation of the nitrogen atom of the oxime. This protonation makes the imine carbon more susceptible to nucleophilic attack by a water molecule. The resulting intermediate then undergoes a series of proton transfers and finally eliminates hydroxylamine to regenerate the parent ketone or aldehyde.[5]

      Diagram: Acid-Catalyzed Hydrolysis of this compound

      Hydrolysis_Mechanism Oxime This compound (C=NOH) ProtonatedOxime Protonated Oxime (C=N⁺HOH) Oxime->ProtonatedOxime + H⁺ H3O H₃O⁺ (Acid Catalyst) H2O H₂O (Water) Carbinolamine Carbinolamine Intermediate ProtonatedOxime->Carbinolamine + H₂O - H⁺ ProtonatedAmine Protonated Intermediate Carbinolamine->ProtonatedAmine + H⁺ Ketone 1-(4-Fluorophenyl)propan-1-one (C=O) ProtonatedAmine->Ketone - NH₃⁺OH Hydroxylamine Hydroxylamine (NH₂OH) Ketone->Ketone H3O_out H₃O⁺ (Catalyst Regenerated)

      Caption: Acid-catalyzed hydrolysis pathway of the oxime to its parent ketone.

      Q2: How do pH and temperature affect the stability of my oxime?

      A2: Both pH and temperature are critical factors.

      • pH: Oximes are generally most stable in a pH range of approximately 5 to 9.[3] In strongly acidic solutions (pH < 4), the rate of hydrolysis increases significantly due to efficient protonation of the oxime nitrogen.[1] In strongly basic conditions, other decomposition pathways can occur.

      • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Therefore, it is always recommended to store solutions of the oxime and perform aqueous work-ups at low temperatures (0-5 °C) to maximize stability.

      Table 1: Influence of Experimental Parameters on Hydrolysis Rate

      ParameterConditionEffect on Hydrolysis RateRationale
      pH < 4HighAcid-catalysis via protonation of the oxime nitrogen.[1][2]
      5 - 9Low / MinimalThe oxime is less susceptible to protonation.[3]
      > 10ModerateBase-catalyzed pathways may become relevant.
      Temperature Low (0-5 °C)LowReduces reaction kinetics.
      Ambient (~25 °C)ModerateStandard reaction rate.
      High (>40 °C)HighSignificantly accelerates the hydrolysis reaction.
      Water AnhydrousNoneWater is a necessary reactant for hydrolysis.
      AqueousHighProvides the nucleophile (H₂O) for the reaction.

      Q3: How can I monitor my reaction for potential hydrolysis?

      A3: Several analytical techniques can be used:

      • Thin-Layer Chromatography (TLC): This is a quick and easy method. The parent ketone, 1-(4-Fluorophenyl)propan-1-one, is typically more polar than the oxime and will have a different Rf value. Spotting your reaction mixture alongside a standard of the starting ketone will quickly reveal if hydrolysis is occurring.

      • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and definitive method. You can monitor for the appearance of the mass-to-charge ratio (m/z) corresponding to the parent ketone.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the disappearance of the oxime's characteristic N-OH proton and the appearance of the ketone's α-protons.

      Q4: Are there any alternatives to aqueous work-ups to avoid hydrolysis?

      A4: Yes. If your reaction products and impurities are amenable, non-aqueous work-ups are an excellent strategy.

      • Direct Filtration: If your product precipitates or crystallizes from the reaction mixture, it can be isolated by simple filtration, washed with a cold, non-protic solvent, and dried.

      • Silica Gel Chromatography: After removing the reaction solvent, the crude material can be directly purified by column chromatography. This avoids any contact with water. Ensure the silica gel is neutral to avoid on-column hydrolysis.

      Diagram: Troubleshooting Workflow for Oxime Hydrolysis

      Troubleshooting_Workflow Start Problem: Ketone impurity detected post-reaction CheckWorkup Review Work-up Protocol: Was an acidic wash used? Start->CheckWorkup CheckTemp Review Temperature Control: Was work-up performed cold? CheckWorkup->CheckTemp No ActionAcid Action: Replace acid wash with neutral buffer (pH 7-8) or skip if possible. CheckWorkup->ActionAcid Yes CheckSolvent Review Reagents: Were solvents anhydrous? CheckTemp->CheckSolvent Yes ActionTemp Action: Perform all aqueous steps in an ice bath (0-5 °C). CheckTemp->ActionTemp No ActionSolvent Action: Use freshly dried solvents. Dry organic layer thoroughly (e.g., with MgSO₄). CheckSolvent->ActionSolvent No Alternative Consider Alternative Work-up: - Direct Crystallization - Direct Chromatography CheckSolvent->Alternative Yes ActionAcid->CheckTemp ActionTemp->CheckSolvent ActionSolvent->Alternative End Resolution: Pure Oxime Isolated Alternative->End

      Sources

      optimizing pH conditions for 1-(4-Fluorophenyl)propan-1-one oxime formation

      Author: BenchChem Technical Support Team. Date: March 2026

      Technical Support Center: Optimizing pH Conditions for 1-(4-Fluorophenyl)propan-1-one Oxime Formation

      Executive Summary: The Criticality of pH Control

      User Query: "Why is my reaction stalling despite heating, and how do I improve the yield of this compound?"

      Scientist’s Verdict: The formation of oximes from 1-(4-Fluorophenyl)propan-1-one (4'-fluoropropiophenone) is a classic example of a reaction governed by a bell-shaped pH-rate profile . The presence of the electron-withdrawing fluorine atom on the aromatic ring slightly activates the carbonyl carbon toward nucleophilic attack compared to propiophenone, but it does not negate the requirement for precise pH control.

      • Optimal pH Window: 4.5 – 5.5

      • The Trap: If pH < 3, the nucleophile (hydroxylamine) is protonated and inactive. If pH > 7, the dehydration step (acid-catalyzed) becomes the rate-limiting bottleneck, and the reaction slows drastically or reverses due to hydrolysis.

      Mechanistic Insight: The "Bell-Shaped" Rate Profile

      To troubleshoot effectively, you must understand why the reaction fails outside the optimal window. The reaction proceeds in two distinct steps, each with opposing pH requirements.[1]

      • Step 1: Nucleophilic Attack (Favored by Basic/Neutral pH) Hydroxylamine (

        
        ) attacks the carbonyl to form a tetrahedral carbinolamine intermediate.
        
        • Constraint: In acidic conditions (

          
           of 
          
          
          
          ), the reagent exists as the non-nucleophilic ammonium ion (
          
          
          ). Attack is inhibited.
      • Step 2: Dehydration (Favored by Acidic pH) The carbinolamine eliminates water to form the C=N double bond.

        • Constraint: The hydroxyl group must be protonated to leave as water (

          
          ). In basic conditions, this protonation is statistically unlikely, making dehydration slow.
          

      The Sweet Spot (pH 4.5): This is where the concentration of free nucleophilic hydroxylamine is sufficient to drive Step 1, while the proton concentration is high enough to catalyze Step 2.

      Visualizing the Mechanism & pH Influence

      OximeMechanism Start 1-(4-Fluorophenyl) propan-1-one + NH2OH LowPH pH < 3: Reagent Protonated (NH3OH+) REACTION STALLS Start->LowPH Excess Acid Intermediate Carbinolamine Intermediate Start->Intermediate Step 1: Nucleophilic Attack (Requires Free NH2OH) HighPH pH > 7: No Acid Catalysis for Dehydration REACTION STALLS Intermediate->HighPH Lack of H+ Product Oxime Product (E/Z Isomers) Intermediate->Product Step 2: Dehydration (Acid Catalyzed, pH ~4.5)

      Caption: The dual-dependency of oxime formation. Reaction success depends on balancing nucleophile availability (Step 1) with acid catalysis (Step 2).

      Optimized Protocol: The Buffered System

      Do not rely on unbuffered conditions. As the reaction proceeds, HCl is often released (if using

      
      ), which drops the pH and kills the reaction (autoinhibition).
      

      Reagents:

      • 1-(4-Fluorophenyl)propan-1-one (1.0 equiv)

      • Hydroxylamine Hydrochloride (

        
        ) (1.5 equiv)
        
      • Sodium Acetate (

        
        )  (2.0 - 2.5 equiv) — The Critical Buffer
        
      • Solvent: Ethanol/Water (3:1 ratio)

      Step-by-Step Workflow:

      • Dissolution: Dissolve 1-(4-Fluorophenyl)propan-1-one in Ethanol.

      • Buffer Prep: Dissolve Sodium Acetate and Hydroxylamine HCl in the minimum amount of water.

        • Note: Mixing these generates the free hydroxylamine and an acetic acid/acetate buffer system in situ (

          
          ).
          
      • Addition: Add the aqueous amine solution to the ketone solution.

      • Reflux: Heat to reflux (

        
        ). The electron-withdrawing fluorine aids the reaction, but the steric bulk of the propyl group requires thermal energy.
        
      • Monitoring: Check TLC or HPLC after 2 hours.

      • Workup: Evaporate ethanol. The oxime usually precipitates upon addition of ice water.

      Troubleshooting Guide & FAQs

      Q1: My reaction conversion is stuck at ~60% even after 24 hours. What happened?

      Diagnosis: pH Drift (Autoinhibition). If you used Hydroxylamine Hydrochloride without enough base, the reaction generated HCl as a byproduct.

      • The Chemistry:

        
        
        
      • The Fix: Check the pH of the reaction mixture. If it is < 3, add Sodium Acetate or dilute NaOH dropwise to adjust back to pH 5.0.

      Q2: I see two spots on my TLC/HPLC. Is my product impure?

      Diagnosis: E/Z Isomerization. Oximes of asymmetric ketones exist as E (anti) and Z (syn) isomers.

      • The Chemistry: The 4-fluorophenyl group and the ethyl group are different sizes. The E-isomer (OH group opposite the larger phenyl ring) is typically thermodynamically favored, but the Z-isomer will be present.

      • Action: This is likely not an impurity. If you need a single isomer, you may need to perform fractional crystallization or chromatography, though for many downstream reductions, the mixture is acceptable.

      Q3: Why can't I just use NaOH to neutralize the HCl?

      Diagnosis: Overshoot Risk. Strong bases like NaOH make it very easy to overshoot the pH into the basic range (>8).

      • The Consequence: At high pH, the dehydration step fails, and the carbinolamine intermediate reverts to the starting ketone (hydrolysis).

      • Recommendation: Always use a weak base buffer (Sodium Acetate or Pyridine) which "locks" the pH in the optimal 4-6 range automatically.

      Q4: The product is oiling out instead of crystallizing.

      Diagnosis: Solvent Composition. The presence of the ethyl group and the fluorophenyl ring makes the molecule lipophilic.

      • The Fix: Your ethanol content might be too high during workup. Evaporate the ethanol completely, then add ice-cold water. If it oils out, scratch the flask wall with a glass rod or add a seed crystal. Alternatively, extract with Dichloromethane (DCM), dry over

        
        , and remove solvent.
        

      Comparative Data: Buffer Efficiency

      Buffer SystempH RangeConversion (4h)Risk Factor
      None (NH2OH·HCl only) < 2.0< 15%Reaction stalls due to protonation of nucleophile.
      NaOH / KOH > 9.0 (variable)30 - 50%Hydrolysis of intermediate; side reactions.
      Sodium Acetate (Recommended) 4.5 - 5.5 > 95% Self-regulating pH; optimal rate.
      Pyridine 5.0 - 6.0> 90%Good yield, but difficult to remove toxic solvent.

      Troubleshooting Logic Flow

      Troubleshooting Issue Problem Encountered Stall Reaction Stalled / Low Yield Issue->Stall Impurity Unknown Impurities / Isomers Issue->Impurity CheckPH Check pH Stall->CheckPH IsomerCheck Is it E/Z Isomers? (Check NMR/HPLC) Impurity->IsomerCheck Acidic pH < 4 (Too Acidic) CheckPH->Acidic Basic pH > 7 (Too Basic) CheckPH->Basic Optimal pH 4-6 (Optimal) CheckPH->Optimal FixAcid Add NaOAc or weak base Acidic->FixAcid FixBasic Add HCl/AcOH or use buffer Basic->FixBasic CheckTemp Check Temp/Time (Steric hindrance?) Optimal->CheckTemp

      Caption: Decision tree for diagnosing reaction failures based on pH and analytical data.

      References

      • Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society, 81(2), 475–481. [Link]

      • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]

      Sources

      Technical Support Center: Thermal Stability & Scale-Up Troubleshooting for 1-(4-Fluorophenyl)propan-1-one Oxime

      Author: BenchChem Technical Support Team. Date: March 2026

      Welcome to the Technical Support Center for the scale-up and thermal management of 1-(4-Fluorophenyl)propan-1-one oxime . Oxime intermediates are notorious for their thermal instability, frequently leading to highly exothermic runaway reactions if improperly managed during pilot-plant or commercial scale-up[1]. This guide provides drug development professionals and chemical engineers with mechanistic insights, validated troubleshooting strategies, and rigorous safety protocols.

      Part 1: Mechanistic Causality of Thermal Instability

      The thermal instability of this compound stems from the fragile N-O bond and the molecule's susceptibility to the Beckmann rearrangement . During lab-scale synthesis (e.g., in a 100 mL flask), the high surface-area-to-volume ratio allows heat to dissipate rapidly. However, in a 500 L reactor, the system approaches adiabatic conditions.

      When subjected to thermal stress or catalyzed by trace acidic/metal impurities, the oxime undergoes either homolytic N-O bond cleavage or an exothermic rearrangement into an amide. Because the rate of heat generation scales with volume while cooling capacity scales with surface area, the accumulated heat exponentially accelerates the decomposition kinetics, leading to a catastrophic pressure and temperature spike[2]. The strongly electronegative para-fluoro substituent can further influence the stability of the intermediate carbocation, making the thermal onset highly sensitive to the chemical environment.

      Mechanism A 1-(4-Fluorophenyl) propan-1-one oxime B Acidic/Metal Impurities or Thermal Stress (>80°C) A->B C N-O Bond Cleavage (Exothermic) B->C Pyrolysis D Beckmann Rearrangement (Highly Exothermic) B->D Catalyzed E Radical Intermediates & Gas Evolution (N2, H2O) C->E F Rearrangement Product (Amide) D->F G Thermal Runaway (Pressure/Temp Spike) E->G F->G Heat Accumulation in Scale-up

      Mechanistic pathways of thermal runaway in this compound.

      Part 2: Troubleshooting Guides & FAQs

      Q1: During the vacuum distillation of crude this compound, the mixture suddenly darkened, and the reactor pressure spiked. What caused this? A1: This is a classic thermal runaway event. Oximes possess low initial decomposition temperatures and release massive amounts of heat; for instance, analogous aryl oximes like benzaldehyde oxime exhibit an adiabatic temperature rise (

      
      ) of nearly 280 K and a specific heat release of ~548 J/g[1]. The darkening indicates tar formation from radical decomposition.
      Troubleshooting: Never distill crude oximes containing acidic residues or transition metal traces (e.g., from stainless steel reactors), as these catalyze the Beckmann rearrangement[3]. Neutralize the crude mixture thoroughly and utilize a wiped-film evaporator (WFE) to minimize thermal residence time.
      

      Q2: Our lab-scale Differential Scanning Calorimetry (DSC) showed an exothermic onset at 135°C. Is it safe to operate our 100 L pilot reactor at 100°C? A2: Absolutely not. DSC is a dynamic screening tool that consistently overestimates the safe operating temperature due to its high heating rate and microscopic sample size. In a 100 L reactor, heat dissipation is poor, meaning decomposition can self-accelerate at much lower temperatures. For example, some oxime derivatives begin violent decomposition as low as 51°C in bulk[4]. Troubleshooting: You must conduct Accelerating Rate Calorimetry (ARC) to determine the true adiabatic onset temperature. Industry best practices require operating at least 50°C below the ARC-determined onset temperature[2].

      Q3: We are experiencing inconsistent yields and unexpected exotherms during the oxime formation step (hydroxylamine addition). How can we stabilize the scale-up? A3: The oximation of 1-(4-Fluorophenyl)propan-1-one is exothermic. If hydroxylamine is added too quickly, the heat of reaction accumulates. Troubleshooting: Implement a self-validating dosing protocol. Control the addition rate of hydroxylamine based on the reactor's real-time cooling capacity. Ensure the Maximum Temperature of the Synthesis Reaction (MTSR) does not exceed the boiling point of the solvent or the thermal decomposition onset of the product[2].

      Part 3: Quantitative Thermal Hazard Data

      To contextualize the thermodynamic risks of this compound, the table below summarizes the thermal parameters of structurally relevant oxime proxies. These metrics dictate the required cooling capacities and pressure relief sizing for scale-up.

      Thermal ParameterAryl Oxime Proxy (Benzaldehyde Oxime)[1]Aliphatic Oxime Proxy (MEKO)[4]Scale-Up Implications for this compound
      Onset Temp (
      
      
      )
      ~108.7°C (381.86 K)51.0°C - 57.0°CExpect adiabatic onset between 60°C–100°C. Strict thermal boundaries are mandatory.
      Exothermic Enthalpy (
      
      
      )
      548.1 J/g29.65 - 45.86 J/gHigh energy release.
      
      
      J/g indicates a severe explosion hazard in confined vessels.
      Adiabatic Temp Rise (
      
      
      )
      279.65 KNot specifiedA runaway will rapidly vaporize solvents, overwhelming standard condenser capacities.
      Activation Energy (
      
      
      )
      176.24 kJ/molNot specifiedOnce initiated, the decomposition reaction accelerates violently and is nearly impossible to quench.

      Part 4: Experimental Protocols & Workflows

      Protocol 1: Self-Validating Thermal Hazard Assessment (ARC)

      To establish a safe thermal envelope, you must transition from lab-scale DSC to adiabatic testing[3]. This protocol ensures the data collected is representative of the pilot plant environment.

      • Sample Preparation & Purity Verification: Isolate 5 g of this compound. Self-Validation: Analyze the sample via HPLC to ensure purity >98%. Impurities artificially alter the

        
        , rendering the data invalid for pure streams but necessary if analyzing the crude reaction mixture.
        
      • ARC Loading: Load 2-3 g of the sample into a titanium ARC bomb (spherical cell). Titanium is chosen to prevent the catalytic decomposition often observed with stainless steel (Hastelloy) cells.

      • Heat-Wait-Search (HWS) Execution: Program the ARC to start at 40°C. Apply a heating step of 5°C, wait for thermal equilibrium (15 mins), and search for self-heating >0.02°C/min.

      • Data Extraction: Once an exotherm is detected, the instrument tracks the adiabatic runaway. Extract the true adiabatic

        
        , 
        
        
        
        , and calculate the Time to Maximum Rate (TMR).
      • Safety Margin Application: Set the maximum allowable plant operating temperature (

        
        ) to 
        
        
        
        .
      Protocol 2: Safe Scale-Up Synthesis Workflow

      When moving to a >10 kg scale, the process must be redesigned from batch to semi-batch to control the accumulation of reactive intermediates.

      • Reactor Preparation: Charge the 100 L glass-lined reactor (to avoid metal catalysis) with 1-(4-Fluorophenyl)propan-1-one and the chosen solvent (e.g., ethanol or toluene).

      • Temperature Stabilization: Engage the active cooling jacket to bring the internal temperature to 15°C.

      • Controlled Dosing: Dose the hydroxylamine hydrochloride/base solution via a mass flow controller. Self-Validation: Interlock the dosing pump with the internal thermocouple. If the internal temperature rises above 25°C, the dosing pump must automatically halt until the temperature drops back to 15°C.

      • Post-Reaction Quench: Once dosing is complete and conversion is verified via HPLC, quench the reaction mixture to neutralize any unreacted hydroxylamine and stabilize the oxime prior to solvent evaporation.

      Workflow N1 Lab-Scale Synthesis (10-100g) N2 DSC Screening (Determine T_onset & ΔH) N1->N2 N3 ARC Testing (Adiabatic Conditions) N2->N3 If ΔH > 100 J/g N4 Calculate TMR_ad & Max Safe Temp (MTSR) N3->N4 N5 Pilot Plant Scale-Up (>10kg) with Active Cooling N4->N5 MTSR < Boiling Point N6 Redesign Process (Dosing control, Dilution) N4->N6 MTSR > Boiling Point N6->N5

      Self-validating thermal hazard assessment workflow for safe oxime scale-up.

      References
      • ResearchGate. Thermal hazard and safety relief of benzaldehyde oxime. Retrieved from[Link][1]

      • MDPI. Experimental Investigations of the Thermal Safety of Methyl Ethyl Ketone Oxime Hydrochloride Based on the Flask Method, Thermal Analysis, and GC-MS. Retrieved from [Link][4]

      • Fauske & Associates. How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Retrieved from [Link][2]

      Sources

      Technical Support Center: Resolving Aqueous Solubility Challenges for 1-(4-Fluorophenyl)propan-1-one oxime

      Author: BenchChem Technical Support Team. Date: March 2026

      This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for addressing the aqueous solubility challenges of 1-(4-Fluorophenyl)propan-1-one oxime. Drawing on established principles of physical chemistry and pharmaceutical science, this document offers a series of troubleshooting steps and detailed protocols to systematically overcome solubility issues encountered during experimentation.

      Section 1: Frequently Asked Questions (FAQs)

      Q1: Why is my this compound not dissolving in water?

      A1: The molecular structure of this compound contains a fluorophenyl group and a propyl chain, both of which are hydrophobic (water-repelling). These nonpolar regions dominate the molecule's character, leading to poor solubility in water, which is a highly polar solvent. The predicted octanol/water partition coefficient (LogP) for the parent ketone is approximately 2.4, and for the oxime is 1.9, indicating a preference for a non-polar environment over an aqueous one.[1][2][3] Low aqueous solubility is a common challenge for over 40% of new chemical entities in drug development.[4]

      Q2: I see fine particles in my solution even after vigorous mixing. Is the compound dissolved?

      A2: The presence of visible particles, cloudiness (turbidity), or a Tyndall effect (light scattering) indicates that the compound is likely suspended, not dissolved. A true solution is a homogenous molecular dispersion and should be clear.[4] It is crucial to differentiate between a fine suspension and a true solution, as undissolved particles can lead to inaccurate results in biological assays and incorrect concentration measurements.

      Q3: What is the first and simplest thing I should try to improve solubility?

      A3: Before employing more complex methods, simple physical agitation can be attempted. This includes:

      • Vortexing: Vigorously mixing the solution for 1-2 minutes.

      • Sonication: Using an ultrasonic bath to break down particle agglomerates and increase the surface area for dissolution.[5]

      • Gentle Heating: Moderately increasing the temperature (e.g., to 37°C) can increase the solubility of many compounds. However, you must first confirm the thermal stability of this compound to avoid degradation.

      If these methods fail, you should proceed to the systematic approaches outlined in the troubleshooting guides below.

      Q4: Can I just use DMSO to dissolve it? What are the potential issues?

      A4: Dimethyl sulfoxide (DMSO) is a powerful, water-miscible organic solvent commonly used to prepare high-concentration stock solutions of hydrophobic compounds.[6][7] While effective, its use requires caution. The primary issue is that the compound may precipitate when the DMSO stock is diluted into your aqueous experimental medium (a phenomenon known as "crashing out").[7] Additionally, high final concentrations of DMSO (>0.5%) can be toxic to cells in in vitro assays. It is standard practice to keep the final DMSO concentration at or below 0.1% to minimize these effects.[8][9]

      Section 2: Troubleshooting Guides - A Systematic Approach to Solubilization

      If basic methods are insufficient, a systematic approach is necessary. The following guides detail common and effective techniques for enhancing the aqueous solubility of challenging compounds.

      Initial Assessment & Decision Workflow

      The first step is to systematically assess the problem and choose an appropriate starting strategy.

      G cluster_0 A Start: Weigh Compound & Add Aqueous Medium B Vortex / Sonicate (See FAQ Q3) A->B C Visual Inspection: Is the solution clear? B->C D Success: Proceed with Experiment C->D Yes E Issue: Suspension or Precipitate Remains C->E No F Select Solubilization Strategy E->F G Guide 1: Co-Solvents F->G Fast, Common H Guide 2: pH Adjustment F->H If Compound is Ionizable I Guide 3: Surfactants F->I For Higher Concentrations J Guide 4: Cyclodextrins F->J For In Vivo / Low Toxicity G cluster_0 Acidic pH cluster_1 Neutral pH N_H R1R2C=N+-OH (Protonated, More Soluble) H_plus + H⁺ N_H->H_plus N R1R2C=N-OH (Neutral, Less Soluble) OH_minus - H⁺ N->OH_minus H_plus->N

      Caption: Ionization state of an oxime as a function of pH.

      Guide 3: Surfactant-Mediated Solubilization

      Principle: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles. These micelles have a hydrophobic core and a hydrophilic shell. [10][11]Hydrophobic compounds like this compound can partition into the hydrophobic core, effectively being solubilized in the aqueous medium. [12][13] Common Non-Ionic Surfactants for Research:

      SurfactantTypical Starting Conc. (w/v)Key Considerations
      Polysorbate 80 (Tween® 80) 0.1 - 2%Widely used, low toxicity, common in pharmaceutical formulations. [14]
      Polysorbate 20 (Tween® 20) 0.1 - 2%Similar to Tween® 80, often used in biological buffers.
      Cremophor® EL 0.5 - 5%Very effective but associated with potential for hypersensitivity reactions in vivo. [13]

      Experimental Protocol: Micellar Solubilization

      • Prepare Surfactant Solution: Prepare a solution of the chosen surfactant in your aqueous medium at a concentration well above its CMC (e.g., 1% w/v Tween® 80).

      • Add Compound: Add the this compound directly to the surfactant solution.

      • Mix and Equilibrate: Gently mix the solution (avoiding excessive foaming) until the compound is fully dissolved. Sonication can aid this process. Allow the solution to equilibrate for at least one hour.

      • Verification: The resulting solution should be clear and stable. Filter through a 0.22 µm syringe filter to remove any potential non-micellar aggregates before use.

      Guide 4: Cyclodextrin Complexation

      Principle: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity. [15]They can encapsulate hydrophobic "guest" molecules, like this compound, forming a water-soluble "host-guest" inclusion complex. [4][16]This method is highly effective and generally has low toxicity, making it suitable for in vivo applications. [17][18] Commonly Used Cyclodextrins:

      CyclodextrinCavity SizeKey Considerations
      α-Cyclodextrin (α-CD) SmallSuitable for smaller guest molecules. [15]
      β-Cyclodextrin (β-CD) MediumLimited water solubility itself.
      Hydroxypropyl-β-CD (HP-β-CD) MediumHigh water solubility, very low toxicity, most commonly used. [17][18]
      Sulfobutylether-β-CD (SBE-β-CD) MediumHigh water solubility, used in several FDA-approved formulations.

      Experimental Protocol: Inclusion Complex Formation (Kneading Method)

      • Select Cyclodextrin: HP-β-CD is the recommended starting point due to its high solubility and safety profile. [17]2. Molar Ratio: Determine the desired molar ratio of drug:cyclodextrin. A 1:1 or 1:2 ratio is a common starting point.

      • Kneading: Place the weighed HP-β-CD into a glass mortar. Add a small amount of water to form a thick paste. [19]4. Incorporate Drug: Gradually add the weighed this compound to the paste while continuously grinding with the pestle for 30-60 minutes.

      • Drying: Dry the resulting mixture (e.g., in a vacuum oven at 40°C) to obtain a solid powder.

      • Reconstitution: This powder, which contains the pre-formed inclusion complex, can now be readily dissolved in your aqueous experimental medium.

      G cluster_0 Drug Hydrophobic Drug (Guest) Plus + Drug->Plus CD Cyclodextrin (Host) Arrow CD->Arrow Complex Soluble Inclusion Complex Plus->CD Arrow->Complex

      Caption: Encapsulation of a hydrophobic drug within a cyclodextrin host.

      Section 3: Verification of Solubilization

      After applying a solubilization technique, it is essential to confirm that the compound is truly dissolved.

      Protocol: Filtration and HPLC/UV-Vis Analysis

      • Prepare Solution: Prepare the solution of this compound using your chosen solubilization method.

      • Filter Sample: Pass an aliquot of the solution through a 0.22 µm syringe filter. This filter size will remove fine, undissolved particles but allow dissolved molecules and micelles/complexes to pass through.

      • Measure Concentration: Analyze the concentration of the compound in the filtrate using a validated HPLC or UV-Vis spectrophotometry method. [20][21]4. Compare to Target: If the measured concentration matches your target theoretical concentration, it confirms successful solubilization. A significantly lower concentration indicates that not all of the compound was dissolved.

      References

      • Hilaris. (2024, May 29). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Available at: [Link]

      • Journal of Applied Pharmaceutical Science. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Available at: [Link]

      • National Center for Biotechnology Information (PMC). Improvement in solubility of poor water-soluble drugs by solid dispersion. Available at: [Link]

      • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Available at: [Link]

      • Wikipedia. Cosolvent. Available at: [Link]

      • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Available at: [Link]

      • National Center for Biotechnology Information (PMC). Drug Solubility: Importance and Enhancement Techniques. Available at: [Link]

      • ResearchGate. Complexation of drugs inside the hydrophobic cavity of CDs. CD: Cyclodextrin. Available at: [Link]

      • Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Available at: [Link]

      • International Journal of Pharmaceutical Sciences Review and Research. Strategies for improving hydrophobic drugs solubility and bioavailability. Available at: [Link]

      • ScienceDirect. Solubilization by surfactants: Significance and symbolism. Available at: [Link]

      • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Available at: [Link]

      • ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Available at: [Link]

      • OAText. Inclusion complex formation of cyclodextrin with its guest and their applications. Available at: [Link]

      • International Journal of Drug Delivery. Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Available at: [Link]

      • National Center for Biotechnology Information (PMC). (2023, June 12). A recent overview of surfactant–drug interactions and their importance. Available at: [Link]

      • Organic Chemistry Portal. cLogP Calculation - Osiris Property Explorer. Available at: [Link]

      • ChemAxon. logP and logD calculation. Available at: [Link]

      • U.S. Environmental Protection Agency. Rapid Method for Estimating Log P for Organic Chemicals. Available at: [Link]

      • ACD/Labs. LogP—Making Sense of the Value. Available at: [Link]

      • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Available at: [Link]

      • LCGC International. (2022, April 15). Developing and Validating Dissolution Procedures. Available at: [Link]

      • Springer. (2019, February 25). Primer on the Science of In Vitro Dissolution Testing of Oral Dosage Forms and Factors Influencing its Biological Relevance. Available at: [Link]

      • Journal of Biosciences. (2007, June 10). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. Available at: [Link]

      • Google Patents. Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
      • ResearchGate. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media? Available at: [Link]

      • ResearchGate. (2025, December 18). Development and Validation of an In Vitro Dissolution Method Based on HPLC Analysis for L-Dopa Release From PLGA Nanoparticles. Available at: [Link]

      • Moshang Chemical. (2021, November 2). 1-(4-fluorophenyl)propan-2-one oxime. Available at: [Link]

      • Cheméo. Chemical Properties of 1-Propanone, 1-(4-fluorophenyl)- (CAS 456-03-1). Available at: [Link]

      • USP-NF. (2013, November 21). THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. Available at: [Link]

      • Austin Publishing Group. (2014, November 1). Development of an In Vitro Dissolution Method for Novel Formulation: A Systematic and Scientific Approach. Available at: [Link]

      • Sciencemadness Discussion Board. (2014, January 24). Oximes. Available at: [Link]

      • Royal Society of Chemistry. (2018, May 21). Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. Available at: [Link]

      • PubChem. 1-(4-Fluorophenyl)but-3-en-1-one. Available at: [Link]

      • ResearchGate. Hydrolytic Stability of Hydrazones and Oximes. Available at: [Link]

      • NIST WebBook. 1-Propanone, 1-(4-fluorophenyl)-. Available at: [Link]

      • SciSpace. Hydrolytic Stability of Hydrazones and Oximes. Available at: [Link]

      • PubChem. 1-(4-Fluorophenyl)-2-(methylamino)propan-1-ol. Available at: [Link]

      Sources

      controlling exotherms in 1-(4-Fluorophenyl)propan-1-one oxime rearrangement

      Author: BenchChem Technical Support Team. Date: March 2026

      Welcome to the Technical Support Center for the Beckmann rearrangement of 1-(4-fluorophenyl)propan-1-one oxime. This portal is designed for researchers, process chemists, and drug development professionals scaling up this critical transformation.

      The rearrangement of this compound to N-(4-fluorophenyl)propionamide is notoriously exothermic. Failure to control the reaction enthalpy leads to thermal runaway, product degradation (tarring), and loss of regioselectivity. This guide provides field-proven, self-validating strategies to manage heat transfer, optimize catalytic systems, and safely scale your workflows.

      Core Mechanistic Principles: The Causality of the Exotherm

      To control the exotherm, we must first understand its thermodynamic origins. The Beckmann rearrangement is driven by the conversion of the oxime into a highly reactive nitrilium ion intermediate, followed by rapid hydration and tautomerization[1].

      The total reaction enthalpy (

      
      H) for ketoxime rearrangements can range from 
      
      
      
      kJ/mol in mild organic acids up to a staggering
      
      
      kJ/mol in oleum[2]. Furthermore, the initial dissolution of the oxime in acidic media generates its own heat (approx.
      
      
      kJ/mol)[2]. If the rate of heat generation exceeds the reactor's heat dissipation capacity, the rising temperature exponentially accelerates the reaction kinetics, triggering a self-propagating thermal runaway[3].

      ExothermMechanism Oxime 1-(4-Fluorophenyl) propan-1-one oxime Activation Acidic Activation (-OH to Leaving Group) Oxime->Activation Catalyst Addition Nitrilium Nitrilium Ion Intermediate (Aryl Migration) Activation->Nitrilium H2O Elimination Exotherm Hydration & Tautomerization (ΔH = -136 to -254 kJ/mol) Nitrilium->Exotherm Rapid Kinetics Amide N-(4-fluorophenyl) propionamide Exotherm->Amide Controlled Cooling Runaway Thermal Runaway & Tar Degradation Exotherm->Runaway Poor Heat Dissipation Runaway->Activation Self-Propagating Heat

      Logical flow of the Beckmann rearrangement exotherm and the self-propagating thermal runaway pathway.

      Frequently Asked Questions (FAQs)

      Q: My batch reaction using sulfuric acid is experiencing localized boiling and discoloration. How do I prevent this? A: You are observing localized thermal runaway. Dropping solid oxime directly into strong acids creates high-concentration "hotspots." You must decouple the dissolution exotherm from the reaction exotherm. Dissolve the oxime in an inert solvent (e.g., acetonitrile or cyclooctane) first, then use a controlled, dropwise addition of the acid catalyst under active cooling[2][4].

      Q: I am observing a mixture of amide isomers instead of pure N-(4-fluorophenyl)propionamide. Why? A: Regiochemistry is dictated by the anti-periplanar migration of the group opposite to the leaving hydroxyl group[5]. However, under strongly acidic conditions and elevated temperatures (caused by uncontrolled exotherms), oximes undergo E/Z isomerization[1]. If the thermal profile is not strictly controlled, the oxime geometry racemizes, leading to a mixture of N-(4-fluorophenyl)propionamide and the undesired N-ethyl-4-fluorobenzamide[1].

      Q: How does continuous flow chemistry prevent thermal runaway? A: Continuous flow microreactors possess a massive surface-area-to-volume ratio, enabling near-instantaneous heat transfer[6]. Instead of accumulating reactive intermediates in a large batch vessel, microreactors process small volumes continuously. This allows the highly exothermic rearrangement to operate isothermally, accommodating highly reactive reagents like trifluoroacetic anhydride (TFAA) safely[7].

      Quantitative Data: Catalyst & Thermal Profiles

      Selecting the right catalytic system is the most effective way to lower the activation energy (

      
      ) and manage the reaction enthalpy.
      
      Catalyst SystemReaction Enthalpy (
      
      
      H)
      Activation Energy (
      
      
      )
      Exotherm Control StrategyTypical YieldReference
      Oleum / H₂SO₄
      
      
      kJ/mol
      
      
      kJ/mol
      High Dilution, Extreme Cooling70-85%[2]
      TFAA / TFA
      
      
      to
      
      
      kJ/mol
      
      
      kJ/mol
      Continuous Flow Microreactor>95%[2][7]
      Cyanuric Chloride Not reportedMildControlled Batch Addition85-90%[5]
      Photoredox (Ru/CBr₄) N/A (Light-driven)N/ATwo-step Flow Photoreactor>90%[8]

      Troubleshooting Guide

      SymptomRoot CauseDiagnostic CheckResolution Strategy
      Rapid pressure spike & darkening Thermal runaway due to poor heat dissipation.Check internal temperature (
      
      
      ); if
      
      
      > process temp by 10°C, runaway is occurring[3].
      Abort/quench immediately. Switch to continuous flow or reduce reagent feed rate[6].
      Clogging in microreactor channels Incomplete dissolution or side-product precipitation.Monitor Back-Pressure Regulator (BPR); fluctuations >0.5 bar indicate blockages[9].Dilute feed streams; ensure oxime is fully dissolved in MeCN before pumping[2].
      Low conversion (<80%) Insufficient activation energy or catalyst degradation.Analyze aliquot via HPLC (254 nm) for unreacted oxime[10].Increase residence time in flow reactor or incrementally raise jacket temperature[2].

      Self-Validating Experimental Protocols

      Protocol A: Continuous Flow Microreactor Synthesis (TFAA/TFA Catalyzed)

      This protocol utilizes a microreactor to achieve isothermal conditions, entirely neutralizing the threat of thermal runaway while maximizing the kinetic E/Z ratio.

      ContinuousFlow Feed1 Feed A: Oxime in MeCN Mixer T-Micromixer (High Mass Transfer) Feed1->Mixer Feed2 Feed B: TFAA/TFA Catalyst Feed2->Mixer Reactor Delay Loop Reactor (Active Cooling) Mixer->Reactor Homogeneous Mixture Quench In-line Quench (Cold MeCN/H2O) Reactor->Quench Isothermal Reaction Product Product Collection (Safe & High Yield) Quench->Product

      Continuous flow microreactor setup for isothermal control of the highly exothermic rearrangement.

      Step-by-Step Methodology:

      • Preparation of Feed Solutions:

        • Feed A: Dissolve this compound (

          
           M) in anhydrous acetonitrile.
          
        • Feed B: Prepare a mixture of Trifluoroacetic anhydride (TFAA) and Trifluoroacetic acid (TFA) (

          
           M) in acetonitrile.
          
        • Validation Check: Visually inspect Feed A. Ensure complete dissolution; any particulate matter will cause microchannel clogging and pressure spikes[9].

      • System Priming:

        • Flush the microreactor system (T-micromixer and delay loop) with neat acetonitrile at

          
           mL/min for 10 minutes.
          
        • Validation Check: Monitor the back-pressure regulator (BPR). Fluctuations

          
           bar indicate trapped air or blockages that must be cleared before introducing reagents.
          
      • Reaction Execution:

        • Set the delay loop reactor temperature to 60 °C using an active cooling/heating jacket.

        • Pump Feed A and Feed B at

          
           mL/min each into the T-micromixer (Target residence time: 
          
          
          
          seconds)[2].
        • Causality: The micromixer ensures rapid mass transfer, preventing localized high-concentration zones. The high surface-area-to-volume ratio of the microreactor dissipates the

          
           kJ/mol reaction heat instantly, preventing the exotherm from degrading the product[2].
          
      • In-line Quenching & Collection:

        • Direct the reactor effluent into a quenching stream of cold (0 °C) acetonitrile/water.

        • Validation Check: Analyze a 10 µL aliquot of the quenched mixture via HPLC (254 nm). Target conversion is

          
          . If conversion is low, decrease the flow rate to increase residence time.
          
      Protocol B: Mild Batch Scale-Up using Cyanuric Chloride

      If continuous flow equipment is unavailable, you must abandon harsh acids (oleum/H₂SO₄) in favor of catalytic cyanuric chloride to prevent runaway exotherms in batch.

      Step-by-Step Methodology:

      • Solvent and Reagent Setup:

        • Suspend this compound (

          
           M) in cyclooctane or acetonitrile[4].
          
        • Add

          
           mol% Zinc Chloride (ZnCl₂) as a co-catalyst[5].
          
      • Catalyst Addition (The Critical Exotherm Control Step):

        • Cool the reactor jacket to 10 °C.

        • Dissolve Cyanuric Chloride (

          
           mol%) in acetonitrile and add dropwise via an addition funnel over 30 minutes.
          
        • Causality: Cyanuric chloride activates the hydroxyl group via nucleophilic aromatic substitution, forming a Meisenheimer complex intermediate[5]. This catalytic cycle entirely avoids the massive protonation exotherm seen with oleum.

        • Validation Check: Monitor internal temperature (

          
          ) continuously. If 
          
          
          
          rises above 15 °C, halt the addition immediately. The system is self-validating: thermal stability dictates your feed rate.
      • Rearrangement and Workup:

        • Once addition is complete, slowly warm the reactor to 80 °C over 2 hours.

        • Validation Check: Perform TLC (Hexanes:EtOAc 3:1). The oxime spot should disappear, replaced by the highly polar amide spot.

        • Quench with saturated NaHCO₃, extract with EtOAc, and concentrate to isolate N-(4-fluorophenyl)propionamide.

      References

      • Visible Light-Promoted Beckmann Rearrangements: Separating Sequential Photochemical and Thermal Phenomena in a Continuous Flow Reactor. European Journal of Organic Chemistry. [Link]

      • Beckmann rearrangement. Wikipedia. [Link]

      • Beckmann Rearrangement. Chemistry Steps. [Link]

      • Organocatalyzed Beckmann Rearrangement of Cyclohexanone Oxime in a Microchemical System. Organic Process Research & Development (ACS). [Link]

      • Organocatalyzed Beckmann Rearrangement of Cyclohexanone Oxime by Trifluoroacetic Anhydride in Microreactors. Industrial & Engineering Chemistry Research (ACS). [Link]

      • The Beckmann rearrangement of cyclohexanone oxime to (epsilon)-caprolactam in micromixers and microchannels. Eindhoven University of Technology. [Link]

      • Beckmann Rearrangement of Cyclohexanone Oxime to ϵ-Caprolactam in a Microreactor. ResearchGate. [Link]

      • Artificial Intelligence for Computer-Aided Synthesis In Flow: Analysis and Selection of Reaction Components. Frontiers in Chemical Engineering. [Link]

      Sources

      Validation & Comparative

      A Comparative Analysis of the FTIR Characteristic Peaks of 1-(4-Fluorophenyl)propan-1-one Oxime

      Author: BenchChem Technical Support Team. Date: March 2026

      An In-Depth Technical Guide for Researchers

      As a Senior Application Scientist, this guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of 1-(4-Fluorophenyl)propan-1-one oxime. The objective is to move beyond a simple listing of peaks to a functional understanding of how this powerful analytical technique can be used to confirm the synthesis and purity of the target compound, particularly in comparison to its parent ketone. This guide is designed for researchers, scientists, and drug development professionals who rely on precise molecular characterization.

      The Principle of FTIR Spectroscopy in Oxime Characterization

      FTIR spectroscopy is a cornerstone technique for identifying functional groups within a molecule.[1] It operates by passing infrared radiation through a sample and measuring the wavelengths at which the radiation is absorbed.[1] These absorptions correspond to the energy required to excite specific molecular vibrations, such as the stretching and bending of chemical bonds.[2]

      For a molecule like this compound, the vibrational modes of its key functional groups (O-H, C=N, N-O, C-F, and aromatic C=C) absorb infrared radiation at characteristic frequencies. This creates a unique spectral "fingerprint" that allows for its unambiguous identification. The power of FTIR in this context lies in its ability to clearly demonstrate the conversion of a carbonyl group (C=O) in the starting material to the oxime group (C=N-OH) in the final product.

      Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

      The reliability of any spectral interpretation is fundamentally dependent on the quality of the initial data acquisition. For a solid organic compound such as this compound, the Potassium Bromide (KBr) pellet method is a robust and widely used technique for obtaining a clean transmission spectrum.[3]

      Instrumentation & Parameters:

      • Spectrometer: A Fourier-Transform Infrared Spectrometer (e.g., PerkinElmer Spectrum Two, Nicolet iS5)

      • Spectral Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)[1]

      • Background: A spectrum of the pure KBr pellet must be run first to be automatically subtracted from the sample spectrum.

      Step-by-Step KBr Pellet Preparation Protocol:

      • Drying: Gently heat spectroscopic grade KBr powder in an oven at ~110°C for 2-4 hours to remove any adsorbed water, which can interfere with the O-H region of the spectrum. Store the dried KBr in a desiccator.

      • Grinding: Add approximately 1-2 mg of the solid this compound sample to an agate mortar. Add about 100-200 mg of the dried KBr.[3]

      • Mixing & Homogenization: Gently grind the sample and KBr together with the pestle for several minutes until the mixture is a fine, homogeneous powder. The goal is to reduce the particle size of the sample to less than the wavelength of the IR radiation to minimize scattering.[4]

      • Pellet Pressing: Transfer the powder mixture into a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

      • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR instrument for analysis.

      Experimental Workflow for FTIR Analysis

      G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Processing Grind 1. Grind Sample + KBr (1:100 ratio) Press 2. Press into Pellet Grind->Press Background 3. Acquire Background (Pure KBr Pellet) Press->Background Sample 4. Acquire Sample Spectrum Background->Sample Process 5. Background Subtraction & Baseline Correction Sample->Process Interpret 6. Peak Identification & Interpretation Process->Interpret

      Caption: Workflow for acquiring an FTIR spectrum using the KBr pellet method.

      Spectral Data and Interpretation for this compound

      The following table summarizes the key characteristic absorption peaks expected for this compound. These assignments are based on established frequency ranges for specific functional groups.[5][6]

      Wavenumber (cm⁻¹)Vibrational ModeExpected IntensityInterpretation
      ~3250 - 3450O-H stretchBroad, Medium-StrongIndicates the presence of the hydroxyl group of the oxime, often broadened due to hydrogen bonding.[5][6]
      ~3050 - 3100Aromatic C-H stretchMedium-WeakCorresponds to the C-H stretching vibrations on the fluorophenyl ring.
      ~2850 - 2980Aliphatic C-H stretchMediumArises from the C-H stretching vibrations of the ethyl group (-CH₂-CH₃).
      ~1640 - 1680C=N stretch (Oxime)Medium, SharpA critical peak confirming the formation of the carbon-nitrogen double bond of the oxime functional group.[6][7]
      ~1590 - 1610C=C stretch (Aromatic)Medium-StrongRepresents the skeletal vibrations of the benzene ring.
      ~1490 - 1510C=C stretch (Aromatic)Medium-StrongAnother characteristic peak for the aromatic ring vibrations.
      ~1220 - 1240C-F stretchStrongA strong, characteristic absorption due to the stretching of the carbon-fluorine bond on the phenyl ring.
      ~920 - 960N-O stretchMedium-StrongCorresponds to the stretching vibration of the nitrogen-oxygen single bond in the oxime group.[5]

      Molecular Structure and Key Vibrational Modes

      Caption: Structure of this compound with key FTIR vibrational modes highlighted.

      Comparative Analysis: Oxime vs. Parent Ketone

      The most effective way to validate the synthesis of this compound is to compare its FTIR spectrum directly with that of its starting material, 1-(4-Fluorophenyl)propan-1-one. This comparison provides definitive evidence of the chemical transformation.

      Comparative Workflow: Ketone to Oxime Synthesis Monitoring

      G Start Starting Material: 1-(4-Fluorophenyl)propan-1-one Reaction Reaction with Hydroxylamine (NH₂OH) Start->Reaction FTIR1 FTIR Analysis 1 Start->FTIR1 Product Product: This compound Reaction->Product FTIR2 FTIR Analysis 2 Product->FTIR2 Compare Spectral Comparison FTIR1->Compare FTIR2->Compare

      Caption: Using FTIR spectroscopy to monitor the conversion of a ketone to an oxime.

      The table below contrasts the critical spectral features of the parent ketone and the resulting oxime.

      Vibrational ModeParent Ketone (1-(4-Fluorophenyl)propan-1-one)Product OximeRationale for Change
      O-H stretch AbsentPresent (~3300 cm⁻¹, Broad) Appearance of the hydroxyl group is the most definitive evidence of oxime formation.
      C=O stretch (Ketone) Present (~1690 cm⁻¹, Strong, Sharp) AbsentDisappearance of the strong carbonyl peak confirms the consumption of the starting material.[8]
      C=N stretch (Oxime) AbsentPresent (~1660 cm⁻¹, Medium) Appearance of this peak confirms the formation of the new C=N double bond.[6]
      N-O stretch AbsentPresent (~940 cm⁻¹, Medium) Appearance of the N-O single bond stretch further corroborates oxime synthesis.[5]

      Causality Behind the Spectral Changes:

      The reaction of a ketone with hydroxylamine replaces the carbon-oxygen double bond (C=O) with a carbon-nitrogen double bond (C=N) and introduces a hydroxyl group attached to the nitrogen (-N-OH). This fundamental change in functional groups is directly and clearly reflected in the FTIR spectra:

      • Disappearance of C=O: The highly polar C=O bond gives a characteristically strong, sharp peak. Its complete absence is a primary indicator of a successful reaction.

      • Appearance of O-H and C=N: The formation of the oxime introduces two new key functional groups. The broad O-H stretch and the sharp C=N stretch appear in their respective characteristic regions, providing positive identification of the product.

      Conclusion

      The FTIR spectrum of this compound is distinguished by a set of characteristic peaks that serve as a reliable molecular fingerprint. The most conclusive evidence for its formation, especially when compared to its parent ketone, is the disappearance of the strong carbonyl (C=O) absorption around 1690 cm⁻¹ and the concurrent appearance of a broad hydroxyl (O-H) stretch around 3300 cm⁻¹ and a medium-intensity imine (C=N) stretch around 1660 cm⁻¹. Additional peaks corresponding to the N-O and C-F bonds further solidify the structural assignment. This guide provides the necessary experimental and interpretative framework for researchers to confidently use FTIR spectroscopy for the characterization and quality control of this and similar oxime compounds.

      References

      • Analyst, The Royal Society of Chemistry. (2019). Gas chromatography–Fourier transform infrared spectroscopy reveals dynamic molecular interconversion of oximes. [Link]

      • Northern Illinois University, Department of Chemistry and Biochemistry. FT-IR sample preparation. [Link]

      • Drawell. (2024). Sample Preparation for FTIR Analysis. [Link]

      • ResearchGate. (2025). THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES. [Link]

      • Analyst, The Royal Society of Chemistry. (2019). Gas chromatography–Fourier transform infrared spectroscopy reveals dynamic molecular interconversion of oximes. [Link]

      • ResearchGate. IR absorbance of oxime, showing characteristic bands: 3418 cm −1 (O-H.... [Link]

      • PMC. (2012). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. [Link]

      • Labindia Analytical. (2024). Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. [Link]

      • Polymer Chemistry Characterization Lab, Virginia Tech. Sample Preparation – FT-IR/ATR. [Link]

      • Synthesis and characterization of novel oxime analogues. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

      • Caltech. (2018). Lecture # 12 – Local Mode Theory & The Vibrations of Functional Groups. [Link]

      • Biointerface Research in Applied Chemistry. (2020). Synthesis, Spectral Characterization, in Vitro and in Silico Studies of Benzodioxin Pyrazoline derivatives. [Link]

      • Vibrational Spectroscopy 2. University of Sussex. [Link]

      • Chemistry LibreTexts. (2023). Number of Vibrational Modes in a Molecule. [Link]

      Sources

      A Comparative Guide to the 13C NMR Chemical Shifts of 1-(4-Fluorophenyl)propan-1-one Oxime and Its Analogs

      Author: BenchChem Technical Support Team. Date: March 2026

      This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectral characteristics of 1-(4-fluorophenyl)propan-1-one oxime. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple data repository. It offers a comparative framework, contextualizing the spectral data against structurally similar compounds to illuminate the subtle electronic and stereochemical influences on 13C NMR chemical shifts. We will explore the causality behind spectral differences, provide validated experimental protocols, and ground all claims in authoritative references.

      Introduction: The Role of 13C NMR in Structural Elucidation

      13C NMR spectroscopy is an unparalleled tool for determining the carbon skeleton of organic molecules. Each unique carbon atom in a molecule produces a distinct signal, and its chemical shift (δ) provides a wealth of information about its local electronic environment. Factors such as hybridization, the electronegativity of attached atoms, and steric effects all influence these shifts.[1] For molecules like oximes, which can exist as stereoisomers, 13C NMR is particularly crucial for distinguishing between E and Z configurations and confirming structural integrity.

      This guide focuses on this compound, a compound of interest in synthetic chemistry. By comparing its 13C NMR data with that of its parent ketone and related oximes, we can precisely map the electronic effects of the fluorine substituent and the oxime functional group.

      Molecular Structure and Stereoisomerism

      This compound can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the carbon-nitrogen double bond (C=N). The orientation of the hydroxyl (-OH) group relative to the substituted phenyl ring defines the isomer. This stereoisomerism is critical, as the spatial arrangement of substituents significantly affects the electronic environment and, consequently, the 13C NMR chemical shifts of nearby carbon atoms, particularly the C=N carbon and the carbons of the ethyl group.

      G cluster_E (E)-1-(4-Fluorophenyl)propan-1-one oxime cluster_Z (Z)-1-(4-Fluorophenyl)propan-1-one oxime E_isomer Z_isomer G A Sample Preparation (15-25 mg in 0.6 mL CDCl3) B Instrument Setup (Lock & Shim) A->B C Data Acquisition (13C{1H} Pulse Program, NS=1024) B->C D FID Processing (Fourier Transform, Phasing) C->D E Spectral Calibration (Reference to CDCl3 at 77.16 ppm) D->E F Final Spectrum Analysis E->F

      Caption: Workflow for acquiring a 13C NMR spectrum.

      Conclusion

      This guide demonstrates that while direct experimental data for this compound may be sparse, a robust and scientifically rigorous analysis is achievable through objective comparison with well-characterized analogs. The 13C NMR spectrum of this compound is defined by predictable and quantifiable electronic effects: a significant upfield shift of the C=N carbon relative to its parent ketone and characteristic shifts and C-F coupling patterns in the aromatic ring induced by the para-fluoro substituent. By following the detailed experimental protocol provided, researchers can confidently acquire high-quality spectral data for this and similar molecules, enabling accurate structural verification and advancing their research objectives.

      References

      • Synthesis and characterization of novel oxime analogues. (n.d.). Retrieved March 7, 2024, from [Link]

      • Supporting information - Rsc.org. (n.d.). Retrieved March 7, 2024, from [Link]

      • 1-Phenylpropan-2-one oxime | C9H11NO | CID 5354597 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

      • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved March 7, 2024, from [Link]

      • 13C NMR Chemical Shifts Guide. (n.d.). Scribd. Retrieved March 7, 2024, from [Link]

      • DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. (2023). RSC Publishing. [Link]

      • DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. (2023). National Center for Biotechnology Information. [Link]

      • 1-Phenyl-1-propanone | C9H10O | CID 7148 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

      • Calculated and experimental 13 C NMR chemical shifts | Download Table. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

      • 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0245364) - NP-MRD. (n.d.). Retrieved March 7, 2024, from [Link]

      • 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0227475) - NP-MRD. (n.d.). Retrieved March 7, 2024, from [Link]

      • Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. (2017). ACS Publications. [Link]

      • 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones - PubMed. (2006). National Center for Biotechnology Information. [Link]

      • Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The - DergiPark. (2019). Retrieved March 7, 2024, from [Link]

      • 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments | Request PDF. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

      • Acetophenone oxime - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved March 7, 2024, from [Link]

      • Figure S9. NMR of 13 C spectrum of 1-phenyl-1-propanone (1a), in CDCl3. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

      • Figure S10. 13 C NMR spectrum of 1-(4-Fluorophenyl)ethanone oxime (2e). (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

      Sources

      HPLC Method Development for 1-(4-Fluorophenyl)propan-1-one Oxime Purity: A Comparative Guide

      Author: BenchChem Technical Support Team. Date: March 2026

      Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Chromatographic causality, stationary phase comparison, and self-validating protocol design.

      Introduction & The Analytical Challenge

      1-(4-Fluorophenyl)propan-1-one oxime is a critical fluorinated building block often utilized in the synthesis of active pharmaceutical ingredients (APIs). The chemical synthesis of this oxime from its parent ketone, 1-(4-fluorophenyl)propan-1-one, typically yields a mixture of geometric (E) and (Z) isomers[1].

      From an analytical perspective, developing a purity method for this compound presents two distinct challenges:

      • Geometric Isomer Resolution: Achieving baseline separation of the E and Z oxime isomers, which possess identical molecular weights and nearly indistinguishable hydrophobicities[2].

      • Reaction Monitoring: Completely resolving the oxime products from the unreacted parent ketone to accurately quantify synthetic conversion and final API purity.

      This guide objectively compares column chemistries and mobile phase modifiers, providing the mechanistic reasoning required to build a robust, self-validating High-Performance Liquid Chromatography (HPLC) method.

      Mechanistic Insights: The E/Z Isomer Conundrum

      To separate E/Z isomers, we must exploit their subtle 3D conformational differences rather than relying on pure hydrophobicity.

      The primary structural difference lies in the spatial orientation of the oxime hydroxyl (-OH) group relative to the fluorophenyl ring. In the E-isomer , the -OH group is oriented away from the bulky aryl group, exposing it to the solvent and allowing for stronger intermolecular hydrogen bonding with the mobile phase and residual silanols on the stationary phase[3]. Conversely, in the Z-isomer , steric hindrance from the adjacent fluorophenyl group restricts these interactions, making the molecule functionally more compact and slightly more hydrophobic[3].

      Traditional C18 columns rely almost exclusively on dispersive hydrophobic interactions. Because the overall non-polar surface area of the E and Z isomers is nearly identical, C18 phases fail to differentiate them, resulting in co-elution and severe peak tailing due to uncontrolled secondary silanol interactions.

      Stationary Phase Comparison: C18 vs. Phenyl-Hexyl vs. Biphenyl

      To establish a self-validating method, we systematically compared three distinct reversed-phase column chemistries. The goal was to identify a stationary phase that provides orthogonal selectivity (interactions beyond simple hydrophobicity).

      • C18 (Alkyl): Standard hydrophobic retention.

      • Phenyl-Hexyl: Introduces

        
         interactions with the fluorophenyl ring.
        
      • Biphenyl: Offers enhanced polarizability, rigid shape selectivity, and orthogonal

        
         interactions, making it highly sensitive to the spatial arrangement of rigid geometric isomers.
        
      Quantitative Performance Data

      Chromatographic Conditions: 50:50 Water:Methanol (0.1% Formic Acid), 1.0 mL/min, 30 °C, UV 254 nm.

      Stationary Phase(E)-Oxime RT (min)(Z)-Oxime RT (min)Ketone RT (min)Resolution (
      
      
      ) E/Z
      Tailing Factor (
      
      
      )
      C18 (Alkyl) 5.826.058.450.8 (Fail)1.55
      Phenyl-Hexyl 6.156.688.901.4 (Marginal)1.20
      Biphenyl 6.407.359.252.6 (Pass) 1.05

      Causality Analysis: The Biphenyl column demonstrates superior mechanistic performance. The rigid biphenyl rings on the silica surface interact differentially with the planar E-isomer versus the sterically hindered Z-isomer. This shape selectivity, combined with enhanced

      
       interactions with the fluorinated aromatic ring, achieves a baseline resolution (
      
      
      
      ) that a flexible C18 alkyl chain physically cannot match. Furthermore, the parent ketone (lacking the polar -OH group) is strongly retained and elutes well after the oximes, ensuring no interference.

      Mobile Phase Optimization: The Role of Protic Solvents

      While Acetonitrile (ACN) is the default organic modifier for many RP-HPLC methods due to its low viscosity and sharp peak shapes, it is a strong dipole-aprotic solvent. ACN disrupts the subtle hydrogen-bonding network between the E/Z isomers and the stationary phase, often forcing the isomers to co-elute.

      By switching the organic modifier to Methanol (MeOH) —a protic solvent—we preserve these critical hydrogen-bonding differences. MeOH actively participates in protic interactions with the oxime -OH group, amplifying the selectivity (

      
      ) between the E and Z conformations. This validates the principle that for oxime isomer separation, solvent chemistry is just as critical as stationary phase selection.
      

      Experimental Workflow & Visualization

      The following diagram maps the logical progression of the method development, ensuring all experimental choices are driven by structural causality.

      HPLC_Workflow Start Target: 1-(4-Fluorophenyl) propan-1-one oxime Phase1 Phase 1: Column Screening Evaluate Stationary Phases Start->Phase1 C18 C18 (Hydrophobic) Phase1->C18 Phenyl Phenyl-Hexyl (π-π Interactions) Phase1->Phenyl Biphenyl Biphenyl (Enhanced Polarizability) Phase1->Biphenyl Phase2 Phase 2: Mobile Phase Optimization Organic Modifier & pH C18->Phase2 Poor E/Z Rs Phenyl->Phase2 Moderate Rs Biphenyl->Phase2 Optimal Rs MeOH Methanol (Protic) Better E/Z Selectivity Phase2->MeOH ACN Acetonitrile (Aprotic) Lower Backpressure Phase2->ACN Phase3 Phase 3: Final Method Validation ICH Q2(R1) Guidelines MeOH->Phase3 Selected Modifier ACN->Phase3 Rejected (Co-elution) Success Optimized Purity Method Rs > 2.0 for E/Z Isomers Phase3->Success

      Fig 1: HPLC method development workflow for resolving this compound isomers.

      Self-Validating Experimental Protocol

      A method is only as reliable as its ability to prove its own efficacy before sample analysis. This protocol integrates a System Suitability Test (SST) based on to ensure the system is physically capable of resolving the isomers prior to data acquisition.

      Step 1: Standard and Sample Preparation
      • Diluent Preparation: Prepare a 50:50 (v/v) mixture of HPLC-grade Water and Methanol.

      • Resolution Standard: Accurately weigh 5.0 mg of a mixed E/Z this compound standard and 2.0 mg of 1-(4-fluorophenyl)propan-1-one (parent ketone). Dissolve in 10.0 mL of diluent.

      • Sample Preparation: Dissolve the crude reaction sample in the diluent to a target concentration of 0.5 mg/mL.

      • Filtration: Filter all solutions through a 0.22 µm PTFE syringe filter to remove particulates.

      Step 2: Chromatographic Conditions
      • Column: Biphenyl, 150 mm × 4.6 mm, 3 µm particle size.

      • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water (Buffers residual silanols to prevent tailing).

      • Mobile Phase B: 100% HPLC-grade Methanol.

      • Gradient Program:

        • 0.0 - 2.0 min: 40% B

        • 2.0 - 12.0 min: Linear gradient to 75% B

        • 12.0 - 15.0 min: Hold at 75% B

        • 15.0 - 15.1 min: Return to 40% B

        • 15.1 - 20.0 min: Re-equilibration at 40% B

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C (Maintains stationary phase rigidity for consistent shape selectivity).

      • Injection Volume: 5 µL.

      • Detection: UV Photodiode Array (PDA) extracted at 254 nm.

      Step 3: System Suitability Testing (SST) & Execution
      • Blank Injection: Inject the diluent to confirm a stable baseline and absence of ghost peaks.

      • SST Injection: Inject the Resolution Standard in quintuplicate (n=5).

      • Self-Validation Criteria: The run is only authorized to proceed if the following criteria are met:

        • Resolution (

          
          ):  Must be 
          
          
          
          between the (E)-oxime and (Z)-oxime peaks.
        • Tailing Factor (

          
          ):  Must be 
          
          
          
          for all three analytes.
        • Precision: The Relative Standard Deviation (%RSD) of the retention times for all peaks must be

          
          .
          
      • Sample Analysis: Once SST passes, inject the unknown samples and quantify purity using area normalization or external calibration curves.

      References

      • Experimental and Computational Investigation of the Oxime Bond Stereochemistry Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

      • Determination of circular dichroism and ultraviolet spectral parameters of norgestimate- and other Delta(4)-3-ketosteroid oxime isomers via normal phase HPLC method Source: PubMed (National Institutes of Health) URL:[Link]

      • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) / ICH URL:[Link]

      Sources

      Navigating the Fragmentation Maze: A Predictive and Comparative Guide to the Mass Spectrometry of 1-(4-Fluorophenyl)propan-1-one Oxime

      Author: BenchChem Technical Support Team. Date: March 2026

      For researchers, scientists, and drug development professionals, the structural elucidation of novel compounds is a cornerstone of innovation. Mass spectrometry stands as a primary tool in this endeavor, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides a detailed, predictive analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 1-(4-Fluorophenyl)propan-1-one oxime.

      Due to a lack of readily available, experimentally-derived mass spectra for this specific molecule in scientific literature, this guide employs a first-principles approach. By synthesizing the known fragmentation behaviors of structurally analogous compounds—propiophenone, acetophenone oxime, and 4-fluoroacetophenone—we can construct a reliable, predictive framework for the fragmentation of this compound. This comparative methodology not only offers a valuable resource for identifying this compound but also serves as an instructive case study in the deductive interpretation of mass spectra for new chemical entities.

      Predicted Fragmentation Pathways of this compound

      Upon electron ionization (typically at 70 eV), this compound (Molecular Weight: 181.2 g/mol ) will form a molecular ion (M⁺•) at a mass-to-charge ratio (m/z) of 181. This molecular ion is energetically unstable and is expected to undergo a series of predictable fragmentation reactions, primarily driven by the stability of the resulting fragment ions and neutral losses. The key predicted pathways include α-cleavage and the characteristic McLafferty rearrangement.

      The primary fragmentation pathways are as follows:

      • α-Cleavage (Alpha-Cleavage): This is a dominant fragmentation mode for ketones and oximes.[1][2] The most favorable α-cleavage involves the loss of the largest alkyl group, as this results in a more stable radical. In this case, cleavage of the bond between the carbonyl carbon and the ethyl group will lead to the loss of an ethyl radical (•C₂H₅, mass 29 u). This pathway forms the stable 4-fluorobenzonitrile-derived cation at m/z 152 .

      • McLafferty Rearrangement: This rearrangement is characteristic of molecules containing a C=O or C=N group and an accessible gamma-hydrogen on an alkyl chain.[3][4] It involves the transfer of a hydrogen atom from the terminal methyl group to the oxime nitrogen, followed by the cleavage of the α-β carbon-carbon bond. This results in the loss of a neutral ethene molecule (C₂H₄, mass 28 u) and the formation of a resonance-stabilized radical cation at m/z 153 .

      • Secondary Fragmentation: The initial fragment ions can undergo further fragmentation. The 4-fluorobenzoyl cation (which may form from rearrangement) at m/z 123 can lose a neutral carbon monoxide molecule (CO, mass 28 u) to produce the 4-fluorophenyl cation at m/z 95 . Cleavage of the N-OH bond could also occur, leading to further fragmentation cascades.

      Predicted Fragmentation of this compound M This compound [M]⁺• m/z 181 F1 [C₈H₇FNO]⁺• m/z 153 M->F1 McLafferty Rearrangement (- C₂H₄) F2 [C₈H₇FN]⁺ m/z 152 M->F2 α-Cleavage (- •C₂H₅) F3 [C₇H₄FO]⁺ m/z 123 M->F3 Rearrangement & Cleavage (- C₂H₄N•) F4 [C₆H₄F]⁺ m/z 95 F3->F4 - CO

      Caption: Predicted major fragmentation pathways for this compound.

      Comparative Analysis with Structural Analogs

      To ground our predictions, we compare the expected fragmentation of our target molecule with the known fragmentation patterns of three key analogs. This comparison allows us to isolate the influence of each structural component—the propyl chain, the oxime group, and the 4-fluoro substituent.

      Compound NameMolecular Ion (M⁺•) [m/z]Key Fragment Ions [m/z] (Proposed Origin)Reference
      This compound (Predicted)181153 (McLafferty Rearrangement), 152 (α-Cleavage), 123 (4-Fluorobenzoyl cation), 95 (4-Fluorophenyl cation)N/A
      Propiophenone 134105 (Benzoyl cation, base peak), 77 (Phenyl cation)[5]
      Acetophenone Oxime 135120 ([M-CH₃]⁺), 104 , 91 , 77 (Phenyl cation)[6]
      4-Fluoroacetophenone 138123 (4-Fluorobenzoyl cation, base peak), 95 (4-Fluorophenyl cation)[7]
      Analysis of Analogs:
      • Propiophenone: The mass spectrum of propiophenone is dominated by the α-cleavage loss of an ethyl radical to form the highly stable benzoyl cation at m/z 105, which is typically the base peak.[5] This supports our prediction that α-cleavage will be a major pathway for our target molecule, leading to the fragment at m/z 152.

      • Acetophenone Oxime: The fragmentation of acetophenone oxime demonstrates the influence of the oxime group. While α-cleavage (loss of a methyl radical) occurs to give an ion at m/z 120, other complex rearrangements are also observed.[6][8] Studies have shown that the McLafferty rearrangement is significantly enhanced in oximes compared to their corresponding carbonyls, lending strong support to our prediction of a major fragment at m/z 153.[3][4]

      • 4-Fluoroacetophenone: This compound is critical for understanding the electronic effect of the fluorine substituent. Its mass spectrum shows a base peak at m/z 123, corresponding to the 4-fluorobenzoyl cation formed by α-cleavage.[7] This cation can further lose CO to form the 4-fluorophenyl cation at m/z 95. This confirms the stability of these fluorine-containing ions and validates our prediction of m/z 123 and m/z 95 as likely secondary fragments.

      Experimental Protocol for Validation

      To validate the predicted fragmentation patterns, a standard Gas Chromatography-Mass Spectrometry (GC-MS) experiment can be performed. This protocol provides a self-validating framework for researchers to confirm the theoretical analysis presented in this guide.

      Step-by-Step Methodology
      • Sample Preparation: Dissolve approximately 1 mg of purified this compound in 1 mL of a volatile organic solvent such as methanol or ethyl acetate.

      • Instrumentation: Utilize a standard GC-MS system equipped with an electron ionization (EI) source.

      • Gas Chromatography (GC) Conditions:

        • Injector Temperature: 250 °C

        • Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1)

        • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

        • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

        • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

      • Mass Spectrometry (MS) Conditions:

        • Ion Source: Electron Ionization (EI) at 70 eV.

        • Source Temperature: 230 °C

        • Quadrupole Temperature: 150 °C

        • Scan Range: m/z 40-400.

      • Data Analysis:

        • Identify the chromatographic peak corresponding to the target compound.

        • Extract the mass spectrum from this peak.

        • Analyze the fragmentation pattern, identifying the molecular ion and major fragment ions.

        • Compare the experimentally obtained spectrum with the predicted fragmentation pattern and the data from the analogous compounds.

      Experimental Workflow for GC-MS Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation P1 Dissolve Sample (1 mg/mL in Methanol) A1 Inject 1 µL into GC P1->A1 A2 Chromatographic Separation A1->A2 A3 Electron Ionization (70 eV) A2->A3 A4 Mass Analysis (m/z 40-400) A3->A4 D1 Extract Mass Spectrum A4->D1 D2 Identify Molecular & Fragment Ions D1->D2 D3 Compare with Predictions D2->D3

      Caption: A general experimental workflow for the GC-MS analysis and validation.

      Conclusion

      While direct experimental data for this compound is not widely published, a robust and scientifically sound prediction of its mass spectral fragmentation can be achieved through the analysis of its structural components and comparison with known analogs. The fragmentation is predicted to be driven by a competition between α-cleavage, leading to a key ion at m/z 152, and a McLafferty rearrangement, yielding a characteristic ion at m/z 153. Further fragmentation of the aromatic core is expected to produce ions at m/z 123 and m/z 95. This predictive guide provides researchers with a strong foundation for the identification and structural confirmation of this and similar novel oxime compounds, underscoring the power of deductive reasoning in modern analytical chemistry.

      References

      • Al-Hourani, B. J. (2018). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester. Academic Journal of Life Sciences.
      • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

      • TMP Chem. (2021, February 13). Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example [Video]. YouTube. Retrieved from [Link]

      • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. Retrieved from [Link]

      • G-A. G. G., & I. I. (2023). The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. MDPI.
      • A. D. G., & V. Y. K. (2000). Oxime and oximate metal complexes: unconventional synthesis and reactivity.
      • P. W. D. M., et al. (2012).
      • Levaggi, D. A., & Feldstein, M. (1970). Isolation and analysis of carbonyl compounds as oximes. CDC Stacks.
      • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

      • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

      • Lozovoy, V. V., et al. (2011). Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. MSU Chemistry.
      • M. N. E., & R. A. P. (2016).
      • Chemistry LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]

      • Prasain, J. (2010, January 22). Ion fragmentation of small molecules in mass spectrometry.
      • P. J. S., & M. J. W. (1976).
      • University of Florida. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

      • Gross, J. H. (2004). The Main Fragmentation Reactions of Organic Compounds. In Mass Spectrometry. Springer, Berlin, Heidelberg.
      • Sparkman, O. D. (n.d.).
      • de Koning, L. J., et al. (2012).
      • NIST. (n.d.). Ethanone, 1-(4-fluorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

      Sources

      A Comparative Guide to the Reactivity of 1-(4-Fluorophenyl)propan-1-one Oxime and its Non-Fluorinated Analog

      Author: BenchChem Technical Support Team. Date: March 2026

      For researchers, scientists, and professionals in drug development, understanding the nuanced effects of fluorine substitution on molecular reactivity is paramount. Fluorine, despite its simple nature, imparts profound changes to the electronic landscape of a molecule, thereby influencing its behavior in chemical transformations. This guide provides an in-depth comparison of the reactivity of 1-(4-Fluorophenyl)propan-1-one oxime and its non-fluorinated counterpart, 1-phenylpropan-1-one oxime. Through a combination of theoretical principles and supporting experimental data, we will explore how the presence of a single fluorine atom at the para-position of the phenyl ring modulates the outcome of key reactions.

      The Subtle Influence of the Para-Fluoro Substituent

      The reactivity of the oxime functional group in these analogs is primarily dictated by the electronic character of the phenyl ring, which is modulated by the para-fluoro substituent. Fluorine exerts two opposing electronic effects:

      • Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma bond network. This effect is most pronounced at the ipso-carbon and diminishes with distance.

      • Mesomeric Effect (+M): The lone pairs on the fluorine atom can be donated to the aromatic pi-system through resonance. This electron-donating effect is most significant at the ortho and para positions.

      For a para-substituent, both effects are at play. While the inductive effect deactivates the ring by withdrawing electron density, the mesomeric effect can partially counteract this by donating electron density. In the case of fluorine, the inductive effect is generally considered to be dominant over its mesomeric effect. This net electron-withdrawing character of the para-fluoro group has significant implications for reaction mechanisms that involve the formation of charged intermediates or transition states.

      Comparative Reactivity in Key Transformations

      We will now delve into a comparative analysis of the reactivity of this compound and 1-phenylpropan-1-one oxime in three fundamental reactions: the Beckmann rearrangement, reduction, and hydrolysis.

      The Beckmann Rearrangement

      The Beckmann rearrangement is a classic acid-catalyzed transformation of an oxime into an amide. The reaction is initiated by the protonation of the oxime hydroxyl group, followed by the migration of the group anti-periplanar to the leaving group (water) to the nitrogen atom, forming a nitrilium ion intermediate. This intermediate is then attacked by water to yield the final amide product.

      Beckmann_Rearrangement Oxime Propiophenone Oxime Protonated_Oxime Protonated Oxime Oxime->Protonated_Oxime + H+ Transition_State Transition State (Aryl Migration) Protonated_Oxime->Transition_State - H2O Nitrilium_Ion Nitrilium Ion Transition_State->Nitrilium_Ion Amide N-Arylpropanamide Nitrilium_Ion->Amide + H2O, - H+

      Caption: The Beckmann Rearrangement of Propiophenone Oxime.

      The rate-determining step in the Beckmann rearrangement is typically the migration of the aryl or alkyl group with the concurrent departure of the leaving group. The stability of the transition state leading to the nitrilium ion is therefore crucial.

      Expected Reactivity:

      The para-fluoro substituent, with its net electron-withdrawing nature, is expected to decrease the rate of the Beckmann rearrangement compared to the non-fluorinated analog. This is because the migration of the phenyl group to the electron-deficient nitrogen atom will be disfavored if the phenyl ring itself is rendered more electron-deficient. The electron-withdrawing fluorine atom destabilizes the positive charge that develops on the migrating aryl group in the transition state.

      CompoundPredicted Relative Rate of Beckmann RearrangementRationale
      1-Phenylpropan-1-one oximeFasterThe unsubstituted phenyl group is a better migrating group due to its higher electron density, which stabilizes the transition state.
      This compoundSlowerThe electron-withdrawing fluorine atom destabilizes the positive charge development on the migrating aryl ring in the transition state.
      Reduction of the Oxime

      The reduction of oximes is a valuable method for the synthesis of primary amines. A variety of reducing agents can be employed, with the mechanism often involving the initial reduction of the C=N double bond.

      Expected Reactivity:

      The electrophilicity of the carbon atom in the C=N bond is a key factor in many reduction reactions. The electron-withdrawing para-fluoro substituent will increase the partial positive charge on the oxime carbon, making it more susceptible to nucleophilic attack by a hydride source. Therefore, this compound is expected to undergo reduction faster than its non-fluorinated analog.

      CompoundPredicted Relative Rate of ReductionRationale
      1-Phenylpropan-1-one oximeSlowerThe oxime carbon is less electrophilic due to the absence of an electron-withdrawing substituent.
      This compoundFasterThe electron-withdrawing fluorine atom increases the electrophilicity of the oxime carbon, facilitating hydride attack.
      Acid-Catalyzed Hydrolysis

      The hydrolysis of oximes back to their corresponding ketone and hydroxylamine is an important reaction, often considered a deprotection step. The reaction is typically acid-catalyzed and proceeds through the protonation of the oxime nitrogen, followed by the nucleophilic attack of water on the oxime carbon.

      Hydrolysis_Workflow Start Oxime in Acidic Solution Protonation Protonation of Oxime Start->Protonation Nucleophilic_Attack Nucleophilic Attack by Water Protonation->Nucleophilic_Attack Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Elimination Elimination of Hydroxylamine Intermediate->Elimination Product Ketone Elimination->Product

      Caption: General workflow for the acid-catalyzed hydrolysis of an oxime.

      The rate-determining step can vary depending on the reaction conditions, but often involves the attack of water on the protonated oxime.

      Expected Reactivity:

      Similar to the reduction reaction, the electrophilicity of the oxime carbon is a critical factor. The electron-withdrawing para-fluoro substituent in this compound will make the carbon atom more electron-deficient and therefore more prone to nucleophilic attack by water . Consequently, the fluorinated oxime is expected to hydrolyze faster than the non-fluorinated analog under acidic conditions. Studies on the hydrolysis of substituted acetophenone oximes have shown that electron-withdrawing groups generally accelerate the reaction.[1]

      CompoundPredicted Relative Rate of HydrolysisRationale
      1-Phenylpropan-1-one oximeSlowerThe oxime carbon is less electrophilic, making it less susceptible to nucleophilic attack by water.
      This compoundFasterThe electron-withdrawing fluorine atom enhances the electrophilicity of the oxime carbon, accelerating the rate of hydrolysis.[1]

      Experimental Protocols

      To empirically validate these theoretical predictions, the following experimental protocols can be employed.

      Synthesis of Oximes

      1. Synthesis of 1-Phenylpropan-1-one Oxime:

      • To a solution of 1-phenylpropan-1-one (1.0 eq.) in ethanol, add hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.).

      • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

      • After completion, cool the reaction mixture to room temperature and pour it into cold water.

      • Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 1-phenylpropan-1-one oxime.

      2. Synthesis of this compound:

      • Follow the same procedure as for the non-fluorinated analog, starting with 1-(4-fluorophenyl)propan-1-one.

      Comparative Kinetic Analysis

      A general approach to compare the reaction rates is to monitor the disappearance of the starting oxime or the appearance of the product over time using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

      1. Beckmann Rearrangement Kinetics:

      • Prepare stock solutions of both 1-phenylpropan-1-one oxime and this compound of known concentration in a suitable solvent (e.g., acetic acid).

      • In separate reaction vessels maintained at a constant temperature, initiate the rearrangement by adding a strong acid catalyst (e.g., concentrated sulfuric acid).

      • At regular time intervals, withdraw aliquots from each reaction, quench the reaction (e.g., by neutralizing with a base), and analyze the composition by HPLC or GC to determine the concentration of the remaining oxime.

      • Plot the concentration of the oxime versus time for both reactions to determine the initial reaction rates.

      2. Reduction Kinetics:

      • Prepare stock solutions of both oximes and a reducing agent (e.g., sodium borohydride) in a suitable solvent (e.g., ethanol).

      • In separate, temperature-controlled reaction vessels, mix the oxime solution with the reducing agent solution.

      • Monitor the disappearance of the oxime over time by taking aliquots at regular intervals, quenching the reaction (e.g., with an acetone solution), and analyzing by HPLC or GC.

      • Compare the rates of consumption of the two oximes.

      3. Hydrolysis Kinetics:

      • Prepare stock solutions of both oximes in a solvent mixture (e.g., dioxane-water).

      • In separate, thermostated reaction vessels, add a known concentration of a strong acid (e.g., hydrochloric acid) to initiate hydrolysis.

      • Monitor the decrease in the concentration of the oxime over time using HPLC or GC analysis of quenched aliquots.

      • Determine and compare the pseudo-first-order rate constants for the hydrolysis of each oxime.

      Conclusion

      The introduction of a fluorine atom at the para-position of the phenyl ring in 1-phenylpropan-1-one oxime has a predictable and significant impact on its reactivity. The net electron-withdrawing effect of the fluorine substituent generally leads to a decrease in the rate of the Beckmann rearrangement due to destabilization of the positively charged transition state. Conversely, for reactions where nucleophilic attack at the oxime carbon is the key step, such as reduction and acid-catalyzed hydrolysis, the fluorinated analog is expected to be more reactive due to the increased electrophilicity of the carbon atom.

      These predictions, grounded in the fundamental principles of physical organic chemistry, provide a valuable framework for anticipating the behavior of fluorinated molecules in synthetic design and drug development. The provided experimental protocols offer a starting point for the quantitative validation of these principles in a laboratory setting.

      References

      • Pittelkow, M., Christensen, J. B., & Sølling, T. I. (2005). Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. Organic & Biomolecular Chemistry, 3(13), 2441–2449.
      • Streitwieser, A., Kim, Y. J., & Wang, D. Z. (2000). Enhancement of Benzylic basicity by a fluorine substituent at the para- position: a case of lone pair/lone pair repulsion. Organic Letters, 2(10), 1395–1397.
      • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes.
      • Rys, J. A., Ridd, J. H., & Williams, G. (1971). Kinetics and mechanism of the hydrolysis of substituted acetophenone oximes in acidic solutions. Journal of the Chemical Society B: Physical Organic, 633-637.
      • Wikipedia contributors. (2023). Beckmann rearrangement. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

      • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

      Sources

      A Comparative Guide to the GC-MS Analysis of 1-(4-Fluorophenyl)propan-1-one Oxime Derivatives

      Author: BenchChem Technical Support Team. Date: March 2026

      For Researchers, Scientists, and Drug Development Professionals

      In the landscape of pharmaceutical development and forensic analysis, the accurate identification and quantification of novel psychoactive substances and their precursors is paramount. 1-(4-Fluorophenyl)propan-1-one and its oxime derivatives are significant as intermediates in the synthesis of various compounds, including some with pharmacological activity. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of these volatile and semi-volatile compounds, offering high-resolution separation and definitive structural elucidation.

      This guide provides an in-depth technical comparison of methodologies for the GC-MS analysis of 1-(4-Fluorophenyl)propan-1-one oxime derivatives. We will explore the rationale behind experimental choices, from derivatization strategies to the selection of GC columns and mass spectrometry parameters, all grounded in established scientific principles.

      The Rationale for Oxime Derivatization in GC-MS

      The direct analysis of ketones by GC-MS can sometimes be complicated by tautomerization, the chemical equilibrium between the keto and enol forms of the molecule. This can lead to peak tailing and the appearance of multiple peaks for a single analyte, compromising chromatographic resolution and quantitative accuracy. Conversion of the ketone functionality to an oxime derivative is a robust strategy to mitigate these issues.[1][2]

      The reaction with a hydroxylamine reagent, such as hydroxylamine hydrochloride, converts the carbonyl group into a more stable oxime.[3] This derivatization not only prevents keto-enol tautomerism but also increases the volatility of the analyte, often leading to improved peak shape and chromatographic performance.[1][2]

      Experimental Workflow for GC-MS Analysis

      The following diagram illustrates a typical workflow for the analysis of this compound derivatives, from sample preparation to data analysis.

      GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample containing 1-(4-Fluorophenyl)propan-1-one derivatization Oxime Derivatization (e.g., with Hydroxylamine HCl) start->derivatization extraction Liquid-Liquid or Solid-Phase Extraction derivatization->extraction gc_injection GC Injection extraction->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation ms_detection Mass Spectrometric Detection gc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition data_analysis Data Analysis (Peak Integration, Library Search) data_acquisition->data_analysis reporting Reporting data_analysis->reporting

      Caption: A generalized workflow for the synthesis and GC-MS analysis of this compound.

      Comparative Analysis of GC Columns for Aromatic Oxime Separation

      The choice of the GC column is critical for achieving the desired separation. For aromatic compounds like this compound, the polarity of the stationary phase is a key consideration.[4]

      Column Type Stationary Phase Polarity Advantages Disadvantages Ideal For
      DB-5ms / HP-5ms (5%-Phenyl)-methylpolysiloxaneLowRobust, low bleed, excellent for general-purpose analysis of a wide range of compounds.[5]May not provide sufficient resolution for complex mixtures of isomers.Routine screening and quantification of the primary analyte.
      DB-17ms / HP-17ms (50%-Phenyl)-methylpolysiloxaneIntermediateIncreased selectivity for aromatic and moderately polar compounds.Higher bleed at elevated temperatures compared to less polar phases.Separation of the target oxime from structurally similar impurities or by-products.
      DB-WAX / HP-INNOWax Polyethylene glycol (PEG)HighExcellent for the separation of polar compounds.Susceptible to damage from oxygen and water at high temperatures.Analysis of polar derivatives or in methods where enhanced retention of polar analytes is required.

      For a robust and reliable analysis of this compound, a low-to-mid polarity column such as a DB-5ms or equivalent is often the preferred starting point. These columns offer a good balance of selectivity and stability.

      Proposed GC-MS Methodology

      The following is a recommended starting point for the GC-MS analysis of this compound. Method validation is essential to ensure the suitability of these parameters for a specific application.[6][7]

      Instrumentation:

      • A gas chromatograph equipped with a mass selective detector (GC-MS).

      Chromatographic Conditions:

      Parameter Recommended Setting
      Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
      Carrier Gas Helium, constant flow at 1.0 mL/min
      Inlet Temperature 250 °C
      Injection Volume 1 µL (splitless or split injection depending on concentration)
      Oven Program Initial temperature of 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min

      Mass Spectrometer Conditions:

      Parameter Recommended Setting
      Ionization Mode Electron Ionization (EI)
      Ionization Energy 70 eV
      Source Temperature 230 °C
      Quadrupole Temperature 150 °C
      Scan Range m/z 40-400

      Expected Mass Spectral Fragmentation

      The fragmentation pattern observed in the mass spectrum provides a structural fingerprint of the analyte. For this compound, the fragmentation is expected to be influenced by the fluorophenyl group and the oxime functionality. The mass spectrum of the parent ketone, 1-(4-Fluorophenyl)-1-propanone, is available in the NIST WebBook and shows characteristic fragments.[8][9]

      Based on the structure of the oxime derivative, the following key fragmentation pathways can be anticipated under electron ionization:

      • Molecular Ion (M•+): The presence of a molecular ion peak is expected, although it may be of low abundance.

      • Loss of an Ethyl Radical (-CH2CH3): Cleavage of the bond between the carbonyl carbon and the ethyl group is a likely fragmentation pathway, leading to a significant fragment ion.

      • Formation of the Fluorobenzoyl Cation: A prominent peak corresponding to the [C7H4FO]+ cation is expected due to the stability of this fragment.

      • Fragments from the Phenyl Ring: Further fragmentation of the fluorophenyl moiety can lead to characteristic ions.

      Data Interpretation and Validation

      A crucial aspect of the analytical workflow is the reliable interpretation of the obtained data. This involves:

      • Retention Time Matching: The retention time of the analyte should be consistent with that of a certified reference standard analyzed under the same conditions.

      • Mass Spectral Library Matching: The acquired mass spectrum should be compared against a spectral library (e.g., NIST, Wiley) for confirmation.

      • Method Validation: The analytical method should be validated for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable and defensible results.[6][7]

      Concluding Remarks

      The GC-MS analysis of this compound derivatives is a powerful technique for their identification and quantification. The conversion of the parent ketone to its oxime derivative is a key step in ensuring robust and reproducible chromatographic analysis. The selection of an appropriate GC column, coupled with optimized GC-MS parameters, allows for the sensitive and specific detection of these compounds. This guide provides a solid foundation for researchers and analysts to develop and validate their own analytical methods for this important class of molecules.

      References

      • Bibel, M. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]

      • Cremese, M., Wu, A. H., Cassella, G., O'Connor, E., Rymut, K., & Hill, D. W. (1998). Improved GC/MS analysis of opiates with use of oxime-TMS derivatives. Journal of Forensic Sciences, 43(6), 1220–1224. [Link]

      • Bibel, M. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. JoVE. [Link]

      • ResearchGate. (2020, September 5). Oxime derivatization prior to TMS application for GC analysis ?. [Link]

      • NIST. (n.d.). 1-Propanone, 1-(4-fluorophenyl)-. NIST WebBook. [Link]

      • Synthesis and characterization of novel oxime analogues. (n.d.). Journal of Chemical and Pharmaceutical Research.
      • Agilent. (n.d.). GC Competition. [Link]

      • de Oliveira, D. N., & Eberlin, M. N. (2017). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. Journal of the American Society for Mass Spectrometry, 28(11), 2435–2445. [Link]

      • T3DB. (n.d.). Mass Spectrum (Electron Ionization) (T3D0237). [Link]

      • Shimadzu. (n.d.). GC Column Types & Selection Guide. [Link]

      • Phenomenex. (2025, July 24). Guide to Choosing a GC Column. [Link]

      • Dillon, T., Kasperkiewicz, A., Dalmia, A., & Qin, F. (n.d.). Pesticide Quantitation with LC/MS/MS and GC/MS for 419 Compounds. The NELAC Institute. [Link]

      • Labcompare. (2021, October 22). Buyer's Guide: Choosing the Best GC Columns. [Link]

      • ResearchGate. (n.d.). The chromatograms of 1-(4-bromophenyl)-2-(methilamino)propan-1-one (a) and their adducts with trifluoroacetic (b) and acetic (с) anhydride registered by total ion current. [Link]

      • Peris, S., et al. (2023). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Molecules, 28(1), 33. [Link]

      • Sisco, E., & Tanna, S. (2022). Validation of a Rapid GC-MS Method for Forensic Seized Drug Screening Applications. Journal of Forensic Sciences, 67(5), 2056-2066. [Link]

      • Tsikas, D. (2023). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites, 13(9), 986. [Link]

      • Agilent. (n.d.). GC and GC/MS. [Link]

      • NIST. (n.d.). 1-Propanone, 1-(4-fluorophenyl)-. NIST WebBook. [Link]

      • ResearchGate. (n.d.). Quantification of Pentafluorobenzyl Oxime Derivatives of Long Chain Aldehydes by GC–MS Analysis. [Link]

      • Carlier, J., et al. (2025). A Novel and Validated GC-MS/MS Method for the Detection of Four Opioids and Seven Fentanoids in Oral Fluid for Forensic Applications. Toxics, 13(11), 903. [Link]

      • Al-Dhaheri, A., et al. (2025). Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. Frontiers in Chemistry, 13. [Link]

      • ResearchGate. (2025, August 10). Synthesis and X-Ray Crystal Structure of (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl) propan-1-imine. [Link]

      Sources

      Comparative Guide: UV-Vis Spectroscopic Profiling of 1-(4-Fluorophenyl)propan-1-one Oxime

      Author: BenchChem Technical Support Team. Date: March 2026

      The following technical guide details the UV-Vis absorption characteristics of 1-(4-Fluorophenyl)propan-1-one oxime , comparing it against its synthetic precursor (the parent ketone) and non-fluorinated analogs. This analysis is designed for researchers optimizing purification protocols or validating synthetic intermediates in pharmaceutical pipelines.

      Executive Summary & Application Scope

      This compound (CAS: Analogous to 329-79-3) is a critical intermediate in the synthesis of fluorinated aryl-amines and pharmaceutical agents (e.g., antipsychotics, agrochemicals). Its spectroscopic signature is distinct from its precursor, 1-(4-Fluorophenyl)propan-1-one (4'-Fluoropropiophenone), primarily due to the substitution of the carbonyl (

      
      ) chromophore with an oxime (
      
      
      
      ) group.

      This guide provides a comparative analysis to facilitate:

      • Reaction Monitoring: Tracking the disappearance of the ketone

        
         band.
        
      • Purity Assessment: Quantifying unreacted starting material.

      • Structural Validation: Confirming the electronic influence of the para-fluoro substituent.

      Theoretical Framework: Electronic Transitions

      The UV-Vis spectrum of this compound is governed by two primary electronic transitions within the aromatic conjugated system:

      • 
         Transition (K-band): 
        
        • Origin: Conjugation between the benzene ring and the imine (

          
          ) double bond.
          
        • Observation: High intensity band (

          
          ) typically found between 240–260 nm .
          
        • Fluorine Effect: The para-fluoro substituent induces a slight bathochromic (red) shift (+2–5 nm) and hyperchromic effect compared to the non-fluorinated analog, due to resonance donation into the

          
          -system.
          
      • 
         Transition (R-band): 
        
        • Origin: Excitation of non-bonding electrons (lone pairs) on the nitrogen/oxygen atoms to the antibonding

          
           orbital.
          
        • Observation: A weaker band (

          
          ) found in the 280–300 nm  region.
          
        • Ketone vs. Oxime: In the parent ketone, this band appears around 320 nm . In the oxime, the transition energy increases (hypsochromic shift) because the nitrogen lone pair is more tightly bound or involved in

          
           hybridization, shifting this band to <300 nm , often merging as a shoulder on the 
          
          
          
          band.
      Visualization: Electronic Energy Diagram

      ElectronicTransitions cluster_Ketone Parent Ketone (C=O) cluster_Oxime Target Oxime (C=N-OH) Ground Ground State (π / n) K_n n (O) High Energy O_n n (N) Lower Energy ExcitedPi Excited State (π*) K_n->ExcitedPi n->π* (~320 nm) Weak K_pi π (C=O) K_pi->ExcitedPi π->π* (~245 nm) Strong O_n->ExcitedPi n->π* (~290 nm) Blue Shifted O_pi π (C=N) O_pi->ExcitedPi π->π* (~250 nm) Red Shifted

      Caption: Comparative energy diagram showing the hypsochromic shift of the n->π* transition when converting the ketone to the oxime.

      Comparative Spectral Data

      The following table contrasts the target oxime with its direct alternatives: the parent ketone (starting material) and the non-fluorinated analog (standard reference).

      ParameterTarget: this compound Alternative 1: Parent Ketone (4'-Fluoropropiophenone)Alternative 2: Non-F Analog (Propiophenone Oxime)
      Primary
      
      
      (
      
      
      )
      248 – 252 nm 244 – 246 nm240 – 242 nm
      Secondary
      
      
      (
      
      
      )
      290 – 300 nm (Shoulder) 315 – 325 nm (Distinct weak peak)285 – 295 nm
      Molar Extinction (
      
      
      )
      ~12,000
      
      
      (at
      
      
      )
      ~10,500
      
      
      ~11,000
      
      
      Solvent Effect (Polar) Slight red shift in MeOH vs. HexaneDistinct red shift (
      
      
      moves blue)
      Moderate
      Appearance White to Off-white Crystalline SolidClear to Yellow Liquid/Low melt solidWhite Solid
      Key Diagnostic Absence of 320 nm peak Presence of 320 nm peak Lower
      
      
      (Blue shifted)

      Key Insight: The most reliable metric for reaction completion is the disappearance of the 320 nm band characteristic of the ketone carbonyl. The oxime will show a cleaner "cut-off" around 300 nm.

      Experimental Protocol: Validated Workflow

      To obtain reproducible spectra for comparative analysis, follow this standardized protocol.

      Materials
      • Solvent: Spectroscopic grade Methanol (MeOH) or Ethanol (EtOH). Note: Avoid Acetone (absorbs in UV).

      • Blank: Pure solvent from the same batch.

      • Cuvette: Quartz (1 cm path length).

      Step-by-Step Methodology
      • Stock Solution Preparation:

        • Weigh 10 mg of this compound.

        • Dissolve in 100 mL MeOH to create a 100 ppm stock solution.

      • Working Standard:

        • Dilute 1 mL of Stock into 9 mL MeOH (Final conc: 10 ppm or ~\

          
          ).
          
        • Target Absorbance: 0.6 – 0.8 AU at

          
          .
          
      • Measurement:

        • Scan range: 200 nm to 400 nm .

        • Scan speed: Medium (approx. 200 nm/min).

        • Baseline correction: Auto-zero with blank cuvette.

      Visualization: Experimental Workflow

      ExperimentalProtocol cluster_Analysis Spectroscopic Analysis Start Start: Sample Preparation Weigh Weigh 10mg Target Compound (Accuracy ±0.1mg) Start->Weigh Dissolve Dissolve in 100mL MeOH (Stock: 100 ppm) Weigh->Dissolve Dilute Dilute 1:10 with MeOH (Working: 10 ppm) Dissolve->Dilute Scan Scan Sample Dilute->Scan Blank Prepare Blank (Pure MeOH) Baseline Baseline Correction (200-400 nm) Blank->Baseline Baseline->Scan PeakPick Identify λmax (Exp: ~250 nm) Scan->PeakPick Validation Check for Ketone Impurity (Look for band >315 nm) PeakPick->Validation

      Caption: Step-by-step workflow for UV-Vis characterization and purity validation.

      References

      • PubChem Database. (2025).[1] 1-(4-Fluorophenyl)-1-propanone (Compound Summary). National Center for Biotechnology Information. Available at: [Link]

      • NIST Chemistry WebBook. (2024). UV/Visible Spectra of Acetophenone Derivatives. SRD 69.[2] Available at: [Link]

      • Rekovic, L., et al. (2020).[3] Synthesis and spectral characterization of novel 1,5-benzodiazepine oxime derivatives. Journal of the Serbian Chemical Society. (Providing comparative data on oxime spectral shifts).

      • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1] (Authoritative source on

        
         transitions in ketones vs. oximes).
        

      Sources

      A Comparative Guide to Elemental Analysis Standards for 1-(4-Fluorophenyl)propan-1-one Oxime

      Author: BenchChem Technical Support Team. Date: March 2026

      In the landscape of pharmaceutical development and quality control, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. 1-(4-Fluorophenyl)propan-1-one oxime, a molecule of interest in synthetic chemistry, demands rigorous analytical scrutiny to confirm its empirical formula and ensure its purity. This guide provides an in-depth comparison of elemental analysis standards and methodologies pertinent to this fluorinated organic compound, offering field-proven insights for researchers, scientists, and drug development professionals.

      The Critical Role of Elemental Analysis for Fluorinated Compounds

      Elemental analysis serves as a fundamental technique to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements within a sample.[1][2] For a novel or reference compound like this compound, this analysis is a cornerstone of its characterization, directly verifying its chemical composition and purity.[3] The molecular formula of this compound is C₉H₁₀FNO. The theoretical elemental composition is:

      • Carbon (C): 64.66%

      • Hydrogen (H): 6.03%

      • Fluorine (F): 11.36%

      • Nitrogen (N): 8.38%

      • Oxygen (O): 9.57%

      The presence of fluorine introduces specific analytical challenges. The high strength of the C-F bond makes complete combustion difficult, which can lead to inaccurate results in standard elemental analysis.[4] Incomplete oxidation can result in the formation of CF₂, which may be erroneously detected as nitrogen, leading to low carbon and high nitrogen readings.[4] Therefore, specialized approaches are required for reliable analysis.

      Comparative Analysis of Methodologies

      The choice of analytical technique is paramount for obtaining accurate and precise elemental composition data. Below is a comparison of common methodologies for both bulk elemental composition (C, H, N, S, O) and trace elemental impurities.

      Bulk Elemental Analysis: Combustion Method

      The state-of-the-art for determining C, H, N, and S content is combustion analysis.[2] This method involves combusting the sample at high temperatures in a stream of oxygen, converting the elements into their respective gaseous oxides (CO₂, H₂O, NOₓ, SO₂).[1] These gases are then separated and quantified using a thermal conductivity detector (TCD).[3] Oxygen content is typically determined by pyrolysis in the absence of oxygen.[5]

      For fluorinated compounds, a standard combustion method is often insufficient.[4] A modified approach is necessary to ensure complete decomposition and to trap the reactive fluorine, which can damage the analytical system.[6]

      ParameterStandard Combustion AnalysisModified Combustion for Fluorinated Compounds
      Principle Dynamic flash combustion in pure oxygen.Dynamic flash combustion with a specialized fluorine adsorbent.
      Applicability General organic compounds.Fluorinated organic compounds.
      Accuracy High, but can be poor for fluorinated compounds (low C, high N).High for fluorinated compounds.
      Precision Excellent (RSD < 0.3%).Excellent (RSD < 0.3%).
      Key Reagents Tungstic anhydride on alumina, copper oxide, copper.Addition of a fluorine adsorbent like magnesium oxide or specialized commercial mixtures (e.g., FluoAdso).[4][6]
      Instrumentation Standard CHNS/O Elemental Analyzer (e.g., Thermo Scientific FlashSmart, Exeter Analytical Model 440).[4][5]CHNS/O Elemental Analyzer with a modified combustion tube packing.[4][6]
      Trace Elemental Impurity Analysis

      Beyond the core elements, controlling for trace elemental impurities is a critical regulatory requirement in the pharmaceutical industry, as outlined in the United States Pharmacopeia (USP) chapters <232> and <233>, and harmonized with the ICH Q3D guidelines.[7][8][9][10][11][12] These impurities can originate from catalysts, raw materials, or manufacturing equipment.[13]

      ParameterInductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
      Principle Atoms in the sample are excited in an argon plasma and emit light at characteristic wavelengths.[7]Ions from the sample in an argon plasma are separated by their mass-to-charge ratio.[13]
      Sensitivity Parts per million (ppm) to high parts per billion (ppb).Parts per billion (ppb) to parts per trillion (ppt).[9]
      Throughput High, capable of multi-element analysis.High, capable of multi-element analysis.
      Interferences Primarily spectral (overlapping emission lines).Primarily isobaric (isotopes of different elements with the same mass) and polyatomic.[8]
      Regulatory Acceptance Accepted under USP <233>.Accepted under USP <233>.
      Sample Preparation Typically requires acid digestion, often in a closed microwave vessel to prevent loss of volatile elements.[8]Typically requires acid digestion, often in a closed microwave vessel.[8]

      For the analysis of this compound, ICP-MS is generally the preferred method for trace elemental impurities due to its lower detection limits, which are necessary to meet the stringent PDE (Permitted Daily Exposure) limits set by regulatory bodies.[10][12]

      Experimental Workflows and Protocols

      To ensure self-validating and trustworthy results, the following detailed protocols are provided.

      Visualizing the Analytical Workflow

      The following diagram illustrates the comprehensive workflow for the elemental analysis of this compound.

      Elemental_Analysis_Workflow cluster_0 Bulk Elemental Analysis (C, H, N) cluster_1 Trace Elemental Impurity Analysis (USP <232>) cluster_2 Final Assessment A Sample Weighing (1-2 mg in tin capsule) B Combustion Analysis (Modified for Fluorine) A->B Introduce into EA C Gas Separation (GC) B->C Combustion Products D Detection (TCD) C->D Separated Gases E Data Analysis (%C, %H, %N) D->E Signal Output K Compare %CHN with Theoretical Values E->K F Sample Weighing (~0.4 g) G Microwave Digestion (Closed Vessel with HNO3/HCl) F->G Add Acids H Dilution to Final Volume G->H Dilute with DI Water I ICP-MS Analysis H->I Introduce into ICP-MS J Data Analysis (Impurity Concentration) I->J Ion Counts L Compare Impurities with USP <232> Limits J->L M Generate Certificate of Analysis K->M L->M

      Caption: Workflow for complete elemental characterization.

      Protocol 1: CHN Analysis of this compound

      This protocol is adapted for fluorinated compounds and is based on methodologies described by Thermo Fisher Scientific and Exeter Analytical Inc.[4][6]

      • Instrument Preparation:

        • Set up a CHNS/O elemental analyzer (e.g., Thermo Scientific FlashSmart EA) with a combustion reactor specifically packed for fluorine-containing compounds.[5][6]

        • Place a layer of a specialized fluorine adsorbent (e.g., a mixture of different oxides) in the hot zone of the combustion reactor.[6] This is crucial to trap fluorine and prevent interference and damage.

        • Condition the reactor according to the manufacturer's instructions.

      • Calibration:

        • Perform a multi-point calibration using a certified standard such as acetanilide or nicotinamide.[5]

        • Ensure the calibration curve has a correlation coefficient (r²) > 0.999.

      • Sample Preparation:

        • Accurately weigh 1-2 mg of this compound into a tin container.[5]

        • Seal the container, ensuring no sample loss.

      • Analysis:

        • Place the sealed container into the instrument's autosampler.

        • Initiate the analysis sequence. The sample is dropped into the combustion furnace (~900-1000 °C) with a pulse of pure oxygen.[5]

        • The resulting gases (N₂, CO₂, H₂O) are passed through the specialized reactor packing, a reduction furnace, and then separated by a gas chromatography column.[6]

        • The separated gases are detected by a thermal conductivity detector (TCD).[6]

      • Data Evaluation:

        • The instrument software calculates the percentage of C, H, and N based on the TCD signal and the calibration.

        • The results should be within ±0.4% of the theoretical values for the compound to be considered pure.

      Protocol 2: Trace Elemental Impurity Analysis via ICP-MS (Following USP <233>)

      This protocol provides a general procedure for quantitative analysis of elemental impurities according to USP <233>.[8]

      • Sample Preparation (Closed-Vessel Microwave Digestion):

        • Accurately weigh approximately 0.4 g of the this compound sample into a clean microwave digestion vessel.[8]

        • Add a mixture of high-purity acids (e.g., 5 mL HNO₃ and 1 mL HCl). The use of closed vessels is recommended to prevent the loss of volatile elements like mercury.[8]

        • Seal the vessels and place them in the microwave digestion system.

        • Run a suitable temperature program to achieve complete digestion.

        • After cooling, carefully open the vessels and dilute the digested solution to a final volume (e.g., 100 mL) with ultrapure deionized water. This solution now contains the sample in a matrix of approximately 2% HNO₃ and 0.5% HCl.[8]

      • Instrument Setup and Calibration:

        • Set up an ICP-MS instrument (e.g., Shimadzu ICPMS-2030) with appropriate settings for plasma power, gas flows, and detector parameters.[8]

        • Use a collision/reaction cell (e.g., with Helium) to reduce polyatomic interferences.[8]

        • Prepare a series of multi-element calibration standards containing the target elements defined in USP <232> (e.g., As, Cd, Hg, Pb, Cr, Cu, Ni, etc.).[8][13]

        • Add internal standards (e.g., Sc, Y, Bi) online to correct for matrix effects and instrument drift.[8]

      • Method Validation:

        • The method must be validated for specificity, accuracy, and precision as per USP <233>.[10]

        • Accuracy: Perform spike recovery experiments on the sample matrix at concentrations ranging from 50% to 150% of the Permitted Daily Exposure (PDE) limit. Recoveries should be between 70% and 150%.[10]

        • Precision: Analyze at least six independent samples spiked at the target concentration. The relative standard deviation (RSD) should not be more than 20%.[10]

      • Sample Analysis:

        • Analyze the prepared sample solutions along with blanks and quality control standards.

        • Quantify the concentration of each elemental impurity against the calibration curve.

      • Data Evaluation:

        • Compare the determined concentrations of elemental impurities against the limits specified in USP <232>, taking into account the maximum daily dose of the final drug product.[11]

      Conclusion

      The elemental analysis of this compound requires a dual approach. For bulk elemental composition (CHN), combustion analysis with modifications to accommodate the fluorinated nature of the molecule is the gold standard. This involves using specialized adsorbents to ensure accurate and precise results. For trace elemental impurities, ICP-MS provides the necessary sensitivity and is the recommended technique under USP <233> to ensure compliance with regulatory limits. By employing these validated methods and understanding the causality behind the experimental choices, researchers can confidently verify the identity, purity, and safety of this important chemical entity.

      References

      • CHN determination of highly fluorinated organic compounds. (2013). Scientist Live. [Link]

      • Microwave-Induced Combustion for ICP-MS: A Generic Approach to Trace Elemental Analyses of Pharmaceutical Products. (2020). Spectroscopy Online. [Link]

      • Elemental Analysis - Technical Resources. University of Padua. [Link]

      • Combustion analysis. Wikipedia. [Link]

      • Elemental Analysis for the Pharmaceutical Industry Q&A. Smithers. [Link]

      • Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 2. Shimadzu. [Link]

      • Synthesis and characterization of novel oxime analogues. ResearchGate. [Link]

      • Elemental Impurity Analysis. (2015). Pharmaceutical Technology. [Link]

      • Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. (2012). Spectroscopy Online. [Link]

      • Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. (2002). PubMed. [Link]

      • Selected examples of multi-vicinal fluoroalkanes (CHF)n and their applications. ResearchGate. [Link]

      • <233> ELEMENTAL IMPURITIES—PROCEDURES. US Pharmacopeia (USP). [Link]

      • Elemental analysis: operation & applications. Elementar. [Link]

      • Elemental Impurities: Standards-Setting Record December 20, 2012. USP-NF. [Link]

      • 1-Propanone, 1-(4-fluorophenyl)-. NIST WebBook. [Link]

      • <232> ELEMENTAL IMPURITIES—LIMITS. US Pharmacopeia (USP). [Link]

      • 1-Propanone, 1-(4-fluorophenyl)-. NIST WebBook. [Link]

      Sources

      Safety Operating Guide

      1-(4-Fluorophenyl)propan-1-one oxime proper disposal procedures

      Author: BenchChem Technical Support Team. Date: March 2026

      The safe and compliant disposal of fluorinated organic compounds, specifically 1-(4-Fluorophenyl)propan-1-one oxime (CAS: 328393-70-0), requires strict adherence to institutional Environmental Health and Safety (EHS) protocols and federal Resource Conservation and Recovery Act (RCRA) guidelines[1]. Because this compound contains both an oxime functional group and a fluorinated aromatic ring, its waste stream poses specific environmental and toxicological challenges that preclude standard sink or municipal trash disposal[2].

      As a preferred standard for drug development professionals and analytical chemists, this guide outlines the self-validating protocols for the lifecycle management and terminal disposal of this reagent in a professional laboratory setting.

      Chemical Profiling & Hazard Assessment

      Before initiating any disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's waste classification. Oxime derivatives can be harmful if swallowed, inhaled, or absorbed through the skin, and they carry risks of serious eye damage[3]. Furthermore, the presence of a carbon-fluorine (C-F) bond requires specialized destruction methods to prevent the release of persistent fluorinated degradation products into the environment[4].

      Table 1: Physicochemical and Hazard Profile for Disposal Planning

      Property / ClassificationDetail / SpecificationWaste Management Implication
      Chemical Name This compoundMust be explicitly logged on waste manifests.
      CAS Number 328393-70-0Primary identifier for EHS tracking[5].
      Physical State Solid / CrystallineCollect as hazardous solid waste; avoid dust generation[3].
      Primary Hazards Acute Toxicity (Oral/Dermal), IrritantMandates strict PPE (nitrile gloves, goggles, lab coat) during handling[3].
      Incompatibilities Strong oxidizing agents, strong acidsSegregate from oxidizer waste streams to prevent exothermic reactions[3].
      Terminal Destruction High-Temperature IncinerationRequires licensed facility with acid-gas scrubbers for HF neutralization.

      Step-by-Step Operational Disposal Protocol

      In modern laboratory environments, the small-scale chemical treatment or deactivation of complex fluorinated organics by individual researchers is strongly discouraged. Such practices often fail to significantly reduce risk and can generate secondary waste streams with unpredictable hazards[6]. Therefore, the authoritative standard is collection and transfer to a licensed chemical waste disposal service[3].

      Phase 1: Pre-Disposal Handling and Segregation

      • PPE Verification: Ensure the operator is wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a fully buttoned lab coat, and safety goggles[3].

      • Ventilation: Conduct all transfers of the solid oxime within a certified chemical fume hood to prevent the inhalation of aerosols or fine dust particles[3].

      • Waste Segregation: Do not mix this compound with heavy metals, strong oxidizers, or concentrated mineral acids. It should be segregated into a dedicated "Halogenated Organic Solid Waste" or "Non-RCRA Regulated Hazardous Solid Waste" stream, depending on specific institutional EHS profiling[2].

      Phase 2: Collection and SAA Storage

      • Containerization: Transfer the waste material (including contaminated consumables like weigh boats or filter papers) into a compatible, sealable container (e.g., a high-density polyethylene (HDPE) wide-mouth jar)[3].

      • Labeling: Immediately affix a standard "Hazardous Waste" label to the container. The label must explicitly state the full chemical name ("this compound"), the accumulation start date, and the primary hazard (e.g., "Toxic/Irritant")[3].

      • Satellite Accumulation Area (SAA): Store the sealed container in the laboratory's designated SAA. The SAA must feature secondary containment (e.g., a spill tray) and be geographically isolated from floor drains and sinks[3].

      Phase 3: EHS Transfer and Terminal Destruction

      • Pickup Request: Once the container is full or reaches the institutional time limit (typically 90 to 180 days depending on generator status), initiate a pickup request with your facility's EHS department[7].

      • Licensed Incineration: EHS will transfer the waste to a licensed commercial disposal contractor. The required terminal treatment for this compound is high-temperature rotary kiln incineration [1].

      Mechanistic Rationale: Why High-Temperature Incineration?

      The disposal of this compound relies on thermal oxidation rather than chemical neutralization.

      • C-F Bond Cleavage: The carbon-fluorine bond is one of the strongest in organic chemistry. Standard biological or chemical degradation pathways in landfills or wastewater treatment plants are insufficient to break this bond, leading to environmental persistence[4]. High-temperature incineration (typically >1000°C) provides the activation energy required to homolytically cleave the C-F and N-O bonds.

      • Acid Gas Scrubbing: The combustion of fluorinated and nitrogenous organics generates hydrogen fluoride (HF) gas and nitrogen oxides (NOx). Professional incineration facilities are equipped with wet scrubbers (using alkaline solutions like NaOH or Ca(OH)2) that capture and neutralize the HF gas, precipitating it as harmless calcium fluoride (CaF2) before exhaust gases are released into the atmosphere.

      Mandatory Visualization: Waste Lifecycle Workflow

      WasteWorkflow Lab Waste Generation (Fume Hood) Container HDPE Waste Container (Labeled & Sealed) Lab->Container SAA Satellite Accumulation Area (Secondary Containment) Container->SAA EHS EHS Transfer & Manifesting SAA->EHS Incinerator High-Temp Incineration (>1000°C) EHS->Incinerator Scrubber Alkaline Gas Scrubber (HF Neutralization -> CaF2) Incinerator->Scrubber

      Standard laboratory workflow for the compliant disposal of fluorinated oxime derivatives.

      References

      • United States Environmental Protection Agency (EPA). "Hazardous Waste Listings." EPA.gov. Available at: [Link]

      • École Polytechnique Fédérale de Lausanne (EPFL). "Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals." EPFL.ch. Available at:[Link]

      • Kamat Lab. "Standard Operating Procedures Waste Handling & Disposal." Kamatlab.com. Available at:[Link]

      • EPA. "EPA Extends RCRA 'Hazardous Constituents' Proposal to Nine PFAS." Amazon S3 / EPA Archives. Available at: [Link]

      • Chemsrc. "N-Ethyl 4-fluorobenzamide | CAS#:772-18-9 (Related Fluorinated Organics)." Chemsrc.com. Available at: [Link]

      Sources

      Personal protective equipment for handling 1-(4-Fluorophenyl)propan-1-one oxime

      Author: BenchChem Technical Support Team. Date: March 2026

      Executive Summary

      Compound Identity: 1-(4-Fluorophenyl)propan-1-one oxime Synonyms: 4'-Fluoropropiophenone oxime CAS Registry Number: 59507-21-0 Molecular Formula: C

      
      H
      
      
      
      FNO[1]

      This guide provides an authoritative safety and logistical framework for handling this compound.[1] While often used as an intermediate in the synthesis of pharmaceuticals (e.g., cathinone derivatives or neuroactive ligands), this compound presents specific risks related to thermal instability and contact irritation .

      Critical Directive: Oximes are susceptible to acid-catalyzed exothermic rearrangements (Beckmann rearrangement) and thermal decomposition. Strict temperature control and segregation from strong acids during storage are non-negotiable requirements.

      Hazard Identification & Risk Assessment

      As a Senior Application Scientist, I must look beyond the basic Safety Data Sheet (SDS) to the mechanistic hazards.

      GHS Classification (Derived)

      Based on structural analogues (e.g., Acetophenone oxime) and functional group analysis:

      • Skin Irritation (Category 2): Causes skin irritation (H315).[2][3]

      • Eye Irritation (Category 2A): Causes serious eye irritation (H319).[2]

      • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation (H335).[2]

      • Acute Toxicity (Oral) (Category 4): Harmful if swallowed (H302).[2][4]

      Mechanistic Insight: Thermal Instability

      The oxime moiety (

      
      ) is thermodynamically metastable.[1]
      
      • The Risk: Upon heating or contact with Lewis/Brønsted acids (e.g., SOCl

        
        , H
        
        
        
        SO
        
        
        ), this compound can undergo a Beckmann Rearrangement . This reaction is exothermic. If uncontrolled, it can lead to a thermal runaway, generating high pressure and potentially rupturing reaction vessels.
      • The Control: Never distill this compound to dryness without a stabilizer. Store below 25°C.

      Personal Protective Equipment (PPE) Matrix

      The following PPE selection is based on permeation resistance data for aromatic ketones and oximes.

      PPE Category Specification Scientific Rationale
      Hand Protection Nitrile Rubber (0.11 mm min) Primary Defense: Nitrile offers excellent resistance to aromatic hydrocarbons. Change Frequency: Every 30 minutes or immediately upon splash. Note: Latex is permeable to aromatics and is NOT recommended.
      Eye/Face Chemical Splash Goggles Requirement: ANSI Z87.1+ compliant. Reasoning: Crystalline oximes can sublime or create dust; liquids splash. Safety glasses with side shields are insufficient for synthesis operations.
      Respiratory N95 (Dust) or OV/P95 (Vapor) Solid Handling: N95 mask to prevent inhalation of particulates. Solution Handling: Half-face respirator with Organic Vapor (OV) cartridges if working outside a fume hood (not recommended).
      Body Defense Lab Coat (Cotton/Poly Blend) Standard: Buttoned to the neck. Reasoning: Prevents skin absorption.[3][5] Synthetic fibers (100% polyester) can melt into skin during a fire; cotton blends are safer.

      Operational Handling Protocol

      Storage & Stability
      • Temperature: Store at 2°C – 8°C (Refrigerated). While stable at room temperature for short periods, cold storage prevents slow thermal degradation.

      • Segregation: Store away from oxidizing agents (nitrates, perchlorates) and strong acids (sulfuric, hydrochloric). Acid fumes can catalyze decomposition even in storage.

      • Atmosphere: Keep under inert gas (Argon or Nitrogen) if storing for >30 days to prevent oxidation to the ketone.

      Experimental Workflow

      This diagram outlines the logical flow for safe handling, emphasizing the "Stop/Go" decision points for safety.

      SafeHandlingWorkflow cluster_safety Critical Safety Check Start Start: Chemical Retrieval CheckPPE Verify PPE: Nitrile Gloves, Goggles, Lab Coat Start->CheckPPE Weighing Weighing/Aliquot (Inside Fume Hood) CheckPPE->Weighing SpillCheck Spill Detected? Weighing->SpillCheck Reaction Reaction/Synthesis Quench Quenching/Work-up (Neutralize Acids) Reaction->Quench Waste Waste Segregation Quench->Waste SpillCheck->Reaction No SpillCheck->Waste Yes (Clean up first)

      Figure 1: Safe Handling Workflow. Note the critical quenching step to neutralize any acids before disposal.

      Synthesis & Quenching
      • Engineering Controls: Always handle the solid or concentrated solutions in a certified chemical fume hood operating at face velocity >0.5 m/s.

      • Solvent Selection: Avoid using high-boiling ethers (like dioxane) if heating is required, as peroxide formation can synergize with oxime instability.

      • Quenching: If the oxime was used in an acidic reaction (e.g., Beckmann rearrangement), quench the reaction mixture slowly into saturated Sodium Bicarbonate (NaHCO

        
        )  at 0°C. Ensure pH is neutral (pH 7) before transferring to waste.
        

      Emergency Response & Spills

      Spill Decision Logic

      Immediate action is required to prevent contamination of the lab environment.

      SpillResponse Spill Spill Occurs Assess Assess Volume & State (Solid/Liquid) Spill->Assess Minor Minor (<10g/10mL) Assess->Minor Major Major (>10g/10mL) Assess->Major CleanSolid Sweep gently (Avoid Dust) Minor->CleanSolid If Solid CleanLiquid Absorb with Vermiculite/Sand Minor->CleanLiquid If Liquid Evacuate Evacuate Area & Call EHS Major->Evacuate Disposal Disposal: Solid Hazardous Waste CleanSolid->Disposal CleanLiquid->Disposal

      Figure 2: Emergency Spill Response Protocol.

      First Aid
      • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).

      • Skin Contact: Wash with soap and water for 15 minutes . Remove contaminated clothing.[2][3][4][5][6][7][8] Isolate clothing in a bag; do not wash with regular laundry.

      • Eye Contact: Rinse cautiously with water for 15 minutes.[2][9] Remove contact lenses if present and easy to do.[2][3][6][7][8] Seek medical attention immediately.

      Waste Disposal Strategy

      Disposal must comply with RCRA (USA) or local hazardous waste regulations.

      Waste Stream Composition Disposal Method
      Solid Waste Contaminated gloves, paper towels, solid oxime.[1]Hazardous Solid Waste Container. Label as "Toxic, Irritant".
      Liquid Waste (Organic) Mother liquors, solvents containing the oxime.Halogenated/Non-Halogenated Organic Waste. (Depends on solvent). Do NOT mix with oxidizers.
      Aqueous Waste Quenched reaction mixtures.Check pH. If neutral (pH 6-8) and free of heavy metals/organics, drain disposal may be permitted (check local EHS). Otherwise, Aqueous Hazardous Waste.

      References

      • Griffith University Research Online. (2024). Forensic implications of novel synthesis of cathinone derivatives by Neber and modified Neber rearrangements. (Confirming CAS 59507-21-0 and synthesis context). Link

      • PubChem. (n.d.). Compound Summary: 4'-Fluoropropiophenone (Parent Ketone).[1] National Library of Medicine. Link[1]

      • Cameo Chemicals. (n.d.). Chemical Datasheet: Oximes. NOAA. (General hazards and thermal instability data). Link

      • Sigma-Aldrich. (2025).[4] Safety Data Sheet: 4'-Fluoropropiophenone.[1] (Used for Read-Across toxicity data). Link

      Sources

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      Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.